molecular formula C11H11NO B041320 8-Methoxy-5-methylquinoline CAS No. 126403-57-4

8-Methoxy-5-methylquinoline

Cat. No.: B041320
CAS No.: 126403-57-4
M. Wt: 173.21 g/mol
InChI Key: UANRCFOYUYBNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-5-methylquinoline is a structurally significant quinoline derivative prized in chemical research and development. Its core value lies in its utility as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry. The molecule features a methoxy group at the 8-position and a methyl group at the 5-position, which can be further functionalized, making it a valuable building block for the synthesis of more complex heterocyclic compounds. Researchers utilize this compound in the development of novel ligands for catalytic reactions and as a precursor for potential pharmacologically active molecules. The quinoline core is a common motif found in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Consequently, 8-Methoxy-5-methylquinoline is extensively used in high-throughput screening, structure-activity relationship (SAR) studies, and the design of targeted chemical libraries to explore new therapeutic avenues and material science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANRCFOYUYBNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 8-Methoxy-5-methylquinoline (CAS No. 126403-57-4), a valuable building block for drug discovery and materials science.[3] We delve into the venerable Skraup-Doebner-von Miller reaction, offering not just a protocol, but the causal reasoning behind experimental choices to ensure reproducibility and success. This document is structured to serve as a practical and authoritative resource, combining detailed experimental procedures with robust analytical techniques for structural verification and purity assessment.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a heterocyclic aromatic compound, is a foundational element in the development of pharmaceuticals, with derivatives demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][4] The specific substitution pattern of 8-Methoxy-5-methylquinoline presents a trifunctional scaffold, offering multiple points for chemical modification. The methoxy group at the 8-position and the methyl group at the 5-position significantly influence the molecule's electronic and steric properties, making it an attractive starting point for generating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug development programs.[5] This guide provides an integrated approach, from initial synthesis to final characterization, empowering researchers to confidently produce and validate this key chemical intermediate.

Synthesis via Modified Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.[6][7] For the synthesis of 8-Methoxy-5-methylquinoline, we employ a modification of the classic Skraup synthesis, using glycerol as the precursor to the required α,β-unsaturated aldehyde, acrolein.

Principle and Mechanism

The reaction proceeds through a series of well-defined steps under strong acidic conditions. The mechanism, while debated, is generally understood to follow the pathway outlined below.[6][8][9]

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]

  • Michael Addition: The starting aniline, 2-Methoxy-5-methylaniline, acts as a nucleophile, attacking the acrolein via a 1,4-conjugate addition (Michael addition).[6]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: A subsequent dehydration step yields a dihydroquinoline intermediate, which is then oxidized to the stable aromatic quinoline ring system. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline used, is required to drive this final aromatization step.[7][10]

This sequence provides a robust and direct route to the quinoline core from readily available starting materials.

synthesis_workflow Aniline 2-Methoxy-5-methylaniline Michael_Adduct Michael Adduct Intermediate Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ (Catalyst & Dehydrating Agent) Acrolein In situ formation of Acrolein H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., As₂O₅) Dihydroquinoline Dihydroquinoline Intermediate Acrolein->Michael_Adduct Michael Addition Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Product 8-Methoxy-5-methylquinoline Dihydroquinoline->Product Oxidation

Caption: Skraup-Doebner-von Miller synthesis workflow.
Detailed Experimental Protocol

This protocol is a self-validating system. Careful adherence to stoichiometry, temperature control, and purification steps is critical for achieving a high yield of the pure product.

Materials:

  • 2-Methoxy-5-methylaniline

  • Glycerol (Anhydrous)

  • Arsenic Pentoxide (or 4-Nitro-2-methoxy-5-methylaniline)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-Methoxy-5-methylaniline while cooling in an ice bath.

  • Addition of Reagents: To this cooled, stirring mixture, add the oxidizing agent (arsenic pentoxide). Slowly add anhydrous glycerol via the dropping funnel, ensuring the internal temperature does not rise excessively.

  • Heating: Once the addition is complete, heat the reaction mixture carefully. The reaction is often exothermic and can become vigorous; controlled heating is essential.[11] Maintain the mixture at reflux for 3-4 hours.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding 10% aqueous NaOH until the pH is basic (pH ~8-9). This step must be performed in a well-ventilated fume hood with cooling, as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 8-Methoxy-5-methylquinoline.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Purified Product from Synthesis NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Proton_Env Proton Environment & Connectivity NMR->Proton_Env Carbon_Skeleton Carbon Skeleton NMR->Carbon_Skeleton Functional_groups Functional_groups IR->Functional_groups Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Conclusion Structural Confirmation & Purity Assessment Proton_Env->Conclusion Carbon_Skeleton->Conclusion Functional_Groups Functional Groups Functional_Groups->Conclusion Molecular_Weight->Conclusion

Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic Data

The following tables summarize the expected quantitative data for 8-Methoxy-5-methylquinoline, based on its chemical structure and data from analogous compounds.[12][13][14][15]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.8 - 9.0 dd 1H H2
~ 8.0 - 8.2 dd 1H H4
~ 7.3 - 7.5 m 2H H3, H6
~ 6.9 - 7.1 d 1H H7
~ 4.0 s 3H -OCH₃

| ~ 2.5 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 155 - 158 C8 (Ar-O)
~ 148 - 150 C2
~ 140 - 142 C8a
~ 135 - 137 C4
~ 128 - 130 C5 (Ar-C)
~ 126 - 128 C6
~ 125 - 127 C4a
~ 120 - 122 C3
~ 108 - 110 C7
~ 55 - 57 -OCH₃

| ~ 18 - 20 | Ar-CH₃ |

Table 3: Key FT-IR and Mass Spectrometry Data

Technique Expected Value Interpretation
FT-IR (cm⁻¹) ~ 3050 Aromatic C-H stretch
~ 2950, 2850 Aliphatic C-H stretch (CH₃)
~ 1600, 1500 C=C and C=N aromatic ring stretches
~ 1250 Ar-O-C stretch

| HRMS (ESI) | m/z [M+H]⁺: 174.0919 | Confirms molecular formula C₁₁H₁₁NO |

Characterization Protocols

Protocol 1: NMR Spectroscopy

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

  • Process the data (phasing, baseline correction, and integration) and assign the peaks according to the expected structure.

Protocol 2: FT-IR Spectroscopy

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[16]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Compare the measured exact mass to the calculated mass for the molecular formula C₁₁H₁₁NO to confirm the elemental composition.[12]

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of 8-Methoxy-5-methylquinoline using a modified Skraup-Doebner-von Miller reaction. The causality-driven explanation of the protocol, combined with comprehensive characterization methodologies, provides researchers with a robust framework for producing and validating this important chemical intermediate. The successful application of these protocols will enable the advancement of research in medicinal chemistry and related fields by ensuring a consistent and high-purity supply of this versatile molecular scaffold.

References

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ChemSrc. (2025). 8-methoxy-5-methyl-quinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. Available at: [Link]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Available at: [Link]

  • MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. Available at: [Link]

  • MD Topology. (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

  • SpectraBase. (n.d.). 5-Methoxy-8-methylquinoline - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Vietnam National University. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

  • ResearchGate. (2025). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

Sources

Physical and chemical properties of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methoxy-5-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Methoxy-5-methylquinoline, a heterocyclic aromatic compound of significant interest to the scientific community. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data from chemical databases and peer-reviewed literature. It details the compound's structural identity, physicochemical characteristics, spectroscopic profile, and key reactivity patterns. Furthermore, this guide presents standardized, field-proven experimental protocols for its characterization, ensuring a self-validating system of scientific integrity. The inclusion of detailed methodologies and data visualization aims to equip researchers with the foundational knowledge required for the effective application of 8-Methoxy-5-methylquinoline in medicinal chemistry and materials science.

Introduction and Scientific Context

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents[1]. 8-Methoxy-5-methylquinoline, a substituted quinoline, presents a unique combination of electronic and steric features conferred by its methoxy and methyl groups. These substituents modulate the reactivity and biological activity of the quinoline core, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications[1]. Understanding the precise physical and chemical properties of this molecule is paramount for its effective use in synthetic chemistry and drug design, enabling predictable reaction outcomes and the rational design of new molecular entities. This guide serves as a centralized repository of this essential information.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. 8-Methoxy-5-methylquinoline is defined by its unique molecular structure and associated identifiers.

  • IUPAC Name: 8-methoxy-5-methylquinoline

  • CAS Number: 126403-57-4[2][3][4]

  • Molecular Formula: C₁₁H₁₁NO[2][3]

  • Molecular Weight: 173.21 g/mol [3][4]

The structural arrangement of 8-Methoxy-5-methylquinoline is depicted below. The numbering of the quinoline ring system is crucial for interpreting spectroscopic data and understanding its reactivity.

Caption: Chemical structure of 8-Methoxy-5-methylquinoline.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, influencing choices of solvents for reactions and purification, as well as its storage conditions. The known physicochemical properties of 8-Methoxy-5-methylquinoline are summarized below.

PropertyValueSource
Appearance Data not available, predicted to be a solid.[2][5]
Molecular Weight 173.21100 g/mol [4]
Exact Mass 173.08400 Da[4]
Melting Point Not explicitly available for this specific isomer. Related compounds like 5-bromo-8-methoxy-2-methylquinoline have a melting point of 114°C.[6]
Boiling Point Not explicitly available. A related compound, 5-bromo-8-methoxy-2-methylquinoline, has a boiling point of 341°C.[6]
Solubility Predicted to be soluble in common organic solvents like ethanol, chloroform, and dichloromethane; slightly soluble in water.[5]
LogP (Octanol/Water Partition Coefficient) 2.55180[4]
Polar Surface Area (PSA) 22.12 Ų[4]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Below is a summary of the expected spectral data for 8-Methoxy-5-methylquinoline based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at C5, and a singlet for the methoxy group at C8. The chemical shifts and coupling constants of the aromatic protons provide definitive information about their positions.

  • ¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups and the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Methoxy-5-methylquinoline would be characterized by several key absorption bands. Based on related structures, these would include:

  • C-H stretching (aromatic): ~3050 cm⁻¹

  • C-H stretching (aliphatic from -CH₃ and -OCH₃): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250-1050 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected [M+H]⁺: For C₁₁H₁₁NO, the expected exact mass of the protonated molecule is 174.0919.

Chemical Properties and Reactivity

The reactivity of 8-Methoxy-5-methylquinoline is governed by the interplay of the electron-rich benzene ring (activated by the methoxy group) and the electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution: The methoxy group at the C8 position is a strong activating group, directing electrophiles primarily to the ortho and para positions. However, the existing methyl group at C5 will also influence the regioselectivity of further substitutions. Nitration, for instance, is a common reaction for quinoline derivatives[1][7].

  • Reactions at the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen makes it basic and nucleophilic, allowing it to react with alkyl halides to form quaternary quinolinium salts.

  • Potential Applications in Synthesis: As an intermediate, this compound can be used in cross-coupling reactions or further functionalized to build more complex molecular architectures for drug discovery and materials science[5].

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following section details methodologies for key analytical techniques.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution proton NMR spectrum.

Objective: To acquire a ¹H NMR spectrum for structural elucidation.

Materials:

  • 8-Methoxy-5-methylquinoline (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 8-Methoxy-5-methylquinoline and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Mixing: Gently vortex the vial until the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Causality and Validation: The choice of CDCl₃ is due to its excellent dissolving power for many organic compounds and its single, well-defined residual peak for easy referencing. The shimming process is critical for obtaining sharp, well-resolved peaks, which is a self-validating check on the quality of the experiment.

Caption: Standard workflow for NMR sample preparation and analysis.

Safety, Handling, and Storage

While specific safety data for 8-Methoxy-5-methylquinoline is not extensively documented, guidelines for related quinoline derivatives should be followed.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[8]. Avoid breathing dust, fumes, or vapors[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water[8].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[8].

    • Inhalation: Move the person to fresh air[8].

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention[8].

Conclusion

8-Methoxy-5-methylquinoline is a valuable chemical building block with well-defined structural and physicochemical properties. This guide has consolidated key data and provided practical, validated protocols to support its use in a research and development setting. The information presented herein, from its chemical identity and spectroscopic fingerprint to its reactivity and safe handling, provides a robust foundation for scientists to leverage this compound in the synthesis of novel molecules for a wide range of applications.

References

  • BioOrganics. (n.d.). 8-Methoxy-5-methyl-quinoline. Retrieved from [Link]

  • Chemsrc. (n.d.). 8-methoxy-5-methyl-quinoline. Retrieved from [Link]

  • Owolabi, G. & Olarinoye, O. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Advanced Research in Chemical Science, 1(9), 40-47.
  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

  • Al-chemist-chem. (n.d.). 5-Bromo-8-methoxy-2-methylquinoline. Retrieved from [Link]

Sources

8-Methoxy-5-methylquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Methoxy-5-methylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, molecular structure, a plausible synthetic pathway, and its potential applications, grounded in the established chemistry of quinoline derivatives.

Core Identification and Molecular Structure

8-Methoxy-5-methylquinoline is a substituted quinoline, a class of compounds known for its prevalence in pharmacologically active molecules.

Chemical Abstract Service (CAS) Number: 126403-57-4[1]

Molecular Formula: C₁₁H₁₁NO[1]

Molecular Weight: 173.21 g/mol [1]

The molecular architecture of 8-Methoxy-5-methylquinoline consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups that define this specific molecule are a methoxy group (-OCH₃) at position 8 and a methyl group (-CH₃) at position 5.

The strategic placement of the electron-donating methoxy and methyl groups on the quinoline scaffold significantly influences its electronic properties and reactivity. The methoxy group at the C8 position can modulate the basicity of the quinoline nitrogen and impact the molecule's interaction with biological targets. The methyl group at C5 provides steric bulk and can influence the compound's metabolic stability and binding affinity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 8-Methoxy-5-methylquinoline is crucial for its application in research and development. While comprehensive experimental data for this specific molecule is not widely available, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 8-Methoxy-5-methylquinoline

PropertyValue/DescriptionSource/Basis
Physical State Expected to be a solid at room temperature.Analogy with similar substituted quinolines.
Solubility Likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO.[2] (for a related compound)
Purity Commercially available at >98% purity.[2] (for a related compound)
Storage Recommended to be stored at 2-8°C, protected from air and light.[2] (for a related compound)
Spectroscopic Data Interpretation

While specific experimental spectra for 8-Methoxy-5-methylquinoline are not readily found in the public domain, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a singlet for the methyl group protons (typically around 2.4-2.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the aromatic and aliphatic carbons, with the carbon of the methoxy group appearing around 55-60 ppm.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 173, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methodologies. A plausible and widely used approach for the synthesis of 8-Methoxy-5-methylquinoline would be the Skraup synthesis or a modification thereof. This method involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

A potential synthetic route starting from 2-methoxy-5-methylaniline is outlined below.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2_Methoxy_5_methylaniline 2-Methoxy-5-methylaniline Reaction_Vessel Skraup Reaction 2_Methoxy_5_methylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Product 8-Methoxy-5-methylquinoline Workup_Purification->Product caption Proposed Skraup Synthesis of 8-Methoxy-5-methylquinoline

Caption: Proposed Skraup Synthesis of 8-Methoxy-5-methylquinoline

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add 2-methoxy-5-methylaniline, glycerol, and a suitable oxidizing agent (such as nitrobenzene or arsenic pentoxide).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with constant stirring and cooling in an ice bath to control the initial exothermic reaction.

  • Heating: Once the addition is complete, heat the reaction mixture to the required temperature (typically 140-160°C) and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-Methoxy-5-methylquinoline.

Applications in Drug Development and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.

While specific biological activity data for 8-Methoxy-5-methylquinoline is limited in publicly available literature, its structural motifs suggest potential areas of application. It serves as a valuable intermediate in the synthesis of more complex molecules. For instance, derivatives of 8-methoxyquinoline have been investigated for their potential as antitumor agents. The core structure of 8-Methoxy-5-methylquinoline is present in more complex molecules that have shown cytotoxicity against cancer cell lines, such as colorectal cancer cells.[3][4]

The methoxy group at the 8-position is a common feature in several biologically active quinolines. For example, the 8-aminoquinoline scaffold is the basis for antimalarial drugs like primaquine. The presence of the methoxy group can influence the pharmacokinetic properties of the molecule.

Potential Research Directions

Research_Directions cluster_applications Potential Therapeutic Areas Core_Molecule 8-Methoxy-5-methylquinoline Anticancer Anticancer Agents Core_Molecule->Anticancer Derivative Synthesis Antimalarial Antimalarial Compounds Core_Molecule->Antimalarial Scaffold for Analogs Antibacterial Antibacterial Drugs Core_Molecule->Antibacterial Lead Compound Development caption Potential Research Applications of 8-Methoxy-5-methylquinoline

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 8-Methoxy-5-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a quinoline derivative, understanding its structural and electronic properties through spectroscopic techniques is paramount for its application in drug design and development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the insights of a seasoned application scientist. The methodologies and interpretations herein are grounded in established principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction to 8-Methoxy-5-methylquinoline and its Spectroscopic Imperatives

8-Methoxy-5-methylquinoline is a substituted quinoline, a bicyclic heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a methoxy group at the 8-position and a methyl group at the 5-position significantly influences the molecule's electron density, lipophilicity, and steric profile, thereby modulating its potential biological activity and material properties.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. For a molecule like 8-Methoxy-5-methylquinoline, a complete set of spectroscopic data (NMR, IR, and MS) is essential to:

  • Unambiguously confirm its chemical structure: Ensuring the correct connectivity and substitution pattern is fundamental before any further investigation.

  • Assess its purity: Spectroscopic methods can detect the presence of impurities, starting materials, or byproducts.

  • Elucidate its electronic and conformational properties: The data provides insights into the molecule's behavior and interactions at a molecular level.

  • Establish a reference for future studies: This data serves as a benchmark for quality control and for the characterization of its derivatives.

This guide will delve into the theoretical underpinnings and practical aspects of each major spectroscopic technique as it applies to 8-Methoxy-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum of 8-Methoxy-5-methylquinoline

Table 1: Predicted ¹H NMR Data for 8-Methoxy-5-methylquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H2~8.8dd~4.5, 1.5The proton at the 2-position of the quinoline ring is typically the most deshielded aromatic proton.
H3~7.3dd~8.5, 4.5Coupled to both H2 and H4.
H4~8.1dd~8.5, 1.5Coupled to H3.
H6~7.5d~8.0The proton at the 6-position is coupled to H7.
H7~7.0d~8.0The proton at the 7-position is coupled to H6.
5-CH₃~2.5s-Singlet for the methyl group protons.
8-OCH₃~4.0s-Singlet for the methoxy group protons.

Rationale Behind the Predictions: The chemical shifts are estimated by considering the electronic effects of the methoxy and methyl substituents on the quinoline ring. The electron-donating methoxy group at the 8-position will shield the protons on the benzene ring, while the methyl group at the 5-position will have a smaller shielding effect. The pyridine ring protons (H2, H3, H4) will be more deshielded due to the electron-withdrawing nature of the nitrogen atom.

Predicted ¹³C NMR Spectrum of 8-Methoxy-5-methylquinoline

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 8-Methoxy-5-methylquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~150Deshielded due to proximity to nitrogen.
C3~122Shielded relative to C2 and C4.
C4~136Deshielded due to its position in the pyridine ring.
C4a~128Quaternary carbon at the ring junction.
C5~130Substituted with a methyl group.
C6~127Aromatic carbon.
C7~108Shielded by the electron-donating methoxy group.
C8~155Substituted with a methoxy group, deshielded.
C8a~140Quaternary carbon at the ring junction.
5-CH₃~18Typical chemical shift for an aromatic methyl group.
8-OCH₃~56Typical chemical shift for a methoxy group.

Causality in Experimental Choices for NMR:

  • Choice of Solvent: CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single deuterium signal that can be used for locking the magnetic field frequency.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, giving a sharp singlet at 0 ppm that does not overlap with most other proton signals.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a novel quinoline derivative would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified 8-Methoxy-5-methylquinoline in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Spectrum of 8-Methoxy-5-methylquinoline

Based on the functional groups present in 8-Methoxy-5-methylquinoline, the following characteristic absorption bands are expected in its IR spectrum.

Table 3: Predicted IR Absorption Bands for 8-Methoxy-5-methylquinoline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl and Methoxy C-H
1620-1580C=C and C=N stretchQuinoline ring
1260-1200C-O stretchAryl-alkyl ether (methoxy)
1100-1000C-O stretchAryl-alkyl ether (methoxy)
850-750C-H bend (out-of-plane)Aromatic C-H

Interpretation of IR Data: The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic nature of the quinoline ring. The C-H stretching vibrations of the methyl and methoxy groups would appear in the 2950-2850 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1620-1580 cm⁻¹ region. The strong absorption bands for the C-O stretching of the methoxy group are crucial for confirming its presence.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal to subtract any atmospheric or instrumental interferences.

  • Sample Analysis: Place a small amount of the 8-Methoxy-5-methylquinoline sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 8-Methoxy-5-methylquinoline

The molecular formula of 8-Methoxy-5-methylquinoline is C₁₁H₁₁NO, which corresponds to a molecular weight of 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 173.

Table 4: Predicted Key Fragments in the Mass Spectrum of 8-Methoxy-5-methylquinoline

m/zFragment IonPlausible Fragmentation Pathway
173[C₁₁H₁₁NO]⁺Molecular ion (M⁺)
158[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
145[M - CO]⁺Loss of carbon monoxide.
130[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
115[C₉H₇]⁺Further fragmentation of the quinoline ring.

Trustworthiness in MS Protocols: High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Experimental Protocol for Mass Spectrometry

A standard method for analyzing a volatile and thermally stable compound like 8-Methoxy-5-methylquinoline is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).

  • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the synergistic use of multiple techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 8-Methoxy-5-methylquinoline Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Detailed Structure) Purification->NMR Confirmation Final Structure Confirmation IR->Confirmation MS->Confirmation NMR->Confirmation

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 8-Methoxy-5-methylquinoline.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 8-Methoxy-5-methylquinoline, along with the underlying principles and experimental protocols for their acquisition and interpretation. While experimentally obtained spectra are the gold standard, the predictive analysis presented here, based on data from closely related analogs and established spectroscopic principles, offers a robust framework for researchers. By following the detailed methodologies and leveraging the integrated workflow, scientists and drug development professionals can confidently approach the synthesis and characterization of this and other novel quinoline derivatives, ensuring the scientific rigor required for advancing their research.

References

Due to the lack of a specific publication with the complete experimental data for 8-Methoxy-5-methylquinoline, this guide has relied on data from closely related compounds and general spectroscopic principles. The following are representative authoritative sources for the spectroscopic characterization of quinoline derivatives and general organic compounds.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11910, 8-Methylquinoline. National Center for Biotechnology Information. [Link]

  • Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

The Genesis of a Scaffold: A Technical Guide to the Historical Context and Discovery of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its journey from a byproduct of coal tar to the central framework of numerous life-saving pharmaceuticals is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the discovery of quinoline and its derivatives. We will delve into the seminal moments of its initial isolation, the elucidation of its structure, and the development of the classical synthetic methodologies that unlocked its vast potential. By understanding the origins and early evolution of quinoline chemistry, researchers and drug development professionals can gain a deeper appreciation for this privileged scaffold and draw inspiration for future discoveries.

The Dawn of Quinoline: From Coal Tar to Chemical Identity

The story of quinoline begins in the early 19th century, a period of burgeoning interest in the chemical constituents of natural resources. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2] He named this substance "leukol," derived from the Greek words for "white oil".[1] This initial discovery marked the first identification of quinoline as a distinct chemical entity, although its precise structure remained unknown.[2]

A few years later, in 1842, French chemist Charles Frédéric Gerhardt independently obtained a similar compound through the dry distillation of quinine, an alkaloid derived from the bark of the cinchona tree, with potassium hydroxide.[1][3] He named his discovery "Chinoilin" or "Chinolein," a nod to its origin from quinine.[1] Initially, the compounds isolated by Runge and Gerhardt were thought to be distinct isomers due to differences in their observed reactivity, which were later attributed to the presence of impurities.[1] It was the meticulous work of August Wilhelm von Hofmann that eventually demonstrated the two substances were, in fact, identical, solidifying the chemical identity of what we now know as quinoline.[1]

The structural elucidation of quinoline was a significant milestone. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring.[2] This foundational understanding of its architecture paved the way for the development of synthetic routes to access this important heterocyclic system.

The Classical Syntheses: Forging the Quinoline Core

The late 19th century witnessed a flurry of activity in synthetic organic chemistry, leading to the development of several named reactions for the construction of the quinoline ring system. These methods, born out of the need to produce quinoline and its derivatives for the burgeoning dye industry and for medicinal applications, remain fundamental to heterocyclic chemistry today.

The Skraup Synthesis (1880): A Robust and Enduring Method

The first and arguably most famous method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[4][5] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[4][6]

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: The combination of concentrated sulfuric acid and glycerol is crucial for the in situ generation of acrolein (propenal), a key electrophilic intermediate. The strong dehydrating action of sulfuric acid removes two water molecules from glycerol.

  • Aniline: The aromatic amine acts as the nucleophile, undergoing a Michael addition to the α,β-unsaturated aldehyde, acrolein.

  • Oxidizing Agent: The initial cyclization and dehydration of the Michael adduct leads to the formation of 1,2-dihydroquinoline. An oxidizing agent, often nitrobenzene (which is also reduced to aniline, a starting material), is required to aromatize the dihydroquinoline to the stable quinoline ring system.[7] Ferrous sulfate is often added to moderate the otherwise notoriously vigorous and exothermic reaction.[4] Arsenic acid was also used as a less violent alternative to nitrobenzene.[4][8]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add aniline and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

  • Glycerol Addition: Add glycerol to the reaction mixture.

  • Oxidizing Agent: Add nitrobenzene, which can also serve as a solvent.

  • Heating: Gently heat the mixture in an oil bath. The reaction is exothermic and will require careful temperature control. Maintain the temperature for several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and then neutralize with a concentrated base solution (e.g., sodium hydroxide).

  • Isolation: Perform a steam distillation to isolate the crude quinoline.

  • Purification: Separate the quinoline layer from the distillate, dry it over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.[6]

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Aniline ReactionVessel Reaction Vessel (Heating) Aniline->ReactionVessel Glycerol Glycerol Glycerol->ReactionVessel H2SO4 H₂SO₄ H2SO4->ReactionVessel Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->ReactionVessel Workup Work-up (Neutralization) ReactionVessel->Workup Cooling & Dilution Isolation Isolation (Steam Distillation) Workup->Isolation Purification Purification (Distillation) Isolation->Purification Byproducts Byproducts Isolation->Byproducts Quinoline Quinoline Purification->Quinoline

Caption: Workflow for the Skraup synthesis of quinoline.

The Friedländer Synthesis (1882): A Versatile Condensation

Just two years after Skraup's discovery, Paul Friedländer developed a more convergent approach to quinoline synthesis.[9] The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., a ketone or aldehyde with an adjacent CH₂ group), typically in the presence of an acid or base catalyst.[7][9]

Causality Behind Experimental Choices:

  • o-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the quinoline core, with the carbonyl group positioned to undergo condensation.

  • α-Methylene Carbonyl Compound: This component provides the remaining atoms of the pyridine ring. The α-methylene group is sufficiently acidic to be deprotonated (under basic conditions) or the carbonyl can be activated (under acidic conditions) to facilitate the initial aldol-type condensation.

  • Catalyst: A base (e.g., sodium hydroxide) or an acid catalyst is used to promote the condensation and subsequent cyclodehydration steps.[9]

Diagram of the Friedländer Synthesis Logic:

Friedlander_Synthesis ReactantA o-Aminoaryl Aldehyde/Ketone Benzene ring + Nitrogen Intermediate Aldol Condensation Product ReactantA->Intermediate ReactantB α-Methylene Carbonyl Pyridine ring atoms ReactantB->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Product Quinoline Derivative Intermediate->Product Cyclodehydration

Caption: Logical relationship of reactants in the Friedländer synthesis.

Other Foundational Syntheses

The late 19th century saw the introduction of several other important methods for quinoline synthesis, each offering unique advantages in terms of substrate scope and substitution patterns:

  • Combes Quinoline Synthesis (1888): This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines.[5]

  • Doebner-von Miller Reaction (1881): An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol to produce substituted quinolines.[5][7]

  • Pfitzinger Reaction: This synthesis utilizes isatin (or its derivatives) and a carbonyl compound with an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[7][10]

Table 1: Comparison of Classical Quinoline Syntheses

Synthesis NameYear DiscoveredKey ReactantsTypical ProductKey Features
Skraup 1880Aniline, Glycerol, Oxidizing AgentUnsubstituted or Substituted QuinolinesRobust, but often harsh reaction conditions.[4][6]
Friedländer 1882o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted QuinolinesConvergent and versatile.[9]
Combes 1888Aniline, β-Diketone2,4-Disubstituted QuinolinesGood for specific substitution patterns.[5]
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesA modification of the Skraup synthesis.[5]
Pfitzinger -Isatin, α-Methylene CarbonylQuinoline-4-carboxylic AcidsProvides access to functionally important derivatives.[10]

From Natural Products to Synthetic Drugs: The Rise of Quinoline Derivatives in Medicine

The development of synthetic methods for quinoline production coincided with a growing understanding of the medicinal properties of quinoline-containing natural products. The most prominent of these is quinine , an alkaloid isolated from the bark of the cinchona tree in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[11][12][13] Quinine had been used for centuries to treat malaria and was the first effective chemical treatment for an infectious disease.[12][14]

The structural similarity between the synthetically accessible quinoline and the life-saving natural product quinine spurred intense research into synthetic quinoline derivatives as potential antimalarial agents. This led to the development of a new generation of drugs that would have a profound impact on global health:

  • Chloroquine: Synthesized in 1934, this 4-aminoquinoline became a cornerstone of malaria treatment and prophylaxis after World War II due to its high efficacy and low side effects.[11][15]

  • Primaquine: An 8-aminoquinoline, primaquine is crucial for eradicating the dormant liver stages of certain malaria parasites.[3][11]

The success of quinoline-based antimalarials opened the floodgates for the exploration of this scaffold in other therapeutic areas. Today, quinoline derivatives are found in a wide range of drugs, including:

  • Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): These broad-spectrum antibacterial agents are widely used to treat a variety of infections.[16]

  • Anticancer Agents (e.g., Camptothecin and its analogs): Camptothecin, a quinoline alkaloid, and its synthetic derivatives are potent topoisomerase inhibitors used in cancer chemotherapy.[13][16]

  • Antiviral Drugs (e.g., Saquinavir): This quinoline-containing compound was one of the first protease inhibitors approved for the treatment of HIV.[3]

Conclusion

The journey of quinoline from its discovery in the byproducts of industrial processes to its central role in modern medicine is a compelling narrative of scientific inquiry and innovation. The pioneering work of 19th-century chemists in isolating, characterizing, and synthesizing this fundamental heterocyclic scaffold laid the groundwork for the development of countless derivatives with profound biological activities. For today's researchers and drug development professionals, a deep understanding of this rich history provides not only a technical foundation but also a source of inspiration for the continued exploration of the remarkable and versatile quinoline core.

References

  • Skraup reaction. In: Wikipedia. [Link][4]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][5]

  • Quinoline. In: Wikipedia. [Link][1]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link][7]

  • What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link][2]

  • Synthesis of quinoline derivatives and its applications. Slideshare. [Link][17]

  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link][11]

  • What Historical Records Teach Us about the Discovery of Quinine. The American Journal of Tropical Medicine and Hygiene. [Link][14]

  • Encinas López, A. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 132-146). The Royal Society of Chemistry. [Link][3]

  • History of antimalarial drugs. Medicines for Malaria Venture. [Link][15]

  • Microwave irradiation for the synthesis of quinoline scaffolds: a review. ResearchGate. [Link][18]

  • Quinine. In: Wikipedia. [Link][12]

  • Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. Inverse. [Link][19]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link][20]

  • Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. [Link][13]

  • Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link][16]

  • Friedlieb Ferdinand Runge. In: Wikipedia. [Link]

  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-705. [Link][8]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link][9]

  • Friedlieb Ferdinand Runge: Who was the groundbreaking chemist and what did he discover? YouTube. [Link]

Sources

Solubility and stability of 8-Methoxy-5-methylquinoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 8-Methoxy-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-5-methylquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the solubility and stability profiles of 8-Methoxy-5-methylquinoline. It delves into the theoretical and practical aspects of its behavior in various solvents and under different stress conditions. Detailed, field-proven protocols for determining equilibrium solubility and conducting forced degradation studies are presented, accompanied by workflow diagrams. This document is intended to serve as a vital resource for scientists, enabling them to design robust experiments, develop stable formulations, and ensure the integrity of their analytical data.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a wide array of pharmacological properties.[1][2] A prominent example is quinine, a naturally occurring alkaloid that has been a cornerstone in the treatment of malaria.[2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

8-Methoxy-5-methylquinoline, a derivative of this important class, incorporates a methoxy group at the 8-position and a methyl group at the 5-position. These substitutions are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation. Accurate characterization of its fundamental properties, such as solubility and stability, is a critical prerequisite for any meaningful biological or chemical investigation.[3]

Physicochemical & Spectroscopic Profile

A summary of the key identifying properties for 8-Methoxy-5-methylquinoline is provided below. These parameters are fundamental for all experimental and analytical work.

PropertyValueReference
CAS Number 126403-57-4[4][5]
Molecular Formula C₁₁H₁₁NO[5]
Molecular Weight 173.21 g/mol [5]
Appearance Expected to be a solid or oil, potentially colorless to yellow/brown upon aging.[2]
¹H NMR The methyl protons are expected to appear as a singlet, with distinct aromatic protons characteristic of the substituted quinoline ring.[6][7]
GC-MS A molecular ion (M⁺) peak at m/z 173 would confirm the molecular weight.[6]

Solubility Profile of 8-Methoxy-5-methylquinoline

Solubility is a critical determinant of a compound's behavior, affecting everything from reaction kinetics in organic synthesis to bioavailability in biological systems. The solubility of quinoline and its derivatives is known to be highly dependent on the medium's properties, particularly pH and ionic strength.[8]

Theoretical Considerations & Causality

The solubility of 8-Methoxy-5-methylquinoline is governed by the interplay of its structural features:

  • Quinoline Core: The nitrogen atom in the heterocyclic ring can act as a hydrogen bond acceptor. As a weak base, it can be protonated in acidic media, significantly increasing aqueous solubility.[9][10]

  • Methoxy Group (-OCH₃): The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the methyl portion of this group adds lipophilicity.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that generally decreases aqueous solubility and increases solubility in organic solvents.

Based on these features, 8-Methoxy-5-methylquinoline is expected to be sparingly soluble in cold water but should dissolve readily in hot water and most organic solvents.[2][11] Its solubility in aqueous buffers will be highly pH-dependent, increasing significantly at pH values below its pKa.

Expected Solubility in Common Solvents

While exhaustive experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on structurally related compounds.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble in water; Soluble in alcoholsThe quinoline nitrogen and methoxy oxygen can hydrogen bond with protic solvents. Solubility in water is limited by the hydrophobic aromatic rings and methyl group.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions between the solvent and the polar quinoline core.
Non-Polar Toluene, HexaneSlightly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[11]
Aqueous Buffers pH 2 (e.g., HCl), pH 7.4 (e.g., PBS)Higher solubility at pH 2; Lower at pH 7.4As a weak base, the quinoline nitrogen will be protonated at acidic pH, forming a more soluble salt.[9][12]
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

1. Preparation of Solutions:

  • Prepare a series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8) to test pH-dependent solubility.[12]

  • Select a range of organic solvents covering different polarities.

2. Sample Addition:

  • Add an excess amount of solid 8-Methoxy-5-methylquinoline to a known volume of each solvent/buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.

3. Equilibration:

  • Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.

  • Allow sufficient time for equilibrium to be reached (typically 24-48 hours).[12] A preliminary time-course experiment can validate the required equilibration time.

4. Separation of Undissolved Solid:

  • Centrifuge the vials at high speed to pellet the excess solid.

  • Carefully collect the supernatant. For higher accuracy, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

5. Quantification:

  • Prepare a standard curve of 8-Methoxy-5-methylquinoline of known concentrations.

  • Determine the concentration of the dissolved compound in the saturated supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][12] Apply appropriate dilutions if necessary.

Workflow for Solubility Determination

G prep 1. Prepare Solvents & Buffers add 2. Add Excess Compound to Vials prep->add equil 3. Equilibrate (e.g., 24-48h at 25°C) add->equil separate 4. Separate Solid (Centrifuge/Filter) equil->separate quant 5. Quantify Concentration (HPLC / UV-Vis) separate->quant result Result: Equilibrium Solubility quant->result

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise over time.[13] Heterocyclic compounds can be susceptible to degradation under various environmental conditions.[14][15]

Factors Influencing Stability

The stability of 8-Methoxy-5-methylquinoline can be compromised by several factors:

  • pH: The quinoline ring system can be susceptible to degradation in strongly acidic or basic conditions.[13]

  • Oxidation: Aromatic systems can be oxidized, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.

  • Light (Photostability): Aromatic compounds often absorb UV or visible light, which can lead to photodegradation. It is common for quinoline solutions to turn yellow or brown upon exposure to light.[2][13]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[13][16]

Potential Degradation Pathways

While the specific degradation pathway for 8-Methoxy-5-methylquinoline must be determined experimentally, common pathways for related quinolines involve oxidation and hydroxylation.[17][18] Degradation may be initiated by hydroxylation at various positions on the quinoline ring, followed by further oxidation and potential ring-opening. The methoxy group could also be susceptible to ether cleavage under harsh acidic conditions.

G parent 8-Methoxy-5-methylquinoline hydroxylated Hydroxylated Intermediates parent->hydroxylated Oxidation oxidized Oxidized Products (e.g., N-oxides) parent->oxidized Oxidation ether_cleavage 8-Hydroxy-5-methylquinoline (Phenolic Degradant) parent->ether_cleavage Acid Hydrolysis ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Plausible chemical degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the inherent stability of a molecule. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[19][20]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 8-Methoxy-5-methylquinoline in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[13]

2. Application of Stress Conditions:

  • Set up samples for each condition below, including a "dark" or "room temp" control for each to isolate the effect of the specific stressor.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 8-24 hours).[13][19]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same elevated temperature conditions.[19]

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and monitor over 24 hours.[19]

  • Thermal Degradation: Store the stock solution (and the solid compound in a separate vial) in an oven at a high temperature (e.g., 80°C) for 48 hours.[19]

  • Photodegradation: Expose a solution of the compound in a photostable, transparent container to a light source meeting ICH Q1B requirements (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[20][21][22] A parallel sample wrapped in aluminum foil serves as the dark control.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with a C18 column and UV detection).[7] The method should be able to separate the parent compound from all major degradation products.

  • Characterize significant degradation products using mass spectrometry (LC-MS) to elucidate their structures.

Workflow for Forced Degradation Study

G cluster_stress 2. Apply Stress Conditions (with Controls) start Prepare Stock Solution (1 mg/mL) acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂, RT) start->ox therm Thermal (Heat) start->therm photo Photolytic (ICH Light) start->photo analyze 3. Analyze by Stability- Indicating HPLC-UV acid->analyze base->analyze ox->analyze therm->analyze photo->analyze characterize 4. Characterize Degradants (LC-MS) analyze->characterize report Report: Stability Profile & Degradation Pathway characterize->report

Caption: Workflow for a comprehensive forced degradation study.

Summary & Recommendations for Handling

This guide outlines the key considerations for the solubility and stability of 8-Methoxy-5-methylquinoline. While predicted to have good solubility in common organic solvents, its aqueous solubility is likely to be low at neutral pH but can be enhanced in acidic conditions.

The compound's stability profile must be experimentally determined, but researchers should be aware of potential degradation via hydrolysis, oxidation, and particularly, photolysis.

Key Recommendations:

  • Storage: For long-term storage, the solid compound should be kept in a cool, dry, and dark place, preferably in a well-sealed container.[19]

  • Solution Preparation: For sensitive experiments, solutions should be prepared fresh. If stock solutions are stored, they should be refrigerated or frozen in light-protecting (amber) vials.[13]

  • Formulation Development: For applications requiring aqueous media, formulation strategies such as pH adjustment (acidic buffers) or the use of co-solvents may be necessary to achieve the desired concentration.[12]

By following the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their work with 8-Methoxy-5-methylquinoline.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
  • PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Retrieved from [Link]

  • SpringerLink. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of quinoline in aerobic conditions.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Mol-Instincts. (n.d.). 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]

  • ChemSrc. (2025, August 26). 8-methoxy-5-methyl-quinoline | CAS#:126403-57-4. Retrieved from [Link]

  • YouTube. (2020, July 20). Stability and Aromaticity of Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2020, September 28). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

Sources

Potential biological activities of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 8-Methoxy-5-methylquinoline

Executive Summary

8-Methoxy-5-methylquinoline is a substituted quinoline derivative, a class of heterocyclic aromatic compounds renowned for their wide-ranging pharmacological properties. While direct experimental data on this specific molecule is nascent, this guide synthesizes a body of evidence from structurally analogous compounds to build a comprehensive profile of its potential biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific methoxy and methyl substitutions on the 8- and 5-positions, respectively, are anticipated to modulate its physicochemical properties and biological target interactions. This document provides an in-depth exploration of its most promising potential applications, including anticancer, antimicrobial, and neuroprotective activities. By examining the mechanisms of action and experimental results of closely related derivatives, we propose that 8-Methoxy-5-methylquinoline warrants significant investigation as a lead compound in drug discovery. This guide details the scientific rationale, key signaling pathways, and robust experimental protocols to facilitate and guide future research in this area.

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, present in natural products like quinine and in a multitude of synthetic therapeutic agents with applications ranging from antimalarial to anticancer and antibacterial therapies.[1][2] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through substitution at various positions. The introduction of an electron-donating methoxy group at the 8-position and a methyl group at the 5-position creates 8-Methoxy-5-methylquinoline, a compound with a distinct electronic and steric profile. These features are critical in determining its interaction with biological macromolecules. This guide amalgamates data from closely related analogs to postulate its therapeutic potential and provides the technical framework for its systematic evaluation.

Potent Anticancer Activity via PI3K/AKT/mTOR Pathway Inhibition

The most compelling evidence for the potential of 8-Methoxy-5-methylquinoline lies in the potent anticancer effects observed in its close structural relatives. Derivatives incorporating this core have demonstrated significant cytotoxicity against various cancer cell lines, particularly colorectal cancer.[3][4]

Mechanistic Rationale: The PI3K/AKT/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Evidence strongly suggests that indolo[2,3-b] quinoline derivatives containing the 8-methoxy-5-methyl moiety exert their anticancer effects by suppressing this pathway.[3][4][5][6] Inhibition leads to a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis.

Evidence from Lead Analogs

Studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) have revealed potent and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2).[3][4] These compounds induce apoptosis, promote the generation of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and arrest the cell cycle in the G2/M phase.[3][4][5] Western blot analyses have confirmed that these cellular events are accompanied by a marked decrease in the phosphorylation levels of key pathway proteins such as PI3K, AKT, and mTOR.[3][7]

Quantitative Data: Cytotoxicity of Related Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of key analogs against various cancer cell lines, demonstrating their potent cytotoxic activity.

CompoundCell LineIC₅₀ (μM)Reference
MMNC HCT116 (Colorectal)0.33[3][5]
Caco-2 (Colorectal)0.51[3][5]
HIEC (Normal Intestinal)11.27[3]
Compound 49 HCT116 (Colorectal)0.35[4]
Caco-2 (Colorectal)0.54[4]
HIEC (Normal Intestinal)31.37[4]
Signaling Pathway Visualization

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 8-Methoxy-5-methylquinoline (Analog) Compound->PI3K Inhibits

Proposed inhibition of the PI3K/AKT/mTOR pathway by 8-Methoxy-5-methylquinoline analogs.
Experimental Protocols

This protocol determines the concentration at which the test compound inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serially diluted concentrations of 8-Methoxy-5-methylquinoline (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This protocol evaluates the effect of the compound on cell cycle progression.

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.

  • Causality: An accumulation of cells in the G2/M phase would indicate that the compound disrupts microtubule formation or triggers the G2/M checkpoint, preventing entry into mitosis.[4]

Broad-Spectrum Antimicrobial Potential

The quinoline core is a well-established pharmacophore in antimicrobial agents.[8][9] The parent structure, 8-methoxyquinoline, has demonstrated potent antibacterial and antifungal properties, suggesting that 8-Methoxy-5-methylquinoline could possess similar or enhanced activity.[2]

Mechanistic Insights

Quinolines can exert antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: This is the classic mechanism for quinolone antibiotics, preventing bacterial DNA replication.[10]

  • Disruption of Cell Wall Integrity: Some derivatives induce cell wall stress.[11]

  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, and its inhibition is a target for novel antibacterial agents.[8]

Evidence from Related Compounds
  • 8-Methoxyquinoline: Showed strong activity against bacteria like Bacillus subtilis and Salmonella typhi, and fungi such as Aspergillus flavus and Aspergillus niger.[2]

  • 8-Methoxy-4-methyl-quinoline Derivatives: Further studies on derivatives of this core structure have confirmed antibacterial activity against a panel of bacterial strains.[12]

Experimental Protocol

This protocol establishes the lowest concentration of a compound that prevents visible microbial growth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of 8-Methoxy-5-methylquinoline in an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

  • Self-Validation: The clarity of the negative control and the robust growth in the positive control validate the assay conditions. A known antibiotic (e.g., ampicillin) should be run in parallel as a quality control standard.[12]

Antimicrobial Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Potential Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[13] Quinoline derivatives are emerging as promising multi-target agents to combat the complex pathology of these conditions.[13][14]

Multi-Target Rationale

The complexity of neurodegeneration suggests that targeting a single pathway is often insufficient. Quinoline-based compounds are being investigated for their ability to simultaneously inhibit several key enzymes implicated in disease progression, including:

  • Acetylcholinesterase (AChE): Inhibition increases acetylcholine levels, a key strategy in Alzheimer's therapy.[13]

  • Beta-site APP cleaving enzyme-1 (BACE1): A key enzyme in the production of amyloid-beta plaques.[13]

  • Glycogen synthase kinase 3-beta (GSK3β): Implicated in tau hyperphosphorylation and neuroinflammation.[13]

In vitro studies have shown that certain quinoline derivatives can inhibit these three enzymes, highlighting their potential as multi-target inhibitors.[13] Furthermore, the 8-hydroxyquinoline scaffold, structurally related to our target, is known for its metal-chelating and neuroprotective properties.[15]

Experimental Protocol

This colorimetric assay quantifies AChE activity and its inhibition.

  • Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), AChE enzyme solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of 8-Methoxy-5-methylquinoline.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCI substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to enzyme activity.

  • Causality Explained: The enzyme AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. An effective inhibitor will slow down this reaction, resulting in a lower rate of color change compared to the control.

Other Investigated Activities

Beyond the primary areas, preliminary research on related structures suggests other potential biological roles.

  • Anti-inflammatory Activity: Derivatives of 8-methoxy-purine-2,6-dione have been shown to possess significant anti-inflammatory effects, likely by reducing levels of the pro-inflammatory cytokine TNF-α.[16] This suggests the 8-methoxy group on a heterocyclic core may contribute to anti-inflammatory properties.

  • Herbicidal Activity: An 8-methoxyquinoline derivative, 8-methoxyquinoline-5-amino acetic acid, demonstrated potent herbicidal effects, indicating potential applications in agrochemicals.[17]

Conclusion and Future Outlook

While direct experimental validation of 8-Methoxy-5-methylquinoline is required, the substantial body of evidence from closely related analogs provides a robust foundation for its investigation as a multi-action therapeutic agent. The compound's structural features strongly suggest high potential in oncology, particularly in cancers driven by the PI3K/AKT/mTOR pathway. Furthermore, its anticipated antimicrobial and neuroprotective properties make it a versatile scaffold for further development.

Future research must prioritize the chemical synthesis and purification of 8-Methoxy-5-methylquinoline, followed by systematic in vitro screening across the domains outlined in this guide. Promising in vitro results should be followed by mechanism-of-action studies and eventual validation in preclinical in vivo models to fully elucidate its therapeutic potential.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Technical Whitepaper: 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. Benchchem.
  • ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC.

Sources

The Enduring Legacy and Evolving Potential of Substituted Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant and versatile scaffolds in the realm of drug discovery and development.[1] Its inherent structural features, including the nitrogen atom which can act as a hydrogen bond acceptor and be protonated, along with the extended aromatic system capable of π-π stacking and hydrophobic interactions, provide a unique platform for molecular recognition by a diverse array of biological targets.[2] This has led to the development of a vast number of quinoline-containing compounds with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4]

From the historical significance of quinine, isolated from cinchona bark for the treatment of malaria, to the modern synthetic fluoroquinolone antibiotics and targeted anticancer agents, the quinoline nucleus has consistently proven its value.[1][5] The ability to readily introduce a wide variety of substituents at various positions on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. This remarkable adaptability has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry, a core framework that can be elaborated upon to generate potent and selective modulators of diverse biological processes.[2]

This technical guide provides an in-depth exploration of substituted quinolines for researchers, scientists, and drug development professionals. It delves into the key synthetic methodologies for accessing this important scaffold, examines the diverse biological activities of notable quinoline derivatives, and elucidates the critical structure-activity relationships that govern their therapeutic potential.

I. Synthesis of the Quinoline Core: From Classic Name Reactions to Modern Catalysis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a rich collection of synthetic methodologies.[6] These can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Synthetic Strategies: The Foundation of Quinoline Chemistry

Several named reactions form the bedrock of quinoline synthesis, each offering a distinct pathway to the core structure. While some of these methods employ harsh reaction conditions, they remain valuable for their simplicity and the specific substitution patterns they can generate.[6]

  • Skraup Synthesis: One of the oldest methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[6][7] This reaction proceeds through a complex series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to furnish the quinoline ring.

  • Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The Friedländer synthesis is particularly useful for preparing polysubstituted quinolines with a high degree of regiocontrol.[9]

  • Combes Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[9] The initial step involves the formation of a Schiff base, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline.

  • Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[6] It allows for the synthesis of a wider range of substituted quinolines.

Table 1: Comparison of Classical Quinoline Synthesis Methods

MethodReactantsKey FeaturesLimitations
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentSimple, one-pot procedure for unsubstituted or simply substituted quinolines.Harsh reaction conditions (strong acid, high temperature), often low yields, limited scope for complex substituents.
Friedländer Annulation 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylHigh regioselectivity, milder conditions than Skraup, good for polysubstituted quinolines.Requires pre-functionalized anilines, which may not be readily available.
Combes Synthesis Aniline, β-DiketoneProvides access to 2,4-disubstituted quinolines.Requires specific β-diketone starting materials.
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/KetoneBroader scope than Skraup, allows for more diverse substitution patterns.Can produce mixtures of isomers, harsh acidic conditions.
Modern Synthetic Innovations: Efficiency and Diversity

In recent years, significant advancements in synthetic methodology have provided milder, more efficient, and more versatile routes to substituted quinolines. These modern approaches often employ transition-metal catalysis and multicomponent reactions.

  • Transition-Metal-Catalyzed Cyclizations: Palladium, copper, and rhodium catalysts have been extensively used to construct the quinoline scaffold through various C-H activation and annulation strategies.[8] These methods offer high atom economy and allow for the synthesis of complex quinolines that are difficult to access through classical methods.

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful tool for generating libraries of substituted quinolines.[7][10] The Povarov reaction, a cycloaddition between an aniline, an aldehyde, and an alkene or alkyne, is a prominent example of an MCR used for quinoline synthesis.[7] These reactions are highly efficient and allow for the rapid generation of molecular diversity.[10]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a microwave-assisted Friedländer synthesis, which offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.[11]

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Add ethanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the desired polysubstituted quinoline.

  • The product can be further purified by recrystallization from ethanol if necessary.

Causality behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, leading to shorter reaction times and often cleaner reactions.[11]

  • p-Toluenesulfonic Acid (p-TsOH): This solid acid acts as a catalyst to promote both the initial condensation and the subsequent cyclization and dehydration steps. It is easy to handle and less corrosive than strong mineral acids.

  • Ethanol: Ethanol serves as a relatively benign and effective solvent for the reactants and is compatible with microwave heating.

II. Diverse Biological Activities of Substituted Quinolines

The quinoline scaffold is a cornerstone in the development of drugs for a wide range of diseases.[12] The functionalization of the quinoline ring at different positions leads to a remarkable diversity of pharmacological activities.[13]

Antimalarial Agents: The Historical and Ongoing Battle

The story of quinoline in medicine is inextricably linked to the fight against malaria.[5]

  • Chloroquine: This 4-aminoquinoline has been a mainstay of malaria treatment for decades.[14] It is thought to exert its effect by accumulating in the acidic food vacuole of the parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[14][15]

  • Quinine and Mefloquine: These quinoline methanols are also effective antimalarials, although their mechanisms of action are believed to be more complex and may involve interactions with parasite membrane proteins in addition to heme polymerization inhibition.[14]

Antibacterial Agents: The Rise of the Fluoroquinolones

The introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinoline nucleus led to the development of the highly successful fluoroquinolone class of antibiotics.[2]

  • Ciprofloxacin and Levofloxacin: These broad-spectrum antibiotics act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual-targeting mechanism contributes to their potent bactericidal activity.

Anticancer Agents: Targeting Key Cellular Processes

Substituted quinolines have emerged as promising scaffolds for the development of novel anticancer agents, targeting various aspects of cancer cell biology.[16]

  • Topoisomerase Inhibitors: Camptothecin, a natural product containing a quinoline moiety, and its synthetic analogs are potent inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, these drugs lead to DNA damage and apoptosis in cancer cells.

  • Tyrosine Kinase Inhibitors: The quinoline scaffold is a key feature of several tyrosine kinase inhibitors used in targeted cancer therapy. For example, lapatinib, a dual inhibitor of EGFR and HER2, features a quinoline core that plays a crucial role in its binding to the ATP-binding pocket of these kinases.

  • Induction of Apoptosis and Cell Cycle Arrest: Many synthetic quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, highlighting the potential of this scaffold in developing new chemotherapeutic agents.[16]

III. Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The biological activity of a substituted quinoline is highly dependent on the nature and position of the substituents on the ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[17]

SAR of 4-Aminoquinoline Antimalarials

The SAR of 4-aminoquinolines like chloroquine has been extensively studied.[18]

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position is essential for antimalarial activity.[18] Replacing it with other electron-withdrawing groups can maintain activity, while electron-donating groups lead to a loss of potency.

  • 4-Amino Side Chain: The nature of the dialkylaminoalkylamino side chain at the 4-position is critical. The length of the alkyl chain and the basicity of the terminal nitrogen atom significantly influence the drug's accumulation in the parasite's food vacuole and its overall efficacy.[18]

SAR of Fluoroquinolone Antibacterials

The antibacterial activity of fluoroquinolones is finely tuned by substitutions at various positions.

  • N1-Substituent: The substituent at the N1-position influences the drug's potency and spectrum of activity. A cyclopropyl group, as seen in ciprofloxacin, generally enhances activity against Gram-negative bacteria.

  • C7-Substituent: The substituent at the C7-position, typically a piperazine or a related heterocyclic ring, is crucial for antibacterial potency and pharmacokinetic properties. Modifications to this ring can impact the drug's spectrum of activity and its penetration into bacterial cells.

  • C8-Substituent: A fluorine or chlorine atom at the C8-position can enhance antibacterial activity, particularly against atypical pathogens.

SAR of Quinoline-Based Anticancer Agents

The SAR of quinoline derivatives as anticancer agents is highly target-dependent.

  • Reversal of Multidrug Resistance (MDR): Certain quinoline derivatives have been shown to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[19] Key structural features for this activity include a hydrophobic moiety with two non-coplanar aryl rings and a basic nitrogen atom in a side chain.[19]

  • Antiproliferative Activity: The introduction of bulky and hydrophobic substituents at specific positions can enhance antiproliferative activity.[13] For instance, in some series, bulky groups at the 7-position have been shown to increase anticancer potency.[13]

IV. Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: General Synthetic Approaches to the Quinoline Scaffold

G cluster_classical Classical Methods cluster_modern Modern Methods Skraup Skraup Synthesis Quinoline Substituted Quinoline Skraup->Quinoline Friedlander Friedlander Annulation Friedlander->Quinoline Combes Combes Synthesis Combes->Quinoline Doebner Doebner-von Miller Doebner->Quinoline TMC Transition-Metal Catalysis TMC->Quinoline MCR Multicomponent Reactions MCR->Quinoline

Caption: Overview of major synthetic routes to substituted quinolines.

Diagram 2: Mechanism of Action of Chloroquine

G Chloroquine Chloroquine (Weak Base) FoodVacuole Parasite Food Vacuole (Acidic pH) Chloroquine->FoodVacuole Accumulation Hemozoin Non-toxic Hemozoin Chloroquine->Hemozoin Inhibition Heme Toxic Heme FoodVacuole->Heme Heme Release Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity

Caption: Simplified mechanism of chloroquine's antimalarial action.

V. Conclusion and Future Directions

The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its rich history in medicinal chemistry is a testament to its remarkable versatility. While classical synthetic methods remain relevant, modern catalytic and multicomponent approaches are enabling the rapid exploration of novel chemical space and the generation of diverse libraries of substituted quinolines.[8][10]

The ongoing challenge of drug resistance, particularly in infectious diseases and cancer, necessitates the development of new quinoline-based drugs with novel mechanisms of action.[14] Future research will likely focus on the design of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multifunctional drugs with improved efficacy and reduced toxicity.[13] Furthermore, a deeper understanding of the interactions between quinoline derivatives and their biological targets, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of quinoline-based therapeutics. The enduring legacy of the quinoline nucleus is set to continue, with exciting new chapters yet to be written in its pharmacological odyssey.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (n.d.). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (n.d.). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved January 12, 2026, from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Chemical structures of (a) quinoline containing drugs and clinical... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 12, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 12, 2026, from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and material safety data for 8-Methoxy-5-methylquinoline. As a crucial intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded narrative on why specific procedures are necessary, thereby empowering researchers to make informed decisions.

Compound Profile and Physicochemical Properties

8-Methoxy-5-methylquinoline, with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is a substituted quinoline derivative.[1][2] Its structure, featuring a methoxy and a methyl group on the quinoline core, dictates its reactivity and physical properties. A thorough understanding of these characteristics is the foundation of safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
CAS Number 126403-57-4[1]
Appearance Light yellow solid (extrapolated from similar compounds)[3]
Storage Temperature 2-8°C, Protected from air and light[4]

The recommendation to store this compound under refrigerated conditions and protected from light and air suggests potential sensitivity to degradation under ambient conditions.[4] This is a critical consideration for maintaining sample purity and preventing the formation of unknown, potentially more hazardous, byproducts.

Hazard Identification and GHS Classification: An Extrapolative Approach

Surrogate Compound Analysis:

  • 8-Methoxyquinoline (CAS: 938-33-0): This parent compound exhibits a range of hazards, including acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[5] It is also suspected to cause respiratory irritation.[5]

  • 8-Methylquinoline (CAS: 611-32-5): This compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[6][7]

Based on this data, it is prudent to handle 8-Methoxy-5-methylquinoline with the assumption that it possesses similar hazardous properties. The following GHS classifications should be provisionally assigned until specific data becomes available:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3May cause respiratory irritation.[6]

This conservative classification underscores the importance of stringent adherence to the handling and personal protective equipment (PPE) protocols outlined below.

Safe Handling and Storage Protocols

The following protocols are designed to mitigate the risks identified through the extrapolative hazard assessment.

Engineering Controls and Ventilation

All manipulations of 8-Methoxy-5-methylquinoline, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This primary engineering control is non-negotiable and serves to minimize the risk of inhalation exposure. The fume hood sash should be kept at the lowest practical height to maximize containment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for preventing dermal and ocular exposure.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid cross-contamination) D1 Lab Coat D2 Nitrile Gloves (Double-gloving recommended) D1->D2 D3 Safety Goggles (Chemical splash-proof) D2->D3 D4 Face Shield (If splash hazard exists) D3->D4 F1 Face Shield F2 Outer Gloves F1->F2 F3 Lab Coat F2->F3 F4 Inner Gloves F3->F4 F5 Safety Goggles F4->F5

Caption: PPE Donning and Doffing Workflow.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[6] Given the potential for skin absorption, double-gloving is a recommended best practice, especially during procedures with a higher risk of splashes. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are required at all times when handling the compound.[6][8]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[8]

Storage and Chemical Incompatibility

As previously noted, 8-Methoxy-5-methylquinoline should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and air.[4] It is crucial to avoid storing it with incompatible materials. Based on the reactivity of similar quinoline compounds, it should be kept away from strong oxidizing agents and strong acids.[8]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

Exposure_Response Exposure Exposure Event Skin Eyes Inhalation Ingestion Skin_Action Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Exposure:f1->Skin_Action Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Exposure:f2->Eye_Action Inhalation_Action Move person to fresh air. If not breathing, give artificial respiration. Exposure:f3->Inhalation_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Exposure:f4->Ingestion_Action Seek_Medical Seek immediate medical attention in all cases. Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action->Seek_Medical Ingestion_Action->Seek_Medical

Caption: First-Aid Response to Exposure.

In all cases of exposure, it is critical to seek medical attention after initial first aid measures are taken. Provide the attending physician with the Safety Data Sheet for the compound or its structural analogs.

Spill Response

For minor spills within a chemical fume hood:

  • Alert personnel in the immediate vicinity.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Toxicological Profile: Insights from Related Compounds

Direct toxicological data for 8-Methoxy-5-methylquinoline is limited. However, studies on related methylquinolines provide valuable context. For instance, several methylquinolines have been shown to be mutagenic in Salmonella typhimurium assays.[9] While 8-Methylquinoline was found to be less mutagenic than quinoline itself, this highlights the potential genotoxicity of this class of compounds.[9] The National Toxicology Program (NTP) has also noted that some methylquinolines are skin tumor initiators in mice.[9] This information, while not specific to 8-Methoxy-5-methylquinoline, reinforces the need for stringent safety measures to minimize exposure.

Disposal Considerations

All waste containing 8-Methoxy-5-methylquinoline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste streams.

Conclusion

The safe and effective use of 8-Methoxy-5-methylquinoline in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adopting a conservative approach to hazard assessment based on structurally related compounds, and by implementing robust engineering controls, personal protective equipment, and emergency procedures, researchers can confidently and safely advance their scientific objectives.

References

  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 8-methoxy-5-methyl-quinoline. Retrieved from [Link]

  • Coompo Research Chemicals. (n.d.). 8-Methoxy-5-methyl-quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Owolabi, B. J., & Olarinoye, A. M. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).

Sources

The Enigmatic Core of 8-Methoxy-5-methylquinoline: A Technical Guide to Its Origins, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry. This technical guide provides an in-depth exploration of 8-Methoxy-5-methylquinoline, a synthetic derivative of this critical pharmacophore. While direct natural sources of this specific compound remain unidentified, we delve into the world of its natural analogs, the indoloquinoline alkaloids, to provide a biological and structural context. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathways to 8-Methoxy-5-methylquinoline and the broader biological activities exhibited by its structural relatives. We will dissect a robust synthetic strategy, present detailed experimental considerations, and summarize the diverse pharmacological potential of methoxyquinoline derivatives, thereby providing a foundational resource for future research and development endeavors.

Introduction: The Quinoline Scaffold in Nature and Medicine

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to intercalate with DNA have made it a recurring motif in a vast array of biologically active compounds.[2] From the celebrated antimalarial quinine to modern anticancer agents, the quinoline core has been a fertile ground for the development of potent therapeutics.[3] The substitution pattern on the quinoline ring dictates its pharmacological profile, with methoxy and methyl groups, as seen in 8-Methoxy-5-methylquinoline, playing crucial roles in modulating activity, solubility, and metabolic stability. This guide will illuminate the landscape surrounding this specific, yet important, synthetic quinoline derivative.

Natural Analogs: The Indoloquinoline Alkaloids of Cryptolepis sanguinolenta

While 8-Methoxy-5-methylquinoline has not been isolated from natural sources, its structural cousins, the indoloquinoline alkaloids, are prominently found in the West African plant Cryptolepis sanguinolenta.[4] This plant has a long history in traditional medicine for treating a variety of ailments, including malaria, fever, and urinary tract infections.[4]

The principal alkaloid from this plant is cryptolepine , an indolo[3,2-b]quinoline.[4] The discovery and study of cryptolepine and its derivatives have provided valuable insights into the biological potential of the broader quinoline class. These natural products are known to possess a range of activities, including:

  • Antiplasmodial Activity: Cryptolepine is a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[5]

  • Anticancer Properties: It exhibits cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal Activity: Demonstrates a broad spectrum of antimicrobial action.[6]

The biosynthesis of these complex alkaloids in Cryptolepis sanguinolenta underscores nature's ability to construct intricate and pharmacologically relevant quinoline-based structures. The study of these natural analogs provides a compelling rationale for the synthetic exploration of simpler, yet potentially potent, derivatives like 8-Methoxy-5-methylquinoline.

Chemical Synthesis of 8-Methoxy-5-methylquinoline

The construction of the 8-Methoxy-5-methylquinoline scaffold is most effectively achieved through classic quinoline synthesis reactions, such as the Skraup synthesis. This approach builds the quinoline ring system from an appropriately substituted aniline precursor.

Proposed Synthetic Pathway

A logical and efficient route to 8-Methoxy-5-methylquinoline involves a two-step process starting from 4-methyl-3-nitroanisole.

Synthetic Pathway start 4-Methyl-3-nitroanisole intermediate 3-Amino-4-methylanisole start->intermediate Reduction (e.g., Pd/C, H2) final 8-Methoxy-5-methylquinoline intermediate->final Skraup Synthesis (Glycerol, H2SO4, Oxidizing Agent)

Caption: Proposed synthetic pathway for 8-Methoxy-5-methylquinoline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylanisole (Precursor)

The synthesis of the key aniline precursor, 3-amino-4-methylanisole, is achieved through the reduction of the commercially available 4-methyl-3-nitroanisole.

  • Reaction Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation.

  • Detailed Protocol:

    • In a hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1 equivalent) in a suitable solvent such as methanol or ethanol.[7]

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (H2) to an appropriate pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-methylanisole.[7]

    • The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Skraup Synthesis of 8-Methoxy-5-methylquinoline

The Skraup synthesis is a classic method for constructing the quinoline ring system.[8] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

  • Reaction Principle: Glycerol is first dehydrated by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to form the aromatic quinoline ring.[6]

  • Detailed Protocol:

    • Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 3-amino-4-methylanisole (1 equivalent) with cooling.

    • Add glycerol (approximately 3-4 equivalents) to the mixture.

    • Add a mild oxidizing agent, such as arsenic acid or nitrobenzene (which can also serve as the solvent).[8] The use of ferrous sulfate can help to moderate the reaction.[8]

    • Heat the reaction mixture cautiously. The reaction is often vigorous and may require initial cooling before being heated to reflux for several hours.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until it is alkaline. This step should be performed with cooling.

    • The crude 8-Methoxy-5-methylquinoline will separate and can be isolated by steam distillation or solvent extraction.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activities of Methoxyquinoline Analogs

While specific biological data for 8-Methoxy-5-methylquinoline is not extensively published, the broader class of substituted quinolines, particularly those bearing methoxy groups, exhibits a wide range of pharmacological activities.[1] These compounds have been investigated for their potential as:

  • Anticancer Agents: Many quinoline derivatives show potent cytotoxicity against various cancer cell lines.[9] Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways.

  • Antimicrobial Agents: The quinoline scaffold is a key component of several antibacterial and antifungal drugs.[10] Methoxy-substituted quinolines have shown strong activity against a range of pathogens.[10]

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3]

  • Antiviral Agents: Substituted quinolines have also been explored for their antiviral activity, including against the influenza A virus.[8]

Biological Targets Core Methoxyquinoline Core DNA DNA Intercalation Core->DNA Anticancer Enzymes Enzyme Inhibition (e.g., Kinases) Core->Enzymes Anticancer, Antiviral Pathways Signaling Pathways Core->Pathways Anti-inflammatory, Anticancer Membranes Microbial Cell Membranes Core->Membranes Antibacterial, Antifungal

Caption: Conceptual overview of the diverse biological targets of methoxyquinoline analogs.

Summary of Biological Activities
Compound ClassBiological ActivityTarget/Mechanism of Action (where known)Reference(s)
8-Methoxyquinoline Antibacterial, AntifungalNot specified[10]
Substituted 8-Aminoquinolines AnticancerNot specified[9]
Substituted 4-Aminoquinolines AntimalarialInhibition of heme polymerization[3]
Quinolines with Piperazine Moieties Anti-influenza A virusInhibition of viral RNA transcription and replication[8]

Conclusion and Future Perspectives

8-Methoxy-5-methylquinoline, while a synthetic entity, is rooted in a rich history of natural product chemistry and medicinal applications of the quinoline scaffold. This guide has provided a comprehensive overview of its natural analogs, a robust and detailed synthetic strategy, and a summary of the broad biological potential of related methoxyquinoline derivatives. The synthetic accessibility of 8-Methoxy-5-methylquinoline, coupled with the diverse bioactivities of its analogs, makes it an attractive starting point for the design and development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure to explore its full potential in areas such as oncology, infectious diseases, and inflammatory conditions. The insights and protocols presented herein serve as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry through the exploration of this versatile heterocyclic system.

References

  • Full article: 3-Hydroxyneocryptolepine, a new indoloquinoline alkaloid from the roots of Cryptolepis sanguinolenta (Lindl.) Schltr. (2024-07-27). Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014-12-31). Available at: [Link]

  • Skraup reaction - Wikipedia. Available at: [Link]

  • Synthesis of 3-amino-4-methylanisole - PrepChem.com. Available at: [Link]

  • Preparation of 4-methylanisole - PrepChem.com. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025-08-08). Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022-09-17). Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020-06-02). Available at: [Link]

  • Antiplasmodial activity of Cryptolepis sanguinolenta alkaloids from leaves and roots - PubMed. Available at: [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 3-amino-4-methylanisole - PrepChem.com. Available at: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 8-Methoxy-5-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Quinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. Within this important class of heterocycles, 8-methoxy-5-methylquinoline presents a unique combination of electronic and steric features. The methoxy group at the 8-position and the methyl group at the 5-position modulate the electron density and spatial arrangement of the quinoline ring, influencing its reactivity and coordination properties. While direct applications of 8-methoxy-5-methylquinoline are still an emerging area of research, its structural motifs are found in more complex molecules, and its close analogs, particularly 8-aminoquinolines, have proven to be exceptionally powerful tools in modern synthetic chemistry.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and potential applications of 8-methoxy-5-methylquinoline and its derivatives. We will delve into established protocols for its synthesis and present detailed application notes on its use as a versatile precursor and its analog's role as a powerful directing group in transition metal-catalyzed C-H functionalization reactions.

Part 1: Synthesis of the Quinoline Core

The construction of the 8-methoxy-5-methylquinoline scaffold can be achieved through classical synthetic methodologies, most notably the Skraup synthesis. This venerable reaction provides a direct route to the quinoline ring system from an aniline precursor.

Protocol 1: Synthesis of 8-Methoxy-5-methylquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to form the quinoline ring.[1][2][3]

Reaction Scheme:

Materials:

  • 3-Methoxy-4-methylaniline

  • Glycerol

  • Nitrobenzene (or arsenic acid as a milder alternative)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 3-methoxy-4-methylaniline.

  • Addition of Reagents: To the aniline, add glycerol and a catalytic amount of ferrous sulfate.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be exothermic, and the temperature should be carefully monitored and controlled.

  • Addition of Oxidizing Agent: Once the sulfuric acid has been added, add nitrobenzene to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature of 140-160 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-methoxy-5-methylquinoline by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a dehydrating agent for glycerol to form acrolein in situ and as a catalyst for the cyclization step.

  • Nitrobenzene/Arsenic Acid: Serves as the oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product.

  • Ferrous Sulfate: Helps to control the often vigorous and exothermic nature of the Skraup reaction.

Part 2: The Power of the 8-Aminoquinoline Moiety as a Directing Group

While applications of 8-methoxy-5-methylquinoline as a ligand are still under exploration, the closely related 8-aminoquinoline (AQ) moiety has emerged as a highly effective bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[4][5] This strategy allows for the selective activation of otherwise inert C-H bonds, providing a powerful tool for the construction of complex molecules. A particularly relevant derivative is 8-amino-5-methoxyquinoline, known as the "Chen auxiliary," which is an effective and readily removable directing group.[6]

The underlying principle involves the formation of a stable five- or six-membered metallacycle intermediate, which positions the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

C_H_Activation_Mechanism Substrate Substrate with 8-Aminoquinoline (AQ) Directing Group Intermediate1 Palladacycle Intermediate Substrate->Intermediate1 C-H Activation Catalyst Pd(II) Catalyst Catalyst->Intermediate1 Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition Reagent Functionalizing Reagent (e.g., Aryl Halide) Reagent->Intermediate2 Product Functionalized Product Intermediate2->Product Reductive Elimination Catalyst_Regen Pd(II) Catalyst (Regenerated) Product->Catalyst_Regen

Caption: General mechanism of 8-aminoquinoline-directed C-H functionalization.

Application Note 1: Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp³)–H Bonds for Pyrrolidone Synthesis

The Chen auxiliary, 8-amino-5-methoxyquinoline, has been instrumental in the development of palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds to synthesize valuable pyrrolidone scaffolds.[6][7] This transformation is particularly noteworthy as it functionalizes typically unreactive C-H bonds.

Key Advantages of the Chen Auxiliary:

  • Effective Directing Group: The bidentate coordination of the quinoline nitrogen and the amide nitrogen to the palladium center facilitates the formation of a stable six-membered palladacycle, enabling the activation of the γ-C(sp³)–H bond.

  • Readily Removable: The auxiliary can be cleaved under mild conditions, typically using ceric ammonium nitrate (CAN), to yield the final pyrrolidone product.

Protocol 2: Synthesis of a γ-Lactam using the Chen Auxiliary

This protocol outlines a general procedure for the synthesis of a pyrrolidone from a carboxylic acid precursor using the 8-amino-5-methoxyquinoline directing group.

Workflow Diagram:

Pyrrolidone_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Pd-Catalyzed C-H Amination cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid Precursor Amide_Formation Amide Product Carboxylic_Acid->Amide_Formation EDC, HOBt Chen_Auxiliary 8-Amino-5-methoxyquinoline (Chen Auxiliary) Chen_Auxiliary->Amide_Formation Amide_Product_Input Amide Product Lactam_Formation γ-Lactam with Auxiliary Amide_Product_Input->Lactam_Formation Pd(OAc)₂, PhI(OAc)₂ Lactam_Auxiliary_Input γ-Lactam with Auxiliary Final_Product Final Pyrrolidone Product Lactam_Auxiliary_Input->Final_Product CAN Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdXL2 Ar-Pd(II)-X L₂ OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation RBO2 R-B(OR')₂ RBO2->Transmetalation Base Base Base->Transmetalation ArPdRL2 Ar-Pd(II)-R L₂ Transmetalation->ArPdRL2 RedElim Reductive Elimination ArPdRL2->RedElim RedElim->Pd0 Regeneration ArR Ar-R RedElim->ArR

Sources

Application Notes & Protocols: 8-Methoxy-5-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 8-Methoxy-5-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We will detail its role as a versatile synthetic intermediate, focusing on its application in the development of potent anticancer agents. This document provides field-proven insights, step-by-step experimental protocols for synthesis and biological evaluation, and a mechanistic overview of its derivatives' action on critical cellular pathways. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to form hydrogen bonds, pi-pi stacking, and coordination complexes with biological targets have made it a cornerstone in the development of numerous therapeutic agents.[3][4] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[5][6][7]

8-Methoxy-5-methylquinoline (CAS: 126403-57-4, MW: 173.21 g/mol ) is a specific derivative that serves as a valuable building block for creating more complex and potent molecules.[8][9] The methoxy group at the 8-position and the methyl group at the 5-position provide electronic and steric features that can be exploited to fine-tune the pharmacological profile of its derivatives. Its primary utility lies not in its intrinsic biological activity, but as a foundational intermediate for the synthesis of novel drug candidates.

Core Application: A Versatile Intermediate for Anticancer Drug Synthesis

The true potential of 8-Methoxy-5-methylquinoline is realized when it is used as a starting material to construct more elaborate molecules. A prominent example is its use in the synthesis of indolo[2,3-b]quinoline derivatives, which have emerged as powerful anticancer agents, particularly against colorectal cancer.[10][11]

Mechanistic Target: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10] Derivatives synthesized from the 8-methoxyquinoline scaffold have been shown to exert their potent cytotoxic effects by inhibiting this pathway.[11][12] This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase, thereby halting the uncontrolled proliferation of cancer cells.[10][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Indolo[2,3-b]quinoline Derivative (e.g., MMNC) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: PI3K/AKT/mTOR pathway inhibition by indolo[2,3-b]quinoline derivatives.
Biological Activity of Key Derivatives

Derivatives such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) have demonstrated impressive cytotoxicity against human colorectal cancer cell lines.[10][11] The data underscores the potential of this chemical series.

Compound Name/IDCell Line (Cancer Type)IC₅₀ (µM)Reference
MMNC HCT116 (Colorectal)0.33[10]
Caco-2 (Colorectal)0.51[10]
Compound 49 HCT116 (Colorectal)0.35[11]
Caco-2 (Colorectal)0.54[11]
Neocryptolepine (Parent)HCT116 (Colorectal)6.26[11]
5-Fluorouracil (Control)HCT116 (Colorectal)> 50[11]

Synthetic & Analytical Protocols

The following protocols are generalized from established procedures for the synthesis and analysis of quinoline derivatives.[14][15][16] They represent fundamental transformations that are key to leveraging the 8-Methoxy-5-methylquinoline scaffold.

General Synthetic Workflow

The derivatization of the quinoline core often involves a multi-step process to introduce new functional groups that can be used to build molecular complexity and modulate biological activity.

Synthesis_Workflow Start 8-Methoxy-5-methylquinoline Nitration Step 1: Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro Nitro-Derivative Nitration->Nitro Reduction Step 2: Reduction (Sn/HCl) Nitro->Reduction Amine Amino-Derivative Reduction->Amine Coupling Step 3: Coupling (e.g., Amide formation, SNAr) Amine->Coupling Final Final Bioactive Compound Coupling->Final

Figure 2: A representative workflow for derivatizing the quinoline scaffold.
Protocol: Nitration of the Quinoline Ring
  • Causality: Electrophilic nitration is a foundational reaction to install a nitro group on the aromatic ring. This group is a versatile handle; it can be reduced to an amine, which is a key nucleophile for subsequent coupling reactions to build out the molecule.[15]

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (4 mL) in an ice bath.

    • To the cold acid mixture, slowly add 8-Methoxy-5-methylquinoline (50 mg) with constant stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir in the ice bath for 15-20 minutes.

    • Carefully pour the reaction mixture into a beaker of crushed ice and water.

    • A precipitate (the nitro-derivative) will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product, for instance, over anhydrous calcium chloride. Recrystallization from methanol can be performed for further purification.[16]

Protocol: Reduction of Nitroquinoline to Aminoquinoline
  • Causality: The reduction of the nitro group to a primary amine is essential for creating a point of attachment for diverse side chains via reactions like amide bond formation or nucleophilic substitution. The Bechamp reduction (using a metal like tin or iron in acid) is a classic, robust, and high-yielding method.[15]

  • Procedure:

    • In a round-bottom flask, dissolve the synthesized nitro-quinoline derivative (50 mg) in concentrated hydrochloric acid (10 mL).

    • Add tin (Sn) dust (1 g) portion-wise with vigorous shaking.

    • Heat the mixture on a water bath for 1 hour, or until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to approximately 30 °C and neutralize it carefully with a concentrated NaOH or Na₂CO₃ solution until the pH is basic.

    • Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminoquinoline.

    • The product can be purified by column chromatography on silica gel.

Protocol: Characterization of Synthesized Derivatives
  • Trustworthiness: A protocol is only trustworthy if its outcome can be verified. Characterization is a non-negotiable step to confirm the identity and purity of a synthesized compound, ensuring that subsequent biological data is valid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure of the molecule. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum confirm the proton environment, while the ¹³C NMR confirms the carbon skeleton.[14][17]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass confirms the successful synthesis.[14]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is essential for determining the anticancer activity of the newly synthesized compounds.[10]

  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Safety and Handling

All synthesis and handling of chemical compounds should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Refer to the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • Verma, A., Joshi, N., Singh, A., & Tiwari, A. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11(41), 25668-25692. [Link]

  • Al-Ostath, A., Abed, A., & El-Faham, A. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]

  • Kaur, M., & Singh, M. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

  • Shrinivas, D. J., et al. (2019). Review of Quinoline Derivatives. Journal of Emerging Technologies and Innovative Research, 6(5). [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4387-4410. [Link]

  • Liu, K., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(10), 1333. [Link]

  • Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7088. [Link]

  • Owolabi, J. B., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(41), 36873–36884. [Link]

  • Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed. [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12). [Link]

  • ChemSrc. (2026). 8-methoxy-5-methyl-quinoline. Chemsrc.com. [Link]

  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]

  • Al-Ostath, A., Abed, A., & El-Faham, A. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(21), 5077. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1537–1557. [Link]

Sources

The Strategic Utility of 8-Methoxy-5-methylquinoline in Modern Drug Discovery: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features allow for three-dimensional arrangements of substituents that can effectively interact with a multitude of biological targets. This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The synthetic accessibility and the potential for extensive functionalization make quinoline derivatives a cornerstone of modern drug discovery programs.[4]

This guide focuses on a particularly valuable, yet underexplored, building block: 8-Methoxy-5-methylquinoline . The strategic placement of the methoxy and methyl groups on the quinoline core imparts unique electronic and steric properties, offering medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. The electron-donating methoxy group at the 8-position can influence the reactivity of the benzene portion of the ring system and participate in crucial hydrogen bonding interactions with biological targets. The 5-methyl group provides a handle for further derivatization or can serve to modulate the lipophilicity and metabolic stability of the final compound.

This document provides a comprehensive overview of the synthesis, functionalization, and application of 8-Methoxy-5-methylquinoline as a key building block in drug discovery, supported by detailed protocols and mechanistic insights.

Synthesis of the 8-Methoxy-5-methylquinoline Core

For the synthesis of 8-Methoxy-5-methylquinoline, the logical starting materials are 2-methoxy-5-methylaniline and glycerol . The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a series of reactions with the aniline to form the quinoline ring.

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 2-Methoxy-5-methylaniline Reaction_Core Skraup-Doebner-von Miller Reaction Aniline->Reaction_Core Glycerol Glycerol Glycerol->Reaction_Core H2SO4 H₂SO₄ (conc.) H2SO4->Reaction_Core Catalyst & Dehydrating Agent Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction_Core Oxidation Heat Heat Heat->Reaction_Core Product 8-Methoxy-5-methylquinoline Reaction_Core->Product MMNC_Synthesis_Application BuildingBlock 8-Methoxy-5-methylquinoline (or a suitable precursor) Intermediate Multi-step Synthesis BuildingBlock->Intermediate MMNC 8-methoxy-2,5-dimethyl-5H- indolo[2,3-b] quinoline (MMNC) Intermediate->MMNC BioActivity Biological Activity MMNC->BioActivity

Sources

Application Notes & Protocols: Investigating 8-Methoxy-5-methylquinoline and its Derivatives as Modulators of the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Overview

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it a highly sought-after target for therapeutic intervention.[3][4][5][6] Within the vast landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the backbone of numerous compounds with significant biological activities.[7][8]

This guide moves beyond a rigid template to provide a foundational and strategic framework for researchers investigating the potential of quinoline-based compounds, such as 8-Methoxy-5-methylquinoline, to modulate the PI3K/AKT/mTOR pathway. While direct, extensive research on 8-Methoxy-5-methylquinoline is emerging, we will build a robust investigational strategy grounded in the well-documented activities of its more complex indoloquinoline derivatives.[9][10][11] This approach allows us to explain the causality behind experimental choices and establish a self-validating system for screening and characterizing novel quinoline-based inhibitors.

Section 1: The PI3K/AKT/mTOR Signaling Cascade: A Master Regulator and Therapeutic Target

The PI3K/AKT/mTOR pathway is an intracellular signaling network that translates extracellular signals into cellular responses.[2] The cascade is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or hormones.[3][12]

  • Activation of PI3K: Upon ligand binding, activated receptors recruit and activate Class I PI3Ks.[5][13]

  • Generation of PIP3: Activated PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][12] This process is antagonized by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2][5]

  • Recruitment and Activation of AKT: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[13] This co-localization at the membrane facilitates the phosphorylation of AKT by PDK1 at Threonine 308 (Thr308).

  • Full Activation of AKT: For full activation, AKT requires a second phosphorylation at Serine 473 (Ser473), a step primarily mediated by the mTOR Complex 2 (mTORC2).[1][14]

  • Downstream Signaling: Fully activated AKT phosphorylates a multitude of downstream substrates, orchestrating a pro-growth and pro-survival program. A key downstream effector is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[1] Activated AKT promotes mTORC1 activity, which in turn phosphorylates substrates like p70S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1) to drive protein synthesis and cell growth.[13][14]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits AKT_active p-AKT (Active) PDK1->AKT_active p-Thr308 mTORC2 mTORC2 PTEN PTEN PTEN->PIP3 Inhibits mTORC2->AKT_active p-Ser473 mTORC1 mTORC1 AKT_active->mTORC1 Activates Cell_Survival Inhibition of Apoptosis AKT_active->Cell_Survival Promotes p70S6K p70S6K mTORC1->p70S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits Cell_Growth Protein Synthesis & Cell Growth p70S6K->Cell_Growth E4BP1->Cell_Growth Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits Quinoline->AKT_active Inhibits Quinoline->mTORC1 Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway. Quinoline derivatives are hypothesized to inhibit key nodes like PI3K, AKT, and mTOR.

Section 2: Mechanism of Action of Quinoline Derivatives

While 8-Methoxy-5-methylquinoline represents a foundational structure, compelling evidence from more complex derivatives demonstrates the scaffold's potential to potently inhibit the PI3K/AKT/mTOR pathway. Specifically, studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) have shown significant anticancer activity in colorectal cancer cell lines like HCT116 and Caco-2.[9][10][11][15]

The established mechanism for these derivatives involves:

  • Inhibition of PI3K/AKT/mTOR Signaling: Western blot analyses have confirmed that these compounds reduce the phosphorylation and subsequent activation of key pathway proteins.[9][10][11]

  • Induction of Cell Cycle Arrest: The compounds induce a significant cell cycle arrest at the G2/M phase in a concentration-dependent manner.[10][11]

  • Promotion of Apoptosis: Treatment leads to apoptosis, evidenced by increased reactive oxygen species (ROS) production and a reduction in the mitochondrial membrane potential.[10][11]

  • Inhibition of Cell Proliferation: The compounds effectively inhibit the proliferation and colony formation of cancer cells.[9][10][11]

Data Presentation: Cytotoxicity of Lead Quinoline Derivatives

The following table summarizes the reported cytotoxic activity (IC₅₀ values) of a lead quinoline derivative, demonstrating potent effects against colorectal cancer cells with selectivity over normal intestinal epithelial cells.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
MMNCHCT116Colorectal Cancer0.33[11]
MMNCCaco-2Colorectal Cancer0.51[11]
MMNCHIECNormal Intestinal Epithelial11.27[11]
Compound 49HCT116Colorectal Cancer0.35[10]
Compound 49Caco-2Colorectal Cancer0.54[10]

Section 3: Experimental Protocols for Screening and Validation

This section provides a logical, step-by-step workflow for evaluating 8-Methoxy-5-methylquinoline or any novel quinoline derivative for its activity against the PI3K/AKT/mTOR pathway.

Experimental_Workflow start Start: Synthesize/Acquire Quinoline Compound step1 Protocol 3.1: Cell Viability Assay (e.g., MTT/MTS) start->step1 decision1 Is Compound Cytotoxic? step1->decision1 step2 Protocol 3.2: Western Blot Analysis (p-AKT, p-mTOR, etc.) decision1->step2 Yes stop Stop: Compound Inactive or Re-evaluate decision1->stop No step3 Protocol 3.3: Cell Cycle Analysis (Flow Cytometry) step2->step3 step4 Protocol 3.4: Apoptosis Assay (Annexin V/PI) step3->step4 step5 Protocol 3.5 (Advanced): In Vitro Kinase Assay step4->step5 analysis Data Analysis & Interpretation step5->analysis conclusion Conclusion: Mechanism of Action Established analysis->conclusion

Figure 2: A logical workflow for the experimental validation of quinoline derivatives as PI3K/AKT/mTOR pathway inhibitors.

Protocol 3.1: Cell Viability Assay (MTT Method)

Causality: This initial screening assay is critical to determine if the test compound exhibits cytotoxic or cytostatic effects on cancer cells. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[16] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases serves as the readout.[16][17]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 8-Methoxy-5-methylquinoline in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell background control.[15]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Calculation: Calculate cell viability using the formula: Cell Viability (%) = [(Abs_sample - Abs_background) / (Abs_vehicle - Abs_background)] * 100.

Protocol 3.2: Western Blot Analysis of Pathway Proteins

Causality: This is the key mechanistic assay to directly probe the compound's effect on the phosphorylation status of PI3K/AKT/mTOR pathway components. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[3][4]

Methodology:

  • Cell Culture and Lysis: Culture cells to ~80% confluency and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[3]

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations with lysis buffer. Mix with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: BSA is preferred over non-fat milk for phospho-protein detection to minimize background.[3]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

    • Rabbit anti-p-AKT (Ser473)

    • Rabbit anti-AKT (Total)

    • Rabbit anti-p-mTOR (Ser2448)

    • Rabbit anti-mTOR (Total)

    • Rabbit anti-p-p70S6K (Thr389)

    • Rabbit anti-p70S6K (Total)

    • Mouse anti-GAPDH or β-actin (Loading Control)

  • Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[3]

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3][4]

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

Causality: To validate if the compound's cytotoxic effects are mediated by halting cell cycle progression, as seen with related derivatives.[10][11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell, allowing for differentiation between G1, S, and G2/M phases.

Methodology:

  • Cell Treatment: Treat cells with the compound at desired concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in G1, S, and G2/M phases.

Protocol 3.4: Apoptosis Assay by Annexin V-FITC/PI Staining

Causality: To determine if cell death is occurring via apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membranes.[19]

Methodology:

  • Cell Treatment: Treat cells with the compound at desired concentrations for 24-48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment. BenchChem.
  • (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.
  • (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Center for Biotechnology Information.
  • (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... ResearchGate.
  • (2019). 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
  • BenchChem. (n.d.). Technical Whitepaper: 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. BenchChem.
  • Kim, T. S., Lee, M., Park, M., Kim, S. Y., Shim, M. S., Lee, C. Y., Choi, D. H., & Cho, Y. (2021). 4.2. Cell Viability Assay. Bio-protocol.
  • (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
  • (2024). Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. PubMed.
  • (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. National Center for Biotechnology Information.
  • (2013). Cell Viability Assays. National Center for Biotechnology Information.
  • (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • (n.d.). Basic Western Blot Protocol AKT.
  • (n.d.). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI.
  • (n.d.). PI3K/AKT/mTOR pathway. Wikipedia.
  • (n.d.). Inhibition of PI3K/Akt/mTOR signaling by natural products. SciSpace.
  • (n.d.). The PI3K/Akt/mTOR signaling pathway. Stimulation of this.... ResearchGate.

Sources

Application Notes and Protocols: Assessing the Cytotoxicity of 8-Methoxy-5-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Quinoline Scaffolds

Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] These compounds can induce cytotoxicity through various mechanisms such as arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1] The 8-Methoxy-5-methylquinoline scaffold represents a promising area for the development of new therapeutic agents. Recent studies on structurally related compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, have shown potent cytotoxic effects against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway, inducing cell cycle arrest, and promoting apoptosis.[3][4][5]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic effects of novel 8-Methoxy-5-methylquinoline derivatives. We will delve into a multi-parametric approach, moving beyond simple viability assays to elucidate the underlying mechanisms of cell death. This includes evaluating cell membrane integrity, metabolic activity, and key apoptotic events such as phosphatidylserine externalization, mitochondrial membrane potential collapse, and the generation of reactive oxygen species (ROS).

Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A thorough assessment of cytotoxicity requires a combination of assays that probe different aspects of cellular health and death.[6][7] This protocol outlines a logical workflow, starting with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Cell Culture Cell Culture MTT Assay (Viability) MTT Assay (Viability) Cell Culture->MTT Assay (Viability) Metabolic Activity LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Cell Culture->LDH Assay (Cytotoxicity) Membrane Integrity Apoptosis Assay (Annexin V/PI) Phosphatidylserine Externalization MTT Assay (Viability)->Apoptosis Assay (Annexin V/PI) LDH Assay (Cytotoxicity)->Apoptosis Assay (Annexin V/PI) MMP Assay (JC-1) Mitochondrial Health Apoptosis Assay (Annexin V/PI)->MMP Assay (JC-1) ROS Assay (DCFH-DA) Oxidative Stress MMP Assay (JC-1)->ROS Assay (DCFH-DA)

Caption: Experimental workflow for assessing cytotoxicity.

PART 1: Foundational Protocols

Cell Culture and Compound Preparation

The choice of cell line is critical and should be relevant to the intended therapeutic application. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) are suitable.

Protocol: Cell Seeding for 96-well Plates

  • Cell Preparation: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Counting: Harvest cells using trypsin-EDTA, neutralize with complete media, and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.[8]

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.[8][9]

Protocol: Preparation of 8-Methoxy-5-methylquinoline Derivatives

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of each derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol: MTT Assay

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14] This provides a quantitative measure of cell membrane integrity.[7]

Protocol: LDH Assay

  • Treatment: Prepare and treat a 96-well plate with cells and compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell control for background.[6][15]

  • Incubation: Incubate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[17]

PART 2: Delving into the Mechanism of Cell Death

Following the initial screening, the subsequent assays aim to determine if the observed cytotoxicity is due to apoptosis, a form of programmed cell death.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18][19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[21]

Protocol: Annexin V/PI Staining

  • Cell Preparation: Seed cells in a 6-well plate and treat with the quinoline derivatives for the desired time.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).[20]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[20]

G cluster_0 Cell Populations A Annexin V (-) / PI (-) Viable Cells B Annexin V (+) / PI (-) Early Apoptotic Cells C Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells D Annexin V (-) / PI (+) Necrotic Cells

Caption: Interpretation of Annexin V/PI staining results.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[22] The JC-1 dye is a lipophilic cationic fluorescent probe that can be used to assess ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[22] In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[22]

Protocol: JC-1 Assay

  • Cell Preparation and Treatment: Treat cells in a 6-well plate with the quinoline derivatives.

  • Harvesting: Collect and wash the cells as previously described.

  • Staining: Resuspend the cell pellet in 500 µL of medium containing 2 µM JC-1.[23]

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[23][24]

  • Washing: Centrifuge the cells and wash twice with 1X assay buffer.[24]

  • Analysis: Resuspend the cells in 500 µL of 1X assay buffer and analyze immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) can be both a cause and a consequence of apoptosis. Quinoline derivatives have been shown to induce ROS generation.[25] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]

Protocol: DCFH-DA Assay

  • Cell Preparation and Treatment: Treat cells in a 24-well plate or a black, clear-bottom 96-well plate with the quinoline derivatives.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.[26][28]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[26]

  • Analysis: Add 500 µL of PBS to each well.[28] The fluorescence can be measured using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.[26][27]

PART 3: Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity assays, it represents the concentration of a compound that causes a 50% reduction in cell viability.

Data Analysis Steps:

  • Normalization: For the MTT assay, express the absorbance values as a percentage of the vehicle-treated control.

    • % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[29]

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.[29]

Statistical Analysis

All experiments should be performed in triplicate. Data should be presented as the mean ± standard deviation (SD). Statistical significance can be determined using appropriate tests such as the Student's t-test or one-way analysis of variance (ANOVA), depending on the experimental design.[30]

Summarizing Results

The results of the various assays should be compiled to provide a comprehensive cytotoxic profile of the 8-Methoxy-5-methylquinoline derivatives.

Table 1: Hypothetical Cytotoxicity Data for 8-Methoxy-5-methylquinoline Derivatives

CompoundIC₅₀ (µM) - MTT Assay% LDH Release at IC₅₀% Apoptosis at IC₅₀ (Annexin V+)Fold Change in Red/Green Fluorescence Ratio (JC-1) at IC₅₀Fold Change in ROS Production (DCF Fluorescence) at IC₅₀
Derivative 11.5 ± 0.215 ± 365 ± 50.4 ± 0.053.2 ± 0.4
Derivative 25.8 ± 0.612 ± 250 ± 60.6 ± 0.082.5 ± 0.3
Doxorubicin0.5 ± 0.120 ± 485 ± 70.2 ± 0.034.1 ± 0.5

Conclusion and Future Directions

This guide provides a robust and detailed framework for assessing the cytotoxicity of 8-Methoxy-5-methylquinoline derivatives. By employing a multi-parametric approach, researchers can not only quantify the cytotoxic potency of these compounds but also gain valuable insights into their mechanisms of action. The findings from these studies will be instrumental in identifying promising lead compounds for further preclinical and clinical development as potential anticancer agents. Future studies could explore the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) and investigate the effects of these derivatives on cell cycle progression.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 119-124.
  • L'Ecuyer, T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3073.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ScienceDirect. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2666-2686.
  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158).
  • ScienceDirect. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1957, 1-13.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16298.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-132.
  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11776.
  • Taylor & Francis Online. (2019). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Nanotoxicology, 13(10), 1339-1355.
  • National Center for Biotechnology Information. (2022).
  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • MDPI. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6542.
  • Bio-protocol. (2021).
  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Toxicology Mechanisms and Methods, 31(7), 481-492.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial and Antifungal Activity of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinolines in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Quinoline scaffolds represent a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties.[1][2][3] Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase, thereby disrupting DNA replication and repair.[2][4] 8-Methoxy-5-methylquinoline, a specific derivative, holds potential as a novel antimicrobial agent. This document provides a comprehensive guide with detailed protocols for the systematic evaluation of its antibacterial and antifungal efficacy.

These protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different research settings.[5][6][7]

Part 1: Foundational Assays for Antimicrobial Screening

The initial assessment of a novel compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[8][9] Two widely accepted methods for MIC determination are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is considered the gold standard for susceptibility testing.[9][10] It allows for the determination of the precise concentration of 8-Methoxy-5-methylquinoline required to inhibit microbial growth.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of 8-Methoxy-5-methylquinoline in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that inhibits visible growth after a defined incubation period.[9][11]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare 8-Methoxy-5-methylquinoline Stock Solution (in DMSO) D Perform 2-fold Serial Dilutions of Compound in Microtiter Plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for Fungi C->D D->E G Incubate at 35-37°C (24-48h for bacteria, 48-72h for fungi) E->G F Include Growth and Sterility Controls F->G H Visually Inspect for Turbidity and Determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of 8-Methoxy-5-methylquinoline Stock Solution:

    • Dissolve a precisely weighed amount of 8-Methoxy-5-methylquinoline in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid impacting microbial growth.[5]

  • Microorganism Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Fungi (Yeast): Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For molds, conidia should be harvested and the suspension adjusted spectrophotometrically.[6][13]

  • Assay Plate Preparation:

    • Dispense 50 µL of sterile broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.[6][9]

    • Add 100 µL of the 8-Methoxy-5-methylquinoline stock solution (appropriately diluted from the main stock) to well 1.

    • Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[9]

  • Inoculation and Incubation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-72 hours for fungi, depending on the species.[11]

  • MIC Determination:

    • Following incubation, the MIC is read as the lowest concentration of 8-Methoxy-5-methylquinoline at which there is no visible growth (turbidity) compared to the growth control.[9][11]

Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method is a simpler and more rapid screening tool to assess the antimicrobial activity of a compound.[14][15]

Principle: A filter paper disk impregnated with a known concentration of 8-Methoxy-5-methylquinoline is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.[14][16][17]

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate MHA Plate for Confluent Growth (Lawn) A->D B Prepare Mueller-Hinton Agar (MHA) Plates B->D C Impregnate Sterile Disks with 8-Methoxy-5-methylquinoline E Place Impregnated Disk on Agar Surface C->E D->E G Incubate at 35-37°C (18-24h for bacteria, 24-48h for fungi) E->G F Include Control Disks (Standard Antibiotic/Antifungal) F->G H Measure the Diameter of the Zone of Inhibition (mm) G->H

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) method.

Detailed Protocol:

  • Inoculum and Plate Preparation:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[12]

    • Use Mueller-Hinton agar (MHA) for bacteria.[12][14] For fungi, MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue can be used to enhance growth and zone definition.[6] The agar depth should be uniform (approximately 4 mm).[12]

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18]

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[16][18]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[18]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known amount of 8-Methoxy-5-methylquinoline solution. A solvent control disk (impregnated with DMSO only) should also be prepared.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[17]

    • Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[17]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[12]

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Part 2: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the activity of 8-Methoxy-5-methylquinoline against different microorganisms.

Table 1: Example of MIC Data Presentation for 8-Methoxy-5-methylquinoline

MicroorganismStrain IDTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Escherichia coliATCC 25922Gram-negative64
Candida albicansATCC 90028Yeast32
Aspergillus fumigatusATCC 204305Mold>128

Table 2: Example of Zone of Inhibition Data Presentation

MicroorganismStrain IDTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 25923Gram-positive18
Pseudomonas aeruginosaATCC 27853Gram-negative0
Candida albicansATCC 10231Yeast15

Part 3: Self-Validation and Quality Control

To ensure the trustworthiness of the results, each assay must include a self-validating system through rigorous quality control.

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) in each experiment.[9]

  • Positive Controls: Use a standard antibiotic or antifungal agent with known activity against the test organisms to validate the experimental setup.

  • Negative Controls: Sterility controls (uninoculated media) and growth controls (inoculated media without the test compound) are essential to confirm the sterility of the media and the viability of the inoculum, respectively.[9]

  • Solvent Toxicity: The effect of the solvent (e.g., DMSO) on microbial growth must be assessed to ensure it does not contribute to the observed antimicrobial activity.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial evaluation of the antibacterial and antifungal properties of 8-Methoxy-5-methylquinoline. Adherence to these standardized methods will generate reliable and reproducible data, which is a critical first step in the preclinical development of this promising compound as a potential new antimicrobial agent. Subsequent studies may explore the compound's mechanism of action, spectrum of activity against a broader panel of clinical isolates, and potential for synergy with existing antimicrobial drugs.

References

  • Jampilek, J. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darcy's Journal of Medicinal Chemistry, 20(1), 1-35. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Khan, Z., Siddiqui, M. F., & Park, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 13(4), 329-343. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Barreteau, H., Mandoukou, L., Adt, I., Gaillard, I., Courtois, B., & Courtois, J. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3791-3797. [Link]

  • National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Thompson III, G. R., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa158. [Link]

  • National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Africa Research Connect. (n.d.). Synthesis of new quinoline derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2021). Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models. Retrieved from [Link]

  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Retrieved from [Link]

  • PubMed. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Retrieved from [Link]

Sources

Techniques for inducing and measuring apoptosis with 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Induction and Measurement of Apoptosis Using 8-Methoxy-5-methylquinoline

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of 8-Methoxy-5-methylquinoline. While direct experimental data on this specific molecule is emerging, this document synthesizes information from closely related quinoline derivatives to propose a plausible mechanism of action and provides a suite of validated, robust protocols for its study.[1][2] The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the cellular events following treatment.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] 8-Methoxy-5-methylquinoline belongs to this versatile class of compounds. A primary focus of modern oncology is the identification of agents that can selectively trigger programmed cell death, or apoptosis, in cancer cells.[3] Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to evade normal cellular turnover and proliferate uncontrollably.[4] Therefore, compounds like 8-Methoxy-5-methylquinoline that are predicted to modulate apoptotic pathways are of significant interest as potential therapeutic leads.

This guide provides the foundational knowledge and detailed experimental procedures required to:

  • Induce apoptosis in cancer cell lines using 8-Methoxy-5-methylquinoline.

  • Quantitatively and qualitatively measure the hallmarks of apoptosis.

  • Investigate the potential underlying molecular mechanisms.

Hypothesized Mechanism of Action: Targeting Core Survival Pathways

Based on studies of structurally related compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a plausible mechanism for 8-Methoxy-5-methylquinoline involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3][5] This is often linked to the inhibition of pro-survival signaling cascades like the PI3K/Akt/mTOR pathway, which is constitutively active in many cancers and serves to suppress apoptosis.[6][7]

The proposed sequence of events is as follows:

  • Inhibition of Pro-Survival Signaling: The compound potentially inhibits the PI3K/Akt/mTOR pathway.[7]

  • Modulation of Bcl-2 Family Proteins: This inhibition leads to a shift in the balance of the Bcl-2 protein family, favoring pro-apoptotic members (e.g., Bax) over anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.[6][8]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing a decrease in the mitochondrial membrane potential (ΔΨm).[3][4]

  • Caspase Cascade Activation: The loss of mitochondrial integrity allows for the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases, primarily Caspase-3 and Caspase-7.[9]

  • Execution of Apoptosis: Activated Caspase-3 and -7 cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[4][9]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 8_MMQ 8-Methoxy-5- methylquinoline PI3K PI3K 8_MMQ->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) 8_MMQ->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Promotes mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Sequesters Mito_CytoC Cytochrome c Bax->Mito_CytoC Pore Formation CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp37 Caspase-3/7 Apoptosome->Casp37 Activation Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Fragments Cleaved Substrates Substrates->Fragments Apoptosis Apoptosis Hallmarks (DNA Fragmentation, Membrane Blebbing) Fragments->Apoptosis Mito_CytoC->CytoC Release

Caption: Hypothesized signaling pathway for 8-Methoxy-5-methylquinoline-induced apoptosis.

Experimental Design and Workflow

A robust investigation into the pro-apoptotic effects of 8-Methoxy-5-methylquinoline requires a multi-faceted approach. The following workflow ensures a logical progression from initial cytotoxicity screening to detailed mechanistic analysis.

G cluster_assays Measure Apoptosis start Select Cancer Cell Line ic50 Protocol 1: Determine IC50 (MTT Assay) start->ic50 induce Protocol 2: Induce Apoptosis with 8-Methoxy-5-methylquinoline ic50->induce annexin Protocol 3: Annexin V / PI Staining (Flow Cytometry) induce->annexin Early/Late Apoptosis caspase Protocol 4: Caspase-3/7 Activity (Luminescence Assay) induce->caspase Executioner Caspase Activity western Protocol 5: Western Blot (Bax/Bcl-2 Ratio) induce->western Mechanistic Insight analysis Data Analysis & Interpretation annexin->analysis caspase->analysis western->analysis conclusion Conclusion on Apoptotic Activity analysis->conclusion

Caption: General experimental workflow for assessing apoptosis.

Application Notes and Protocols

Critical Preliminary Step: Stock Solution Preparation Dissolve 8-Methoxy-5-methylquinoline in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Protocol 1: Determination of IC50 via MTT Assay

Rationale: Before assessing apoptosis, it is crucial to determine the concentration of 8-Methoxy-5-methylquinoline that inhibits cell growth by 50% (IC50). This allows for the selection of relevant concentrations for subsequent apoptosis assays (e.g., IC50, 0.5x IC50, 2x IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • 96-well tissue culture plates

  • 8-Methoxy-5-methylquinoline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Methoxy-5-methylquinoline in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Value
Cell Density5,000 - 10,000 cells/well
Treatment Duration24, 48, 72 hours
Compound Conc. RangeLogarithmic scale (e.g., 0.01 µM to 100 µM)
Vehicle ControlMedium + max % DMSO used
Absorbance Wavelength570 nm
Protocol 2: Induction of Apoptosis for Analysis

Rationale: This protocol outlines the treatment of cells with 8-Methoxy-5-methylquinoline at pre-determined concentrations (based on the IC50 value) to prepare samples for various apoptosis assays.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with 8-Methoxy-5-methylquinoline at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specific duration (e.g., 24 hours).

  • Controls:

    • Negative Control: Treat cells with vehicle (medium + DMSO) only.

    • Positive Control (Optional but Recommended): Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours or 2 µM Camptothecin for 20 hours) to validate the assay setup.[11]

  • Harvesting:

    • Suspension Cells: Collect cells by centrifugation.

    • Adherent Cells: Collect the supernatant (which contains floating, potentially apoptotic cells) and combine it with the adherent cells, which are harvested using trypsin.[12] Wash the combined cell population with ice-cold PBS.

  • Proceed immediately to the desired apoptosis measurement protocol.

Protocol 3: Measuring Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Rationale: This is a gold-standard flow cytometry assay for detecting apoptosis.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[13][15]

Materials:

  • Harvested cells from Protocol 2

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: After harvesting (Protocol 2), wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][15]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Do not wash the cells after this step. Keep samples on ice and protected from light.[14]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.[12]

Data Interpretation: The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q3)NegativeNegativeViable Cells
Lower-Right (Q4)PositiveNegativeEarly Apoptotic Cells
Upper-Right (Q2)PositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left (Q1)NegativePositiveNecrotic/Dead Cells (Artifact)
Protocol 4: Measuring Caspase-3/7 Activity

Rationale: The activation of executioner caspases, specifically Caspase-3 and Caspase-7, is a key event in the apoptotic cascade.[16] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[17] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active Caspase-3/7 in the sample.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled, 96-well microplates suitable for luminescence

  • Cells cultured and treated in the 96-well plates

  • Luminometer

Procedure (Add-Mix-Measure Format):

  • Plate Setup: Seed and treat cells directly in a white-walled 96-well plate as described in Protocol 1 and 2, using 100 µL of medium per well.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[17]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-increase in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle control.

Protocol 5: Western Blot Analysis of Bax/Bcl-2 Ratio

Rationale: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical indicator of mitochondrial-mediated apoptosis.[6] An increase in this ratio suggests a commitment to cell death. Western blotting allows for the semi-quantitative analysis of these protein levels.[8]

Materials:

  • Harvested cells from Protocol 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • Nitrocellulose or PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6][18]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Use densitometry software to quantify the band intensities. Normalize the Bax and Bcl-2 band intensities to the corresponding β-actin band. Calculate the Bax/Bcl-2 ratio for each condition and compare it to the vehicle control.[19]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • BenchSci. (2024). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Absin. (2024). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Butler, R., et al. (2016). Advances in measuring apoptosis: A robust, highly sensitive and specific qPCR-based protocol for absolute quantitation of apoptotic DNA. Nucleic Acids Research, 44(15), e128.
  • G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6696.
  • Zhang, W., et al. (2022).
  • Matalon, O., et al. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 887, 41-47.
  • Sharma, S., et al. (2011). A novel DNA intercalator, 8‐methoxy pyrimido[4′,5′:4,5]thieno (2,3‐b)quinoline‐4(3H)‐one induces apoptosis in cancer cells, inhibits the tumor progression and enhances lifespan in mice with tumor. ResearchGate. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2017). 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling. Retrieved from [Link]

  • Morana, A., & Wood, W. G. (Eds.). (2015). Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. Retrieved from [Link]

  • Giri, R. K., et al. (2013). A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)
  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... Retrieved from [Link]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]

  • Owolabi, R. A., & Adebayo, M. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • Owolabi, R. A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • LookChem. (n.d.). 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Measuring Reactive Oxygen Species (ROS) Production Induced by 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for investigating and quantifying reactive oxygen species (ROS) production induced by the quinoline derivative, 8-Methoxy-5-methylquinoline. While direct literature on this specific compound's ROS-inducing properties is emerging, the broader class of quinoline derivatives has been implicated in generating oxidative stress, often through mechanisms involving metal chelation and redox cycling.[1][2][3] This document outlines the scientific rationale for this investigation, presents detailed, validated protocols for the detection of total cellular ROS, superoxide, and mitochondrial superoxide, and offers insights into data interpretation and experimental design.

Introduction: The Scientific Rationale

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[4][5][6][7] A recurring theme in the mechanism of action for many bioactive quinolines is the induction of cellular oxidative stress.[2][4] Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. ROS, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict damage upon DNA, proteins, and lipids, ultimately triggering programmed cell death or apoptosis.[8][9]

Studies on related quinoline compounds provide a strong basis for hypothesizing that 8-Methoxy-5-methylquinoline may also modulate intracellular ROS levels. For instance, research has demonstrated that an 8-hydroxyl group on the quinoline ring is crucial for binding iron and subsequently generating ROS.[1] While 8-Methoxy-5-methylquinoline possesses a methoxy group at this position, its potential to be metabolized or to interact with cellular machinery in a way that promotes redox cycling warrants investigation. Furthermore, other substituted 8-methoxyquinoline derivatives have been shown to promote ROS production in cancer cell lines.[10]

This guide, therefore, serves as a practical starting point for researchers aiming to elucidate the pro-oxidant potential of 8-Methoxy-5-methylquinoline. We will detail three widely-accepted, fluorescence-based assays to provide a multi-faceted view of ROS production.

Core Concepts in ROS Detection

Accurate measurement of ROS is challenging due to their transient nature and high reactivity.[9][11] The most common methods rely on probes that become fluorescent upon oxidation by ROS.[12] It is crucial to employ multiple probes with varying specificities to build a comprehensive picture of the induced oxidative stress.

Here, we focus on three key assays:

  • DCFH-DA: For detecting total intracellular ROS, primarily H₂O₂.

  • Dihydroethidium (DHE): For the specific detection of superoxide (O₂•⁻).

  • MitoSOX™ Red: For the specific detection of superoxide within the mitochondria, a primary site of ROS production.[13]

The following workflow provides a strategic approach to investigating ROS induction by 8-Methoxy-5-methylquinoline.

G cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: ROS Detection Assays cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Mechanistic Insights A Hypothesize 8-Methoxy-5-methylquinoline induces ROS based on quinoline literature B Select relevant cell line(s) (e.g., cancer cell lines, primary cells) A->B C Determine optimal concentration and treatment time for the compound B->C D Total ROS Detection (DCFH-DA Assay) C->D E Superoxide Detection (DHE Assay) C->E F Mitochondrial Superoxide (MitoSOX Red Assay) C->F G Fluorescence Microscopy (Qualitative Visualization) D->G H Flow Cytometry / Plate Reader (Quantitative Analysis) D->H E->G E->H F->G F->H I Data Normalization & Statistical Analysis G->I H->I J Correlate ROS with biological outcomes (e.g., apoptosis, DNA damage) I->J K Investigate sources of ROS (e.g., mitochondrial vs. enzymatic) J->K

Figure 1. A strategic workflow for investigating ROS production.

Experimental Protocols

General Considerations & Controls

For all protocols, it is imperative to include the following controls to ensure data integrity:

  • Untreated Control: Cells maintained in culture medium only.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 8-Methoxy-5-methylquinoline.

  • Positive Control: Cells treated with a known ROS-inducing agent (e.g., H₂O₂, Antimycin A, or Menadione).

  • Quenched Control: Cells pre-treated with an antioxidant (e.g., N-acetylcysteine, NAC) before adding 8-Methoxy-5-methylquinoline.

Protocol 1: Detection of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe.[14] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] Fluorescence intensity is directly proportional to the total level of intracellular ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry.

Protocol Steps:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate (or other vessel) and allow them to adhere overnight. A typical density is 1-4 x 10⁴ cells per well.[16]

  • Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in high-quality DMSO to make a 10 mM stock solution.[17][18] Aliquot and store at -20°C, protected from light.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of 8-Methoxy-5-methylquinoline (and controls) in fresh medium for the desired time.

  • Probe Loading: a. Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium or PBS.[18] b. Remove the compound-containing medium and wash the cells once with warm PBS. c. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[15]

  • Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Data Acquisition:

    • Plate Reader: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]

    • Fluorescence Microscopy: Add PBS to the wells and visualize the cells using a standard FITC/GFP filter set.[17]

    • Flow Cytometry: Detach cells (if adherent), resuspend in PBS, and analyze using a 488 nm laser for excitation and detecting emission in the green channel (e.g., FL1).[8]

Data Presentation:

ParameterValueSource
Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)Abcam, Cayman Chemical
Stock Concentration 10 mM in DMSO[17][18]
Working Concentration 10-20 µM in serum-free medium/PBS[18]
Incubation Time 30-45 minutes at 37°C[15]
Excitation/Emission ~485 nm / ~535 nm[15]
Detects Total ROS (primarily H₂O₂)[8][14]

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)

Principle: DHE is a cell-permeable probe that is oxidized specifically by superoxide to form 2-hydroxyethidium (2-OH-E+), which intercalates with DNA and emits red fluorescence.[19][20][21] This allows for a more specific measurement of superoxide compared to the general ROS detection by DCFH-DA.[22]

Materials:

  • Dihydroethidium (DHE)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • HBSS with Ca²⁺ and Mg²⁺

  • Cell culture medium

Protocol Steps:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of DHE Stock Solution: Prepare a 10 mM stock solution of DHE in high-quality DMSO or DMF. Store at -20°C, protected from light.

  • Compound Treatment: Treat cells with 8-Methoxy-5-methylquinoline and controls as previously described.

  • Probe Loading: a. Prepare a fresh working solution of DHE (typically 2-10 µM) in warm HBSS or serum-free medium. b. Remove the treatment medium, wash cells once with warm PBS. c. Add the DHE working solution and incubate for 15-30 minutes at 37°C, protected from light.[23]

  • Washing: Gently wash the cells twice with warm HBSS.

  • Data Acquisition:

    • Plate Reader/Microscopy: Measure/visualize fluorescence using an excitation of ~518 nm and emission of ~605 nm.[22] Note that non-specific oxidation can produce ethidium (E+), which has a slightly different spectrum (Ex/Em ~480/576 nm).[19][20] Using appropriate filters is key.

    • Flow Cytometry: Analyze cells using a laser that excites near 518 nm (e.g., 488 nm or 561 nm) and a detector for red fluorescence (e.g., PE or PE-Texas Red channel).

Data Presentation:

ParameterValueSource
Probe Dihydroethidium (DHE)Cayman Chemical, Abcam
Stock Concentration 10 mM in DMSO/DMFN/A
Working Concentration 2-10 µM in HBSS/serum-free medium[19][20]
Incubation Time 15-30 minutes at 37°C[23]
Excitation/Emission ~518 nm / ~605 nm (for 2-OH-E+)[22]
Detects Superoxide (O₂•⁻)[19][20][21]

Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a cationic DHE derivative that selectively accumulates in the mitochondria due to the mitochondrial membrane potential.[13][24] Once in the mitochondria, it is specifically oxidized by superoxide, leading to red fluorescence.[25][26] This probe is invaluable for determining if the mitochondria are the primary source of ROS production.

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous DMSO

  • HBSS with Ca²⁺ and Mg²⁺

Protocol Steps:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of MitoSOX™ Red Stock Solution: Prepare a 5 mM stock solution by dissolving the reagent in anhydrous DMSO.[24][25][26] For example, dissolve 50 µg in 13 µL of DMSO.[24][26] Aliquot and store at -20°C to -80°C, protected from light and moisture.[25]

  • Compound Treatment: Treat cells with 8-Methoxy-5-methylquinoline and controls.

  • Probe Loading: a. Prepare a working solution of MitoSOX™ Red (typically 0.5-5 µM) in warm HBSS.[25] The optimal concentration should be determined empirically for your cell type. b. Remove the treatment medium and wash cells once. c. Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[25][27]

  • Washing: Gently wash the cells three times with warm HBSS.[27]

  • Data Acquisition:

    • Plate Reader/Microscopy/Flow Cytometry: Measure fluorescence using an excitation of ~510 nm and an emission of ~580 nm.[24][25][26]

G cluster_MitoSOX MitoSOX™ Red Mechanism MitoSOX_Probe MitoSOX™ Red (Cell-Permeable) Enters Mitochondria Superoxide O₂•⁻ (Superoxide) MitoSOX_Probe:f0->Superoxide Oxidation Oxidized_MitoSOX Oxidized MitoSOX™ Binds to mtDNA RED FLUORESCENCE Superoxide->Oxidized_MitoSOX

Figure 2. Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.

Data Presentation:

ParameterValueSource
Probe MitoSOX™ RedThermo Fisher Scientific
Stock Concentration 5 mM in anhydrous DMSO[24][25][26]
Working Concentration 0.5-5 µM in HBSS[25]
Incubation Time 10-30 minutes at 37°C[25][27]
Excitation/Emission ~510 nm / ~580 nm[24][25][26]
Detects Mitochondrial Superoxide (O₂•⁻)[24][25]

Authoritative Grounding & Trustworthiness

Conclusion

Investigating the ability of 8-Methoxy-5-methylquinoline to induce reactive oxygen species is a critical step in understanding its biological activity and potential therapeutic applications. The structured approach and detailed protocols provided in this guide offer a reliable framework for conducting these studies. By carefully selecting cell models, employing appropriate controls, and using a multi-probe strategy, researchers can generate high-quality, reproducible data to elucidate the role of this compound in modulating cellular redox status.

References

  • Hiraku, Y., Oikawa, S., & Kawanishi, S. (2001). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Free Radical Biology and Medicine. Available at: [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Available at: [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Available at: [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Available at: [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available at: [Link]

  • Nazarewicz, R. R., et al. (2013). Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. Hypertension. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available at: [Link]

  • Cholesterol. (2026). Dihydroethidium (DHE) for Reliable Superoxide Detection. Available at: [Link]

  • Kumar, D., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports. Available at: [Link]

  • Zhang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Available at: [Link]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Available at: [Link]

  • Ainslie Lab @ UNC. (n.d.). Reactive Oxygen Staining – MitoSOX. Available at: [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Sreelatha, T., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Pharmaceuticals. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]

  • Bzonková, V., et al. (2013). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator?. International Journal of Molecular Sciences. Available at: [Link]

  • Bohrium. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

Sources

Application Note: Cell Cycle Analysis of Cancer Cells Treated with 8-Methoxy-5-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Cancer

Cancer is fundamentally a disease of uncontrolled cell proliferation, driven by defects in the machinery that governs the cell division cycle.[1][2] The cell cycle is an ordered series of events that leads to a cell's duplication, and its dysregulation is a hallmark of tumorigenesis.[3][4] Consequently, the molecular components of the cell cycle have become critical targets for therapeutic intervention.[5][6] Cell cycle analysis is a cornerstone technique in cancer research, providing a quantitative snapshot of how a potential drug affects cell division.[7]

Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[8] Their diverse chemical structures enable them to interact with a wide array of biological targets, leading to mechanisms that include the induction of apoptosis, inhibition of angiogenesis, and crucially, modification of cell cycle progression.[9][10][11]

This application note focuses on a specific subclass, 8-Methoxy-5-methylquinoline derivatives, and provides a comprehensive, field-proven protocol to assess their impact on the cell cycle of cancer cells. While this specific derivative is presented as a model, the principles and methods described are broadly applicable to other novel chemical entities. We will detail a robust workflow using propidium iodide (PI) staining coupled with flow cytometry to precisely measure DNA content and determine the distribution of cells across the different cycle phases. This analysis is critical for characterizing the cytostatic or cytotoxic effects of these compounds and elucidating their mechanism of action.

Principle of the Assay: DNA Content as a Cellular Clock

The progression of a eukaryotic cell through the division cycle is marked by distinct phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). A quiescent, non-dividing state is known as G0. The most significant biochemical event that defines these phases is the replication of the cell's genome during the S phase.

  • G0/G1 Phase: The cell has a normal, diploid quantity of DNA, referred to as 2N.

  • S Phase: The cell is actively replicating its DNA, and thus contains a variable amount of DNA between 2N and 4N.

  • G2/M Phase: The cell has completed DNA replication and possesses a tetraploid (4N) quantity of DNA before it divides into two daughter cells.

Flow cytometry allows for the rapid quantitative analysis of individual cells within a large population.[12] The assay described here uses Propidium Iodide (PI) , a fluorescent intercalating agent, to measure cellular DNA content.[13] PI has the crucial property of binding to DNA in a stoichiometric manner; the amount of fluorescence emitted by a PI-stained cell is directly proportional to its total DNA content.[14]

Because PI also binds to double-stranded RNA, a treatment step with RNase is essential to ensure that the measured fluorescence originates exclusively from DNA.[13][14] When a population of PI-stained cells is analyzed by a flow cytometer, the data can be visualized as a histogram, plotting DNA content (fluorescence intensity) against cell count. This histogram displays distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase represented by the region between them. An accumulation of cells in any particular phase suggests the compound has induced cell cycle arrest at that specific checkpoint. Furthermore, a "sub-G1" peak, representing cells with less than 2N DNA content, is a hallmark of apoptotic cells with fragmented DNA.[15]

Master Experimental Workflow

The following diagram provides a high-level overview of the entire protocol, from initial cell culture to final data interpretation.

G cluster_prep Phase 1: Cell Preparation & Treatment cluster_stain Phase 2: Sample Processing & Staining cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Seed Cancer Cells in Multi-well Plates B 2. Treat with 8-Methoxy- 5-methylquinoline Derivative (24-48h Incubation) A->B C 3. Include Vehicle Control (e.g., DMSO) D 4. Harvest Cells (Trypsinization) B->D After Incubation E 5. Fix Cells in Cold 70% Ethanol D->E F 6. Stain with PI and Treat with RNase A E->F G 7. Acquire Data on Flow Cytometer F->G Stained Samples H 8. Gate Single Cells & Generate DNA Histogram G->H I 9. Quantify Cell Cycle Phases (G0/G1, S, G2/M) H->I J 10. Interpret Results: Identify Cell Cycle Arrest I->J G cluster_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle Cell Cycle Progression (e.g., G2/M Transition) mTOR->CellCycle Promotes Survival Cell Survival mTOR->Survival Promotes Compound 8-Methoxy-5-methyl- quinoline Derivative Compound->PI3K Inhibits

Caption: Potential mechanism via PI3K/AKT/mTOR inhibition.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for assessing the effects of 8-Methoxy-5-methylquinoline derivatives on cancer cell cycle progression. By quantifying DNA content with propidium iodide staining and flow cytometry, researchers can effectively identify cell cycle arrest at specific checkpoints, a key indicator of antiproliferative activity. This assay serves as a critical step in the preclinical evaluation of novel anticancer compounds, offering mechanistic insights that can guide lead optimization and further drug development efforts.

References

  • Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]

  • Hartwell, L. H., & Kastan, M. B. (1994). Cell cycle control and cancer. Science, 266(5192), 1821–1828. Retrieved from [Link]

  • Shapiro, G. I., & Harper, J. W. (1999). Anticancer drug targets: cell cycle and checkpoint control. Journal of Clinical Investigation, 104(12), 1645–1653. Retrieved from [Link]

  • Matthews, H. K., Bertoli, C., & de Bruin, R. A. M. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology, 23(1), 74–88. Retrieved from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]

  • Saha, B., Singh, S. K., & Kundu, M. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Al-Ostath, A., George, B., & Al-Sanea, M. M. (2024). an overview of quinoline derivatives as anti-cancer agents. Azhar International Journal of Pharmaceutical and Medical Sciences, 4(2), 132-144. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3058-3075. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules, 27(19), 6523. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2023, May 16). What is the Cell Cycle and How Is It Related to Cancer?. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Flow Cytometry Laboratory. Retrieved from [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15174. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cell cycle analysis – Knowledge and References. Retrieved from [Link]

  • Held, P. (2022, April 16). Monitoring Cell Cycle Progression in Cancer Cells. Agilent Technologies, Inc. Retrieved from [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7108. Retrieved from [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Retrieved from [Link]

  • Wang, W., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 22(10), 1739. Retrieved from [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methoxy-5-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful isolation of high-purity 8-Methoxy-5-methylquinoline.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification techniques, a foundational understanding of 8-Methoxy-5-methylquinoline's properties is crucial for selecting the appropriate methodology.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₁NO[1]Indicates a relatively non-polar, aromatic structure.
Molecular Weight 173.21 g/mol Relevant for techniques like mass spectrometry and distillation.
Appearance White to pale yellow crystalline powder[2]A noticeable color change may indicate the presence of impurities or degradation.
Solubility Soluble in organic solvents like ethanol, chloroform, and dichloromethane; slightly soluble in water.[2]This dictates the choice of solvents for recrystallization and chromatography.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 8-Methoxy-5-methylquinoline in a question-and-answer format.

Recrystallization

Question 1: My recrystallized 8-Methoxy-5-methylquinoline is still impure. What could be the issue?

Answer: This is a common challenge that can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, ethanol is often a good starting point.[3] Experiment with solvent systems of varying polarities, such as ethanol-water or hexane-ethyl acetate mixtures.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • Supersaturation: If the solution is too concentrated, the compound may "crash out" of the solution, co-precipitating with impurities. Ensure you are using an appropriate amount of solvent to achieve saturation at the boiling point.

  • Persistent Impurities: Some impurities may have very similar solubility profiles to the target compound. In such cases, a different purification technique, like column chromatography, may be necessary.

Question 2: Oiling out instead of crystallization is occurring. How can I resolve this?

Answer: "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:

  • Lower the Saturation Temperature: Add more solvent to the hot solution to lower the saturation point.

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture that reduces the overall boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 8-Methoxy-5-methylquinoline.

Column Chromatography

Question 3: I'm observing poor separation of 8-Methoxy-5-methylquinoline on my silica gel column. What adjustments should I make?

Answer: Achieving good separation with column chromatography requires careful optimization of several parameters:

  • Mobile Phase Polarity: The polarity of the eluent is critical. For a relatively non-polar compound like 8-Methoxy-5-methylquinoline, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4]

  • Tailing on Silica Gel: Basic compounds like quinolines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing of the peaks. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase.[4]

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Loading Technique: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will result in broad peaks and poor resolution.

Question 4: How do I choose the right solvent system for column chromatography?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.

  • Spotting: Dissolve your crude mixture in a suitable solvent and spot it on a TLC plate.

  • Developing: Place the TLC plate in a chamber with a small amount of a test solvent system (e.g., varying ratios of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, visualize the spots under a UV lamp.

  • Optimization: The ideal solvent system will give your target compound an Rf value of approximately 0.3.[4] This generally provides the best separation on a column.

Distillation

Question 5: I am considering vacuum distillation for purification. When is this method appropriate?

Answer: Vacuum distillation is an excellent choice for separating 8-Methoxy-5-methylquinoline from non-volatile impurities or impurities with significantly different boiling points.[4] Given that many organic compounds can decompose at their atmospheric boiling points, distillation under reduced pressure allows for boiling at a lower temperature, thus preventing thermal degradation.[4]

Question 6: My distillation is proceeding at a much higher temperature than expected for the applied vacuum. What is the likely cause?

Answer: This discrepancy is often due to one of the following:

  • Inaccurate Pressure Reading: Ensure your manometer is calibrated and functioning correctly. A leak in the system can also lead to a higher actual pressure than what is displayed.[4] Check all joints and connections for proper sealing.

  • Incorrect Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

  • Presence of High-Boiling Impurities: A significant amount of high-boiling impurities can elevate the boiling point of the mixture.

III. Purity Assessment

After purification, it is essential to verify the purity of your 8-Methoxy-5-methylquinoline. Several analytical techniques can be employed for this purpose.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[5]A reverse-phase C18 column is often suitable. The mobile phase typically consists of a mixture of acetonitrile and water with a buffer.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weight.[5]A capillary column like a DB-5ms is a good starting point.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of isomeric impurities.[5]¹H and ¹³C NMR will provide a detailed structural fingerprint of the molecule.

IV. Experimental Protocols

Protocol 1: Recrystallization of 8-Methoxy-5-methylquinoline
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 8-Methoxy-5-methylquinoline in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 8-Methoxy-5-methylquinoline
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Methoxy-5-methylquinoline.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 8-Methoxy-5-methylquinoline.

Purification_Workflow A Crude 8-Methoxy-5-methylquinoline B Analyze Crude Sample (TLC, NMR) A->B C Choose Purification Method B->C D Recrystallization C->D Solid with suitable solvent E Column Chromatography C->E Complex mixture or isomeric impurities F Vacuum Distillation C->F Non-volatile impurities G Assess Purity (HPLC, GC-MS, NMR) D->G E->G F->G H Pure 8-Methoxy-5-methylquinoline G->H Purity ≥ 98%

Caption: A decision tree for selecting the appropriate purification method.

VI. Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 8-Methoxy-5-methylquinoline?

  • A1: Common impurities can include unreacted starting materials from the synthesis, such as 8-hydroxy-5-methylquinoline or the methylating agent, as well as side-products from the reaction. Positional isomers are also a possibility depending on the synthetic route.

Q2: How should I store purified 8-Methoxy-5-methylquinoline?

  • A2: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: The color of my purified compound is off-white or yellowish. Is this a concern?

  • A3: While a slight off-white color may not always indicate significant impurity, a distinct yellow or brown color suggests the presence of chromophoric impurities or degradation products. Further purification or analysis is recommended.

Q4: Can I use other chromatographic techniques besides silica gel?

  • A4: Yes, for certain separations, other stationary phases like alumina (neutral or basic) can be advantageous, especially for basic compounds like quinolines.[8] Reverse-phase chromatography (e.g., with a C18 stationary phase) is also a powerful technique, particularly for HPLC analysis.[8]

References

  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link]

  • Alchemist-chem (n.d.). 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Chemsrc. (2024). 8-methoxy-5-methyl-quinoline. Retrieved from [Link]

  • Owolabi, J., & Olarinoye, A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • SIELC Technologies. (n.d.). Separation of 8-Methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • BioOrganics. (n.d.). 8-Methoxy-5-methyl-quinoline. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxy-5-methylquinoline. This document is designed for researchers, scientists, and formulation professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

8-Methoxy-5-methylquinoline is a quinoline derivative. The quinoline ring system itself is weakly basic due to the nitrogen atom, and its derivatives are often characterized by poor water solubility, a challenge that complicates their use in biological assays and formulation development.[1] Over 70% of new chemical entities face this issue, making solubility enhancement a critical step in research.[2]

Based on its structure (a quinoline core with methoxy and methyl substitutions), 8-Methoxy-5-methylquinoline is predicted to be a lipophilic, weakly basic compound with limited aqueous solubility.[3][4]

Physicochemical Properties (Predicted & Analog-Based)

Property Estimated Value Implication for Solubility
Molecular Weight 173.21 g/mol [3][4] Low molecular weight is generally favorable, but other factors dominate.
LogP ~2.55[3] Indicates a preference for lipid environments over aqueous ones (lipophilicity).
pKa (of protonated quinoline N) ~4.5 - 5.0 As a weak base, it will become protonated and more soluble in acidic pH.[1]

| Aqueous Solubility | Poor (predicted) | Direct dissolution in aqueous buffers (e.g., PBS pH 7.4) is expected to be very low. |

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles.

Question 1: I'm preparing a stock solution of 8-Methoxy-5-methylquinoline. What solvent should I use?

Answer: For initial stock solutions, you should always start with a water-miscible organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[5]

  • Alternatives: N,N-Dimethylformamide (DMF), ethanol, or N-methyl-2-pyrrolidone (NMP) can also be effective.[5]

Causality: The goal of a stock solution is to achieve a high concentration in a solvent that can be easily diluted into your final aqueous experimental medium. These organic solvents disrupt the intermolecular forces that make the compound crystalline and poorly soluble, allowing it to dissolve.

Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid artifacts.

Question 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS). What's happening and what should I do?

Answer: This is a classic solubility problem. When the highly concentrated DMSO stock is introduced to the aqueous environment, the 8-Methoxy-5-methylquinoline molecules are forced out of the favorable organic environment and into the unfavorable water environment, causing them to crash out of solution.[6]

Here is a logical troubleshooting workflow:

G cluster_0 Initial Checks cluster_1 Simple Modifications cluster_2 Advanced Strategies start Precipitation Observed on Dilution check_conc Is the final concentration too high? start->check_conc check_conc->start Yes, lower concentration ph_adjust Try pH Adjustment (See FAQ 3) check_conc->ph_adjust No, concentration is required check_solvent Is the organic solvent percentage >1%? cosolvent Add a Co-solvent (See FAQ 4) ph_adjust->cosolvent Precipitation persists success Problem Solved ph_adjust->success Soluble cyclodextrin Use Cyclodextrins (See Part 2) cosolvent->cyclodextrin Precipitation persists cosolvent->success Soluble surfactant Use Surfactants (See Part 2) cyclodextrin->surfactant Still issues / Assay incompatibility cyclodextrin->success Soluble surfactant->success Soluble

Caption: Troubleshooting workflow for compound precipitation.

Question 3: How does pH adjustment work for 8-Methoxy-5-methylquinoline?

Answer: 8-Methoxy-5-methylquinoline is a weak base. The nitrogen atom on the quinoline ring can accept a proton (H+). By lowering the pH of your aqueous solution, you increase the concentration of H+ ions. This protonates the quinoline nitrogen, creating a positively charged species (a salt) which is significantly more water-soluble than the neutral form.[1][7][8]

Mechanism: Quinoline-N (less soluble) + H⁺ ⇌ Quinoline-NH⁺ (more soluble)

Practical Steps:

  • Prepare your aqueous buffer (e.g., citrate buffer, acetate buffer) at a pH value at least 1-2 units below the compound's pKa (~4.5-5.0). A target pH of 3.0 to 4.0 is a good starting point.

  • Slowly add the DMSO stock solution to the acidic buffer while vortexing to ensure rapid mixing.

  • Once dissolved, you can carefully and slowly adjust the pH back up towards your desired experimental pH if necessary. However, be aware that the compound may precipitate as you approach its pKa.

Trustworthiness Check: Always visually inspect for cloudiness or precipitate after pH adjustment. For critical applications, use techniques like Dynamic Light Scattering (DLS) to check for the formation of nano-aggregates.

Question 4: What is a co-solvent, and how do I use one?

Answer: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[9][10] Essentially, it makes the overall solvent system more "organic-like," reducing the energetic penalty for the drug to be in solution.[6]

Common Co-solvents for Preclinical Formulations:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Protocol: Instead of diluting your DMSO stock directly into a 100% aqueous buffer, dilute it into a mixed-solvent system. A common starting point for in vitro studies might be a buffer containing 5-10% of a co-solvent.

Example Formulation:

  • Prepare a vehicle of: 90% PBS (pH 7.4), 5% PEG 400, 5% DMSO.

  • Add the 8-Methoxy-5-methylquinoline (from a high-concentration DMSO stock) to this vehicle to achieve your final desired concentration.

Causality: The co-solvent reduces the polarity of the water, creating a more favorable environment for the lipophilic 8-Methoxy-5-methylquinoline molecule.[9]

Part 2: Advanced Solubilization Strategies

If the first-line approaches are insufficient or incompatible with your experimental system (e.g., you cannot alter the pH), more advanced formulation techniques are required.

Question 5: I cannot change the pH of my cell culture media. What other options do I have?

Answer: When pH modification is not an option, the best strategy is molecular encapsulation using cyclodextrins.

What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like 8-Methoxy-5-methylquinoline, within their central cavity.[12][13] This forms an "inclusion complex" where the hydrophobic part of the drug is shielded from water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][12][14]

G cluster_0 Mechanism of Cyclodextrin Solubilization drug 8-Methoxy-5-methylquinoline (Lipophilic) complex Soluble Inclusion Complex drug->complex Enters Cavity cd Cyclodextrin cd->complex Forms Host water Aqueous Solution complex->water Dissolves In

Caption: Encapsulation of a drug within a cyclodextrin host.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It is widely used due to its high aqueous solubility and low toxicity, making it suitable for both in vitro and in vivo applications.[14][15]

See Protocol 1 below for a detailed method on preparing a cyclodextrin inclusion complex.

Question 6: Are there any other options besides cyclodextrins?

Answer: Yes, using surfactants to create micellar solutions is another common technique. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous phase.[16]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.

  • Cremophor® EL: A polyethoxylated castor oil used for solubilizing lipophilic drugs.

Considerations:

  • Toxicity: Surfactants can be toxic to cells, so their concentration must be carefully optimized and kept as low as possible.

  • Assay Interference: Surfactants can interfere with certain biological assays. Always run a vehicle control (buffer + surfactant) to check for any confounding effects.

Part 3: Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol uses the co-evaporation method, which often produces an efficient and stable drug-cyclodextrin complex.[13]

Objective: To prepare a soluble formulation of 8-Methoxy-5-methylquinoline for use in aqueous-based assays.

Materials:

  • 8-Methoxy-5-methylquinoline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Acetone (volatile organic solvent)

  • Deionized water or desired aqueous buffer

  • Rotary evaporator or vacuum oven

  • Vortex mixer & Sonicator

Methodology:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of 8-Methoxy-5-methylquinoline to HP-β-CD. You may need to optimize this ratio.

  • Dissolve the Drug: Accurately weigh the required amount of 8-Methoxy-5-methylquinoline and dissolve it in a minimal amount of a volatile organic solvent (e.g., ethanol) in a round-bottom flask.

  • Dissolve the Cyclodextrin: In a separate container, weigh the corresponding molar amount of HP-β-CD and dissolve it completely in your target aqueous buffer (e.g., water or PBS).

  • Combine Solutions: Slowly add the drug solution (from step 2) to the cyclodextrin solution (from step 3) while stirring continuously.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, the mixture can be placed in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the organic solvent has evaporated and a solid powder or film remains. This solid material is the drug-cyclodextrin inclusion complex.

  • Reconstitution: Reconstitute the solid complex in the desired final volume of your aqueous buffer. Use a vortex mixer and sonicator to aid dissolution.

  • Sterilization & Verification: For cell-based assays, sterilize the final solution by filtering through a 0.22 µm syringe filter. Visually inspect the final solution for any signs of precipitation against a black and white background.

References

  • Asad, M., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.
  • Chaudhary, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • Grigoras, C. G., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC, NIH. Available at: [Link]

  • Halbaut, L., et al. (2022). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. Available at: [Link]

  • Date, A. A., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Available at: [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Chemsrc. (2025). 8-methoxy-5-methyl-quinoline. Available at: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. Available at: [Link]

  • 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. (n.d.).
  • Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Solubility of Things. (n.d.). Calculating pH for Weak Acids and Weak Bases. Available at: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Al-Jubori, A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Kramer, S. F., & Flynn, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. Available at: [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
  • Zhang, L., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. Available at: [Link]

  • Orenda Technologies. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available at: [Link]

  • PubChemLite. (n.d.). 8-methoxy-2-methylquinoline-5,6-dione. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.

Sources

Common side reactions in the synthesis of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Methoxy-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and side reactions encountered during the synthesis of this substituted quinoline.

Introduction to Synthetic Challenges

The synthesis of quinoline derivatives, particularly through classical methods like the Skraup or Doebner-von Miller reactions, is often accompanied by challenges such as low yields, aggressive reaction conditions, and the formation of complex side products. The presence of both an electron-donating methoxy group and a methyl group on the aniline precursor introduces specific regiochemical and reactivity considerations that must be carefully managed to achieve a successful synthesis. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 8-Methoxy-5-methylquinoline, providing insights into the root causes and actionable solutions.

Problem 1: Extremely Vigorous/Runaway Reaction and Significant Tar Formation

  • Symptoms: The reaction mixture darkens rapidly upon heating, becomes a thick, intractable tar, and may exhibit a dangerous exotherm. Product isolation is difficult, and yields are severely compromised.

  • Root Cause: This is the most common issue in Skraup and related acid-catalyzed quinoline syntheses. The strong acidic conditions (e.g., concentrated sulfuric acid) and high temperatures required for the reaction can cause the polymerization of the α,β-unsaturated aldehyde (like acrolein, formed in situ from glycerol) or other reactive intermediates.[1] The reaction is notoriously exothermic.[1]

  • Troubleshooting Steps:

    • Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose. These agents are believed to control the reaction rate and reduce charring.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.

    • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

    • Alternative Acid Catalysts: While strong Brønsted acids like H₂SO₄ are traditional, consider exploring Lewis acids (e.g., SnCl₄, ZnCl₂) which can sometimes promote the reaction under milder conditions and reduce tar formation.

Problem 2: Low Yield of the Desired 8-Methoxy-5-methylquinoline Isomer and Presence of Regioisomers

  • Symptoms: The final product is a mixture of quinoline isomers, with the desired 8-methoxy-5-methylquinoline being a minor component.

  • Root Cause: The cyclization step in the synthesis is an electrophilic aromatic substitution on the aniline ring. The position of cyclization is directed by the substituents on the ring. In the case of 2-methoxy-5-methylaniline, the precursor to 8-methoxy-5-methylquinoline, the methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This can lead to cyclization at different positions, resulting in a mixture of regioisomers. The interplay of steric and electronic effects of the substituents influences the final product ratio.

  • Troubleshooting Steps:

    • Consider Alternative Synthetic Routes: For highly substituted quinolines where regioselectivity is a concern, alternative methods like the Friedländer or Combes synthesis may offer better control.[3]

      • Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone. The regioselectivity can be influenced by the substituents on the aniline. For instance, using methoxy-substituted anilines has been shown to direct the formation of specific regioisomers.

    • Reaction Condition Optimization: Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space to find conditions that favor the formation of the desired isomer.

Problem 3: Presence of Dihydroquinoline or Tetrahydroquinoline Impurities

  • Symptoms: The isolated product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

  • Root Cause: The final step of the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.

  • Troubleshooting Steps:

    • Choice and Stoichiometry of Oxidizing Agent: Common oxidizing agents include nitrobenzene or arsenic acid.[2] Ensure a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion. For cleaner reactions, consider alternative oxidants like air (aerobic oxidation) or hydrogen peroxide.

    • Monitoring Reaction Completion: Use analytical techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of 8-Methoxy-5-methylquinoline via a Skraup or Doebner-von Miller reaction?

A1: The logical precursor is 2-methoxy-5-methylaniline . The numbering of the aniline will translate to the numbering of the resulting quinoline ring system upon cyclization.

Q2: Can I use crotonaldehyde instead of glycerol in the synthesis?

A2: Yes, using an α,β-unsaturated aldehyde like crotonaldehyde directly instead of generating acrolein in situ from glycerol is the basis of the Doebner-von Miller reaction .[4] This can sometimes offer better control over the reaction. For the synthesis of 8-Methoxy-5-methylquinoline, you would react 2-methoxy-5-methylaniline with crotonaldehyde.

Q3: My crude product is a dark, oily substance. What is the best way to purify it?

A3: Purification of crude quinoline products often involves the following steps:

  • Neutralization: The acidic reaction mixture must be carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to liberate the free quinoline base.

  • Steam Distillation: For volatile quinolines, steam distillation is a very effective method to separate the product from non-volatile tars and inorganic salts.

  • Solvent Extraction: After steam distillation or if the product is not steam-volatile, extraction with an organic solvent like dichloromethane or ethyl acetate is performed.

  • Column Chromatography: Final purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

Q4: How do the methoxy and methyl substituents affect the reaction?

A4: Both the methoxy and methyl groups are electron-donating and activating substituents on the aniline ring. This increased nucleophilicity can make the aniline more reactive, potentially leading to a more vigorous reaction and increased tar formation if not properly controlled. As mentioned in the troubleshooting guide, these groups also direct the position of the electrophilic cyclization, which can lead to the formation of regioisomers.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-5-methylquinoline via a Modified Skraup Reaction (Illustrative)

This protocol is adapted from established procedures for the synthesis of substituted quinolines and should be optimized for the specific target molecule.

Materials:

  • 2-methoxy-5-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or Nitrobenzene)

  • Ferrous Sulfate (moderator, optional but recommended)

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a slurry of 2-methoxy-5-methylaniline and arsenic pentoxide in glycerol.

  • With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise. Maintain control by adjusting the addition rate and using an ice bath if necessary.

  • If using, add ferrous sulfate as a moderator.

  • Heat the reaction mixture cautiously to 130-140 °C. The reaction is exothermic and should be monitored closely. Maintain this temperature for 3-4 hours.

  • Allow the mixture to cool to room temperature. Carefully dilute with water.

  • Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).

  • Transfer the mixture to a steam distillation apparatus and distill to isolate the crude product.

  • Extract the distillate with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Ratio (Illustrative)
2-methoxy-5-methylaniline1.0
Glycerol3.0
Concentrated H₂SO₄2.5
Arsenic Pentoxide1.5

Visualizations

Diagram 1: General Skraup/Doebner-von Miller Reaction Pathway

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_products Products & Byproducts Aniline 2-Methoxy-5-methylaniline Michael Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Aldehyde (e.g., from Glycerol) Carbonyl->Michael SideProduct1 Tar/Polymers Carbonyl->SideProduct1 Polymerization Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Forms β-anilino aldehyde Dehydration Dehydration Cyclization->Dehydration SideProduct3 Regioisomers Cyclization->SideProduct3 Alternative Cyclization Oxidation Oxidation Dehydration->Oxidation Forms Dihydroquinoline SideProduct2 Dihydroquinoline Intermediate Dehydration->SideProduct2 Incomplete Oxidation Product 8-Methoxy-5-methylquinoline Oxidation->Product

Caption: General reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow

G Start Observe Experimental Issue Issue1 Vigorous Reaction / Tarring Start->Issue1 Issue2 Low Yield / Isomer Mixture Start->Issue2 Issue3 Hydrogenated Impurities Start->Issue3 Solution1a Add Moderator (e.g., FeSO₄) Issue1->Solution1a Solution1b Control Temperature & Reagent Addition Issue1->Solution1b Solution2a Optimize Conditions (DoE) Issue2->Solution2a Solution2b Consider Alternative Synthesis (e.g., Combes, Friedländer) Issue2->Solution2b Solution3a Increase Oxidant Stoichiometry Issue3->Solution3a Solution3b Post-Reaction Oxidation Issue3->Solution3b

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635–20664. [Link]

Sources

Troubleshooting inconsistent results in cytotoxicity assays with 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Methoxy-5-methylquinoline in cytotoxicity assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable results. As scientists, we understand that unexpected variability can be a significant hurdle in research and drug development. This resource is built on a foundation of scientific expertise and practical field experience to empower you to navigate the complexities of your experiments with confidence.

Part 1: Troubleshooting Guide - Inconsistent Results

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your cytotoxicity assays with 8-Methoxy-5-methylquinoline.

Question 1: Why am I seeing high variability between replicate wells treated with 8-Methoxy-5-methylquinoline?

Answer: High variability between replicate wells is a common issue that can often be traced back to several factors, from compound solubility to assay execution.

  • Compound Solubility and Precipitation: 8-Methoxy-5-methylquinoline, like many quinoline derivatives, may have limited aqueous solubility.[1] If the compound precipitates out of solution, it will not be uniformly distributed to the cells, leading to inconsistent cytotoxic effects.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding the compound to your cells, carefully inspect the stock solution and final dilutions under a microscope. Look for any visible precipitates.

      • Solvent Optimization: Ensure you are using an appropriate solvent for your stock solution, such as DMSO. When diluting into your cell culture medium, avoid high concentrations of the organic solvent which can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended.

      • Pre-warming Medium: Pre-warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Pipetting Errors: Inconsistent volumes of cells, media, or the compound itself can lead to significant variability.

    • Troubleshooting Steps:

      • Pipette Calibration: Regularly calibrate your pipettes to ensure accuracy.

      • Consistent Technique: Use a consistent pipetting technique for all wells. For multi-channel pipettes, ensure all channels are dispensing equal volumes.[2]

      • Reverse Pipetting: For viscous solutions or when dispensing small volumes, consider using the reverse pipetting technique to improve accuracy.

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.[3]

    • Troubleshooting Steps:

      • Avoid Outer Wells: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]

      • Plate Sealers: Use a plate sealer during incubation to minimize evaporation.[3]

Question 2: My IC50 value for 8-Methoxy-5-methylquinoline is not consistent across experiments. What could be the cause?

Answer: Fluctuations in the half-maximal inhibitory concentration (IC50) are often due to variations in experimental conditions that can alter the sensitivity of your cells to the compound.

  • Cell Confluency and Growth Phase: The metabolic activity and proliferation rate of cells can significantly impact their sensitivity to cytotoxic agents.[4][5]

    • Causality: Cells at a low confluency are actively dividing and may be more susceptible to compounds that target the cell cycle.[6] Conversely, highly confluent cells may exhibit contact inhibition, altering their metabolic state and drug response.[4][6] Research has shown that cell density can affect the expression of proteins involved in cell cycle pathways, which could alter the efficacy of a drug treatment.[4]

    • Troubleshooting Steps:

      • Standardize Seeding Density: Determine an optimal seeding density that allows for logarithmic growth throughout the experiment and use it consistently. A starting confluency of 30-50% is often recommended for assessing anti-proliferative effects.[6]

      • Consistent Incubation Times: Ensure that the time between cell seeding and compound addition, as well as the duration of compound exposure, is kept constant for all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration and bioavailability.[7]

    • Causality: Serum proteins can sequester hydrophobic compounds, making them less available to interact with the cells. The presence of serum can mask the cytotoxic properties of some nanoparticles, and this effect is concentration-dependent.[7]

    • Troubleshooting Steps:

      • Consistent Serum Lot and Concentration: Use the same lot of FBS at a consistent concentration for all related experiments. If you suspect serum interference, you can perform a test with reduced serum or serum-free media, though this may impact cell health.

  • Passage Number of Cells: As cells are cultured over multiple passages, they can undergo genetic and phenotypic changes, leading to altered drug sensitivity.

    • Troubleshooting Steps:

      • Use Low Passage Cells: Whenever possible, use cells with a low passage number for your experiments.

      • Record Passage Number: Always record the passage number of the cells used in each experiment to track any potential drift in your results.

Question 3: I am seeing a discrepancy between my MTT/MTS assay results and other viability indicators like cell morphology or trypan blue exclusion.

Answer: Tetrazolium-based assays like MTT and MTS measure metabolic activity, which is often used as a proxy for cell viability.[8][9][10] However, some compounds can interfere with cellular metabolism without directly causing cell death, leading to misleading results.[11]

  • Mechanism of Action of 8-Methoxy-5-methylquinoline: Derivatives of 8-Methoxy-5-methylquinoline have been shown to induce cell cycle arrest, promote the production of reactive oxygen species (ROS), and decrease mitochondrial membrane potential.[12][13]

    • Causality: If 8-Methoxy-5-methylquinoline is primarily causing cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect), metabolic assays may show a reduction in signal due to decreased proliferation, while membrane integrity remains intact. Conversely, if the compound induces an increase in ROS, it could potentially interfere with the reductase enzymes responsible for converting MTT/MTS to formazan.

    • Troubleshooting and Validation Workflow:

      • Orthogonal Assays: It is crucial to use multiple, independent assays to confirm cytotoxicity. Do not rely solely on one method.

      • Membrane Integrity Assay: Use a dye exclusion assay like trypan blue or a fluorescence-based assay with a membrane-impermeable DNA dye to assess cell death.[14][15]

      • Apoptosis Assay: To investigate if the compound is inducing programmed cell death, consider using a Caspase-3/7 activity assay.[16][17][18] An increase in caspase activity is a hallmark of apoptosis.

      • ROS Production Assay: To explore the role of oxidative stress, measure the levels of intracellular ROS using a fluorescent probe like DCFH-DA.[19][20][21]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism of action for 8-Methoxy-5-methylquinoline and its derivatives?

    • A1: While the exact mechanism for 8-Methoxy-5-methylquinoline is still under investigation, related quinoline compounds have been shown to exert their cytotoxic effects through various pathways. These include the induction of apoptosis, cell cycle arrest (often at the G2/M phase), and the promotion of reactive oxygen species (ROS) production, which can lead to oxidative stress and cellular damage.[12][13] Some derivatives have also been found to modulate signaling pathways like PI3K/AKT/mTOR.[12][13]

  • Q2: How should I prepare my stock solution of 8-Methoxy-5-methylquinoline?

    • A2: 8-Methoxy-5-methylquinoline is generally soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q3: Can 8-Methoxy-5-methylquinoline interfere with the fluorescence or absorbance readings in my assay?

    • A3: It is possible for any test compound to have intrinsic properties that interfere with assay readouts. To control for this, you should always include a "compound-only" control (compound in media without cells) to measure any background absorbance or fluorescence.

  • Q4: What are the key differences between MTT, MTS, and XTT assays?

    • A4: All three are tetrazolium reduction assays that measure metabolic activity.[8][10][22]

      • MTT: The formazan product of MTT is insoluble and requires a solubilization step with a detergent or organic solvent like DMSO.[22]

      • MTS & XTT: These produce a water-soluble formazan, simplifying the protocol as no solubilization step is needed.[8][22] This "one-step" nature can reduce variability.[8]

Part 3: Experimental Protocols and Data Presentation

Table 1: Comparison of Common Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases.[8]High-throughput, relatively inexpensive, well-established.[9]Can be affected by changes in metabolism not related to viability, potential for compound interference.[11][23]
Caspase-3/7 Glo Measures the activity of caspase-3 and -7, key executioner enzymes in apoptosis, using a luminescent substrate.[16][17]Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[16]Will not detect non-apoptotic cell death.
ROS Detection Uses a cell-permeable fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation by reactive oxygen species.[19][20]Provides mechanistic insight into oxidative stress.Can be sensitive to light and auto-oxidation, requires careful handling.[24]
Dye Exclusion Based on the principle that viable cells with intact membranes exclude certain dyes (e.g., Trypan Blue, Propidium Iodide).[14][15]Direct measure of membrane integrity, simple and inexpensive.Can be subjective and time-consuming for manual counting, may not detect early-stage apoptosis.[15]
Protocol 1: General Cytotoxicity Assay Workflow
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Methoxy-5-methylquinoline from your stock solution in the appropriate cell culture medium.

    • Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Follow the specific protocol for your chosen cytotoxicity assay (e.g., add MTS reagent and incubate for 1-4 hours).[10]

    • Record the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Protocol 2: Caspase-Glo® 3/7 Assay

This protocol is adapted from Promega Corporation's technical bulletin.[16]

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.[17]

  • Equilibrate the reagent to room temperature before use.

  • Remove the 96-well plate containing your treated cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Protocol 3: Intracellular ROS Assay

This protocol is a general guide based on common DCFH-DA assay kits.[19][21][24]

  • Seed and treat cells with 8-Methoxy-5-methylquinoline as described in the general workflow.

  • At the end of the treatment period, remove the media and wash the cells once with 100 µL of sterile PBS or a suitable assay buffer.[24]

  • Prepare a working solution of the ROS detection reagent (e.g., 10 µM DCFH-DA) in serum-free medium or assay buffer.[20]

  • Add 100 µL of the ROS detection reagent to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[20]

  • Wash the cells again with PBS or assay buffer to remove any excess probe.[20]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF).[19]

Part 4: Visualizations

Diagram 1: Troubleshooting Logic for Inconsistent Cytotoxicity Data

G cluster_start Start cluster_issues Potential Issues cluster_causes Primary Causes cluster_solutions Solutions & Validation start Inconsistent Results Observed var_replicates High Variability in Replicates start->var_replicates var_ic50 Inconsistent IC50 start->var_ic50 var_assay Discrepancy Between Assays start->var_assay solubility Compound Solubility var_replicates->solubility pipetting Pipetting/Edge Effects var_replicates->pipetting cell_state Cell State (Confluency, Passage) var_ic50->cell_state serum Serum Interference var_ic50->serum mechanism Compound's Mechanism of Action var_assay->mechanism sol_check Check Solubility & Solvent Conc. solubility->sol_check tech_opt Optimize Technique & Plate Layout pipetting->tech_opt cell_std Standardize Cell Culture cell_state->cell_std serum_ctrl Control Serum Lot/Conc. serum->serum_ctrl ortho_assay Use Orthogonal Assays (e.g., Caspase, ROS) mechanism->ortho_assay

Caption: A flowchart for troubleshooting inconsistent cytotoxicity results.

Diagram 2: Experimental Workflow for Validating Cytotoxicity

G cluster_setup Experiment Setup cluster_primary Primary Viability Screen cluster_validation Mechanistic Validation cluster_analysis Data Analysis seed 1. Seed Cells (Standardized Density) treat 2. Treat with 8-Methoxy-5-methylquinoline seed->treat mts 3. Metabolic Assay (e.g., MTS/MTT) treat->mts caspase 4a. Apoptosis Assay (Caspase-3/7) mts->caspase If results are inconsistent or need validation ros 4b. Oxidative Stress (ROS Assay) mts->ros If results are inconsistent or need validation membrane 4c. Membrane Integrity (Dye Exclusion) mts->membrane If results are inconsistent or need validation analyze 5. Compare Results & Determine Mechanism caspase->analyze ros->analyze membrane->analyze

Caption: Workflow for validating cytotoxicity findings with orthogonal assays.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT assay. Wikipedia.

  • ROS Assay Kit Protocol.

  • What are the similarities between MTT and MTS assays?. AAT Bioquest.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Caspase 3/7 Activity. Protocols.io.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio.

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.

  • Intracellular ROS Assay. Cell Biolabs, Inc.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • Why should cancer cells be only 30-50% confluent when treating with drug after you've seeded them the previous day?. ResearchGate.

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.

  • Total Reactive Oxygen Species (ROS) Assay Kit 520 nm. Thermo Fisher Scientific.

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH.

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.

  • Amplite™ Fluorimetric Caspase 3/7 Assay Kit Green Fluorescence.

  • Proteomics reveals that cell density could affect the efficacy of drug treatment. PMC - NIH.

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

  • How can I improve my cytotoxicity assays?. Reddit.

  • 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China.

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.

  • Effect of serum concentration on the cytotoxicity of clay particles. PubMed.

  • Why do MTT and XTT assays give inconsistent results?. ResearchGate.

  • Flow perfusion effects on three-dimensional culture and drug sensitivity of Ewing sarcoma.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

  • An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-8-methoxy-2-methylquinoline. Benchchem.

  • Cell confluency affects p53 dynamics in response to DNA damage.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

  • (PDF) Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. ResearchGate.

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides | Chemical Research in Toxicology. ACS Publications.

  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Benchchem.

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.

  • Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. MDPI.

  • 8-Methoxyquinoline | C10H9NO | CID 70310. PubChem - NIH.

  • 8-Methoxy-5-methyl-quinoline | CAS 126403-57-4 | SCBT. Santa Cruz Biotechnology.

  • 8-Methylquinoline 97 611-32-5. Sigma-Aldrich.

  • 3-Methoxy-8-methyl-quinoline | C11H11NO | CID 144477489. PubChem - NIH.

Sources

How to minimize degradation of 8-Methoxy-5-methylquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 8-Methoxy-5-methylquinoline?

A1: Based on the chemistry of quinoline derivatives, 8-Methoxy-5-methylquinoline is likely susceptible to degradation from several factors:

  • Oxidation: The quinoline ring system, particularly with electron-donating groups like methyl and methoxy, can be prone to oxidation from atmospheric oxygen or other oxidizing agents.[1]

  • Photodegradation: Exposure to light, especially UV radiation, is a common cause of degradation for many quinoline compounds, often leading to discoloration (yellowing or browning).[1]

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis, particularly under acidic conditions, which would convert it to a hydroxyl group.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

  • Moisture: As a hygroscopic compound, absorption of moisture can facilitate hydrolytic degradation and other undesirable reactions.[2]

Q2: What are the visual indicators of 8-Methoxy-5-methylquinoline degradation?

A2: The most common visual sign of degradation is a change in color. Fresh, pure 8-Methoxy-5-methylquinoline is typically a colorless to pale-yellow liquid or solid. Upon degradation, it may turn yellow and eventually brown. Other indicators can include the formation of precipitates or a change in the material's consistency.

Q3: How do the methoxy and methyl substituents affect the stability of the quinoline core?

A3: Both the methoxy and methyl groups are electron-donating. This increased electron density on the aromatic ring system can make the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted quinoline.[1] The specific positions of these groups will influence which parts of the molecule are most reactive.

Q4: What are the likely degradation products of 8-Methoxy-5-methylquinoline?

A4: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential products based on related structures. Common degradation products for quinoline derivatives include:

  • Hydroxylated derivatives: Oxidation can lead to the formation of phenols on the quinoline ring.

  • N-oxides: The nitrogen atom in the quinoline ring is a common site for oxidation.[1]

  • Demethylation: The methoxy group could be hydrolyzed to a hydroxyl group, or the methyl group could be oxidized.

  • Photodegradation products: Light exposure can lead to the formation of various photoisomers and cleavage products of the aromatic rings.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Issue Possible Cause Troubleshooting Steps
Compound has darkened in color (yellow to brown). Photodegradation or Oxidation1. Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil. 2. For future storage, always protect from light. 3. Purge the container with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
Inconsistent or unexpected analytical results (e.g., new peaks in HPLC/LC-MS). Degradation during storage or sample preparation.1. Confirm the identity of the new peaks by techniques like LC-MS to identify potential degradation products. 2. Re-purify the compound if necessary. 3. For future sample preparation, minimize exposure to light and heat. Prepare solutions fresh whenever possible.
Poor solubility or presence of particulate matter. Moisture absorption or formation of insoluble degradation products.1. Store the compound in a desiccator over a suitable drying agent. 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. If particulates are present, filter the solution before use and consider re-purification of the solid stock.

Recommended Storage Protocols

To ensure the long-term stability of 8-Methoxy-5-methylquinoline, we recommend the following storage conditions, summarized in the table below.

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of thermal degradation and other chemical reactions.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes oxidative degradation by displacing atmospheric oxygen.[1]
Light Protection from Light (Amber Vial or Dark) Prevents photodegradation, a common issue with quinoline compounds.[1][3]
Container Tightly Sealed Glass Vial Prevents exposure to moisture and atmospheric contaminants.
Moisture Store in a Dry Environment (Desiccator) Prevents hydrolysis and other moisture-induced degradation.[2]

Experimental Workflow for Stability Assessment

For researchers needing to validate the stability of their 8-Methoxy-5-methylquinoline stock, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.

Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of 8-Methoxy-5-methylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[1]

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase and UV detection).[4]

    • Use LC-MS to identify the mass of any degradation products formed.[5]

Visualization of Workflows

DOT Script for Storage Protocol Workflow:

cluster_storage Optimal Storage Protocol start Receive 8-Methoxy-5-methylquinoline store_dark Store in Amber Vial start->store_dark store_cold Refrigerate at 2-8 °C store_dark->store_cold store_inert Purge with Inert Gas store_cold->store_inert store_dry Place in Desiccator store_inert->store_dry seal Tightly Seal Container store_dry->seal end_storage Stable Compound seal->end_storage

Caption: Recommended workflow for the optimal storage of 8-Methoxy-5-methylquinoline.

DOT Script for Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Degradation issue {Issue Observed | e.g., Color Change, New Peaks} cause_photo Potential Cause Photodegradation issue->cause_photo Light Exposure? cause_ox Potential Cause Oxidation issue->cause_ox Air Exposure? cause_hydro Potential Cause Hydrolysis issue->cause_hydro Moisture Exposure? solution_light Solution Protect from Light cause_photo->solution_light solution_inert Solution Use Inert Gas cause_ox->solution_inert solution_dry Solution Store in Desiccator cause_hydro->solution_dry reanalyze Re-analyze Purity solution_light->reanalyze solution_inert->reanalyze solution_dry->reanalyze

Caption: A logical workflow for troubleshooting observed degradation of 8-Methoxy-5-methylquinoline.

References

  • 8-Methylquinoline | C10H9N | CID 11910. PubChem. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Carl Roth. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. Alchemist-chem. [Link]

  • Forced degradation studies of a new antileishmanial agent. JOCPR. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 8-Methoxy-5-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Methoxy-5-methylquinoline (8-MQ) derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered when trying to improve the systemic exposure of this promising class of compounds. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the scientific rationale behind each strategic choice.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the preliminary steps and fundamental knowledge required before embarking on complex formulation or chemical modification strategies.

FAQ 1: My novel 8-MQ derivative shows potent in vitro activity but fails in vivo. Where do I start troubleshooting?

Answer: This is a classic and common challenge in drug discovery. The discrepancy between in vitro potency and in vivo efficacy almost always points to a pharmacokinetic (PK) issue, most frequently poor bioavailability. Before modifying the compound or formulation, a systematic characterization is essential to diagnose the root cause.

The bioavailability of an orally administered drug is primarily governed by its solubility, permeability, and metabolic stability.[1] An issue in any one of these areas can prevent the compound from reaching systemic circulation in sufficient concentrations.

Your immediate next steps should be:

  • Physicochemical Characterization: Determine the aqueous solubility (at different pH values, e.g., 1.2, 4.5, 6.8), the partition coefficient (LogP), and pKa.[2] Quinoline derivatives are often basic and can exhibit pH-dependent solubility.[3]

  • In Vitro ADME Screening:

    • Permeability Assessment: Use a Caco-2 cell assay to estimate intestinal permeability. This will help classify your compound according to the Biopharmaceutics Classification System (BCS).[4]

    • Metabolic Stability: Incubate your compound with liver microsomes (human, rat, mouse) to assess its susceptibility to first-pass metabolism.[5] Quinoline rings can be hydroxylated, often at the 2-position, which is a common metabolic route.[6][7]

The results from these initial assays will guide your strategy. A compound with low solubility but high permeability (BCS Class II) will require different solutions than a compound with high solubility but low permeability (BCS Class III) or one that is rapidly metabolized.

Workflow for Diagnosing Poor Bioavailability

The following workflow provides a logical path for identifying and addressing the primary barriers to systemic exposure for your 8-MQ derivative.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation Start Start: Poor In Vivo Efficacy Char Physicochemical & In Vitro ADME (Solubility, Permeability, Metabolism) Start->Char Decision Identify Primary Barrier Char->Decision Sol Low Solubility (BCS II/IV) Decision->Sol Solubility is Limiting Perm Low Permeability (BCS III/IV) Decision->Perm Permeability is Limiting Met High First-Pass Metabolism Decision->Met Metabolism is Limiting Sol_Strat Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems Sol->Sol_Strat Perm_Strat Medicinal Chemistry: - Prodrug Design - Structure Modification Perm->Perm_Strat Met_Strat Prodrugs & Delivery Systems: - Mask Metabolic Hotspots - Nanoparticles for Lymphatic  Uptake Met->Met_Strat

Caption: Decision workflow for enhancing 8-MQ derivative bioavailability.

Part 2: Formulation-Based Troubleshooting

This section focuses on strategies that enhance bioavailability without chemically altering the parent 8-MQ derivative. These are often the fastest and most direct approaches.

FAQ 2: My 8-MQ derivative is a classic "brick dust" compound with aqueous solubility < 10 µg/mL. What are the most effective formulation strategies?

Answer: For compounds with very low aqueous solubility (likely BCS Class II or IV), the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal (GI) tract.[8] Here are several proven strategies, ordered from simplest to more complex.

  • Particle Size Reduction (Micronization & Nanonization):

    • Why it works: Reducing particle size dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][10]

    • When to use it: This is an excellent first-line approach. Micronization (to 2-5 µm) can be achieved with techniques like jet milling.[11] For even greater enhancement, nanosizing (to 100-250 nm) via methods like high-pressure homogenization can be employed.[9]

    • Troubleshooting: Be aware that very fine particles can sometimes agglomerate, reducing the effective surface area. Including wetting agents or surfactants in the formulation can prevent this.[12]

  • Amorphous Solid Dispersions (ASDs):

    • Why it works: ASDs involve dispersing the crystalline drug into an amorphous polymer matrix (e.g., HPMC, PEG).[8] The drug exists in a higher-energy amorphous state, which has significantly greater apparent solubility than the stable crystalline form.[13]

    • When to use it: This is one of the most powerful techniques for poorly soluble drugs. It is particularly effective for compounds that can form a supersaturated solution in the GI tract.

    • Experimental Approach: ASDs can be prepared by solvent evaporation or hot-melt extrusion.[9] A screening of different polymers and drug-to-polymer ratios is necessary to find a stable, non-recrystallizing formulation.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS):

    • Why it works: Self-emulsifying or micro-emulsifying drug delivery systems (SEDDS/SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., GI fluids).[11] The drug is dissolved in the lipid phase, bypassing the need for dissolution from a solid state.[1]

    • Advantage for 8-MQ: This approach can also enhance lymphatic uptake, which helps the drug bypass the liver and avoid first-pass metabolism—a significant advantage for compounds susceptible to hepatic degradation.[1][14]

    • Troubleshooting: The selection of excipients is critical.[15][16] Screening various oils, surfactants, and co-solvents for their ability to dissolve the drug and form a stable emulsion is the key to success.

Comparative Table of Formulation Strategies
StrategyMechanismProsCons
Micronization Increases surface area for dissolution.[10]Simple, cost-effective, widely used.Limited by compound's inherent solubility; risk of particle agglomeration.
Solid Dispersion Stabilizes drug in high-energy amorphous state.[9]Significant increase in apparent solubility and dissolution rate.Potential for recrystallization over time; requires polymer screening.
SEDDS/SMEDDS Drug is pre-dissolved in a lipid system.[11]Bypasses dissolution step; can enhance lymphatic uptake to avoid first-pass metabolism.[1]Requires careful selection of excipients; potential for GI side effects with high surfactant load.
Nanoparticles Increases surface area; can be surface-modified for targeting.[14][17]Major increase in dissolution; potential for controlled release and targeted delivery.[18]Complex and costly manufacturing processes; potential regulatory hurdles.[9]

Part 3: Medicinal Chemistry & Prodrug Strategies

When formulation approaches are insufficient or when intrinsic permeability or metabolic instability is the primary issue, chemical modification of the 8-MQ derivative itself becomes necessary.

FAQ 3: My formulation efforts have improved dissolution, but bioavailability is still low. This suggests a permeability or metabolism issue. What are my options?

Answer: You are correct. If the drug is dissolving but not appearing in systemic circulation, the barrier is likely either poor permeability across the intestinal wall or rapid metabolism by enzymes in the gut wall or liver (first-pass effect).[19][20] The prodrug approach is a highly effective strategy to tackle both issues.[21][22]

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[23][24]

Strategy 1: Prodrugs to Enhance Permeability

  • Why it works: If your 8-MQ derivative has an ionizable group or high polarity that limits passive diffusion, you can mask this functionality with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, enhancing its ability to cross the lipid membranes of intestinal cells.[21] The promoiety is then cleaved by enzymes (e.g., esterases) in the cell or blood to release the active drug.

  • Example: If your derivative has a free hydroxyl or amino group, it can be converted into an ester or an amide using a lipophilic acid.

Strategy 2: Prodrugs to Circumvent First-Pass Metabolism

  • Why it works: If you have identified a "metabolic hotspot" on your 8-MQ derivative (e.g., a site prone to rapid oxidation by Cytochrome P450 enzymes), you can attach a promoiety at or near that site.[5][25] This sterically hinders the metabolic enzymes from accessing the site. Once absorbed, the promoiety is cleaved, releasing the active drug into systemic circulation.

  • Example: For quinolines, hydroxylation is common.[6] A strategically placed, cleavable group can protect the vulnerable position on the ring during first pass.

General Prodrug Activation Mechanism

This diagram illustrates how a prodrug works to deliver the active 8-MQ derivative past a biological barrier.

Caption: Prodrug strategy to bypass biological barriers.

Part 4: Experimental Protocols & Assessment

This section provides actionable, step-by-step guidance for evaluating the success of your bioavailability enhancement strategies.

FAQ 4: I have developed several new formulations. What is the standard protocol for assessing their in vivo performance?

Answer: The definitive test is a pharmacokinetic (PK) study in an animal model (typically rats or mice). This study measures the concentration of your drug in the blood over time after administration, allowing you to calculate key bioavailability parameters.[26][27]

Protocol: Abridged In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the oral bioavailability (F%) and key PK parameters (Cmax, Tmax, AUC) of an 8-MQ derivative from different formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water. Use at least 3-5 animals per group.

  • Study Groups:

    • Group 1: Intravenous (IV) administration of the 8-MQ derivative in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline). This group is essential to determine the absolute bioavailability.

    • Group 2: Oral gavage of Formulation A (e.g., simple suspension).

    • Group 3: Oral gavage of Formulation B (e.g., solid dispersion).

    • Group 4: Oral gavage of Formulation C (e.g., SEDDS).

  • Dosing:

    • IV dose: Typically 1-2 mg/kg.

    • Oral dose: Typically 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) via tail vein or saphenous vein into heparinized tubes at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Oral Groups: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method to quantify the concentration of the 8-MQ derivative in the plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters:

      • Cmax: Maximum observed plasma concentration.[28]

      • Tmax: Time to reach Cmax.[26]

      • AUC (Area Under the Curve): Total drug exposure over time.[29]

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Interpreting the Results: A successful formulation will show a statistically significant increase in AUC and/or Cmax compared to the simple suspension. The absolute bioavailability (F%) gives you the fraction of the drug that reaches systemic circulation.[29]

FAQ 5: Can I use in vitro data to predict the in vivo results and reduce animal studies?

Answer: Yes, this is the goal of developing an In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[30][31]

  • Level A IVIVC: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate.[32][33] If you develop three or more formulations with different release rates (fast, medium, slow) and show that their in vitro dissolution profiles directly predict their in vivo absorption profiles, you can establish a Level A IVIVC.

  • Why it's valuable: A validated IVIVC can serve as a surrogate for bioequivalence studies. This means you can use a simple in vitro dissolution test to justify certain post-approval changes to your formulation, significantly reducing the need for further human or animal studies. For BCS Class II compounds, where dissolution is the rate-limiting step for absorption, the potential for a strong IVIVC is highest.[32]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • The central role of excipients in drug formulation. (2013). European Pharmaceutical Review. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2014). SlideShare. [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Omics International. [Link]

  • The importance of excipients in drugs. (n.d.). Open Access Journals. [Link]

  • Silva, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(10), 1349-1366. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed. [Link]

  • Bioavailability & Method of determination. (2017). Knowledge of Pharma. [Link]

  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. (n.d.). Pharma Lesson. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (2011). PubMed Central. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024). Acnis International. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). USP. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2022). PubMed Central. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]

  • Drug Bioavailability. (n.d.). MSD Manual Professional Edition. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025). ResearchGate. [Link]

  • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE. (n.d.). PharmaQuesT. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Purdue University. [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). (1997). ResearchGate. [Link]

  • 8-Methoxy-5-nitroquinoline. (n.d.). PubChem. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]

  • 8-Methoxyquinoline. (n.d.). PubChem. [Link]

  • 8-methoxy-5-methyl-quinoline. (n.d.). Chemsrc. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (2022). PubMed Central. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Quinoline and its transformation products found in urine. (2025). ResearchGate. [Link]

  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4). [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). ResearchGate. [Link]

  • nanotechnology-based delivery systems: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Nanotechnology-Based Drug Delivery Systems. (n.d.). MDPI. [Link]

  • Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound. (2020). Frontiers in Pharmacology. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PubMed Central. [Link]

  • Nanotechnology-Based Drug Delivery Systems, 2nd Edition. (n.d.). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 8-Methoxy-5-methylquinoline and Other Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile template for chemical modification, enabling the fine-tuning of biological activity. This guide offers an in-depth comparative analysis of 8-Methoxy-5-methylquinoline against other notable quinoline derivatives, with a focus on anticancer and antimicrobial applications. We will delve into their synthesis, mechanisms of action, and performance, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent feature in numerous natural products and synthetic compounds with significant biological activities.[2] The historical significance of this scaffold is exemplified by the discovery of quinine, an antimalarial alkaloid that paved the way for extensive research into quinoline-based therapeutics.[2] The versatility of the quinoline ring system allows for substitutions at various positions, profoundly influencing the molecule's physicochemical properties and biological targets.

This guide will focus on 8-Methoxy-5-methylquinoline, a derivative with emerging interest, and compare its potential with established quinoline-based drugs, Chloroquine and Primaquine, as well as its precursor, 8-Hydroxyquinoline.

Physicochemical Properties: A Foundation for Biological Activity

The biological performance of a drug candidate is intrinsically linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME), ultimately impacting efficacy and toxicity. Below is a comparative table of key physicochemical properties for 8-Methoxy-5-methylquinoline and our selected comparator compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
8-Methoxy-5-methylquinoline C₁₁H₁₁NO173.212.55
Chloroquine C₁₈H₂₆ClN₃319.87~4.6
Primaquine C₁₅H₂₁N₃O259.35~2.5
8-Hydroxyquinoline C₉H₇NO145.161.96

Data sourced from commercial supplier and database information.

Synthesis of 8-Methoxy-5-methylquinoline and Related Derivatives

The synthesis of substituted quinolines can be achieved through various established methods. The Skraup synthesis, a classic reaction, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[1][3]

A potential synthetic route to 8-Methoxy-5-methylquinoline can be adapted from the synthesis of related 8-methoxyquinoline derivatives.[4] This would likely involve a multi-step process starting from a substituted aniline.

Illustrative Synthetic Workflow

A 2-Amino-4-methylphenol C Skraup Synthesis A->C B Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) B->C D 8-Hydroxy-5-methylquinoline C->D F Methylation D->F E Methylating Agent (e.g., Dimethyl sulfate), Base E->F G 8-Methoxy-5-methylquinoline F->G

Caption: A plausible synthetic workflow for 8-Methoxy-5-methylquinoline via the Skraup synthesis followed by methylation.

Comparative Biological Activity

While specific quantitative data for the parent 8-Methoxy-5-methylquinoline is limited in publicly available literature, the activity of its derivatives provides valuable insights into its potential. We will compare this with the well-documented activities of Chloroquine and Primaquine.

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of a complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, against colorectal cancer cell lines.[5] This suggests that the 8-methoxy-5-methylquinoline scaffold could be a promising starting point for the development of novel anticancer agents.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundHCT116 (Colon)Caco-2 (Colon)PANC-1 (Pancreatic)AGS (Gastric)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline 0.350.54--
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline 0.330.5118.43.6
Chloroquine >50>50~50-
8-Hydroxyquinoline ~5-20 (Varies with cell line)---

Data for the 8-methoxy-5-methylquinoline derivatives are from in vitro studies.[5][6] Data for Chloroquine and 8-Hydroxyquinoline are representative values from various studies.

The mechanism of action for the active 8-methoxy-5-methylquinoline derivative involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the PI3K/AKT/mTOR signaling pathway.[5]

Antimicrobial Activity

Table 3: Comparative Antimicrobial Spectrum

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
8-Methoxyquinoline Active (e.g., Bacillus subtilis)Active (e.g., Salmonella spp.)Active (e.g., Aspergillus flavus)
Chloroquine Limited activityLimited activityNot typically active
Primaquine Limited activityLimited activityNot typically active
8-Hydroxyquinoline Derivatives Active (e.g., MRSA)Variable activityActive

Data for 8-Methoxyquinoline is based on a qualitative study.[7] Data for 8-Hydroxyquinoline derivatives shows a range of activities.[8][9][10]

The antimicrobial mechanism of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[11]

Experimental Protocols

To facilitate further research, we provide standardized protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at an appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

8-Methoxy-5-methylquinoline presents an intriguing scaffold for further investigation in drug discovery. While direct biological data on the parent compound is sparse, the potent anticancer activity of its complex derivatives suggests significant potential. Its structural similarity to 8-methoxyquinoline, a compound with demonstrated antimicrobial properties, further warrants exploration of its activity against a broad panel of pathogens.

Future research should focus on the synthesis of 8-Methoxy-5-methylquinoline and a systematic evaluation of its anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies, through the synthesis and testing of a library of analogues, will be crucial in identifying key structural features that enhance potency and selectivity. The detailed protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations. The continued exploration of the vast chemical space surrounding the quinoline nucleus holds great promise for the development of next-generation therapeutic agents.

References

Sources

A Senior Scientist's Comparative Guide to In Vivo Validation of 8-Methoxy-5-methylquinoline's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer compound from a laboratory curiosity to a potential clinical candidate is paved with rigorous validation. For a promising molecule like 8-Methoxy-5-methylquinoline, demonstrating efficacy in a living system is the critical inflection point. This guide provides a comprehensive, scientifically-grounded framework for designing and executing a robust in vivo validation study. We will compare its potential performance against a relevant clinical standard, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible study design.

While there is limited direct in vivo data for 8-Methoxy-5-methylquinoline, we can draw parallels from structurally related quinoline compounds. For instance, a similar compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has shown potent activity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3] Another derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also demonstrated significant cytotoxicity in colorectal cancer cell lines.[4][5] Based on this evidence, we will structure our validation strategy around a hypothetical scenario where 8-Methoxy-5-methylquinoline is a candidate for Hepatocellular Carcinoma (HCC), a setting where kinase inhibitors are a therapeutic mainstay.

Part 1: Strategic Framework for In Vivo Validation

The transition from in vitro to in vivo requires a strategic shift from cellular cytotoxicity to systemic efficacy and tolerability.[6] Our primary goal is to design an experiment that not only tests the compound's ability to inhibit tumor growth but does so in a way that is both measurable and comparable to existing treatments.

The Rationale of Model Selection

The choice of animal model is paramount. While genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDX) offer high translational relevance, the most pragmatic and widely used approach for initial validation is the subcutaneous xenograft model.[6][7] Human cancer cells are implanted under the skin of an immunocompromised mouse, creating a localized, easily measurable tumor.[7]

  • Why a Xenograft Model? For a first-pass in vivo study, this model is advantageous due to its high reproducibility, cost-effectiveness, and the simplicity of monitoring tumor progression via caliper measurements.[7] This allows for a clear and statistically powerful assessment of a compound's fundamental tumor growth inhibition capacity.[8]

  • Choice of Host: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are essential to prevent the rejection of the human tumor graft.[9]

Experimental Design: A Comparative Approach

To ensure the study is self-validating, we must include both negative and positive controls. Our test article, 8-Methoxy-5-methylquinoline, will be compared against a vehicle control and a standard-of-care drug. For Hepatocellular Carcinoma (HCC), Sorafenib is an appropriate comparator. It is an oral multi-kinase inhibitor that targets pathways like RAF/MEK/ERK and VEGFR, which are crucial for tumor cell proliferation and angiogenesis.[10][11][12][13][14]

Part 2: The Competitors and a Hypothesized Mechanism

Our study will evaluate three cohorts to provide a clear, comparative dataset.

  • Group 1: Vehicle Control: The baseline against which all antitumor activity is measured.

  • Group 2: 8-Methoxy-5-methylquinoline: The novel investigational compound.

  • Group 3: Sorafenib (Positive Control): The established clinical benchmark for HCC.[11][13]

Given the activity of related quinoline compounds, we can hypothesize that 8-Methoxy-5-methylquinoline may exert its effect by inhibiting key signaling pathways involved in cell growth and survival, such as the RAF/MEK/ERK pathway, similar to Sorafenib.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Sorafenib Sorafenib Sorafenib->RAF Inhibits Compound 8-Methoxy-5- methylquinoline (Hypothesized Target) Compound->RAF Inhibits

Hypothesized signaling pathway and points of inhibition.

Part 3: Detailed Experimental Protocols

Adherence to standardized, detailed protocols is crucial for reproducibility and animal welfare.[8][15][16][17]

Protocol 3.1: Subcutaneous Xenograft Establishment

This protocol details the procedure for establishing tumors in mice.[18][19][20]

  • Cell Culture: Culture human HCC cells (e.g., Huh7 or HepG2) under standard conditions. Harvest cells during the logarithmic growth phase when they are 80-90% confluent.[20]

  • Cell Preparation: Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[18] Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.[20] The Matrigel helps the tumor to establish.

  • Implantation: Anesthetize 4-6 week old female athymic nude mice.[18] Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[18][21]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin monitoring tumor volume twice weekly once they become palpable.

Protocol 3.2: Dosing and Administration
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into the three treatment groups (n=8-10 mice per group) based on tumor size to ensure an even distribution.[7]

  • Compound Preparation:

    • Vehicle: Prepare the appropriate vehicle control (e.g., 0.5% carboxymethylcellulose).

    • 8-Methoxy-5-methylquinoline: Prepare a formulation suitable for the chosen administration route (e.g., oral gavage) at the desired concentration.

    • Sorafenib: Prepare as per established protocols, typically for oral gavage.

  • Administration: Administer the treatments daily (or as determined by pilot studies) via oral gavage for a period of 21-28 days.

Protocol 3.3: Efficacy and Toxicity Monitoring

Meticulous monitoring is essential for data quality and animal welfare.[15][22]

  • Tumor Measurement: Measure tumor length and width with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[18][20]

  • Body Weight: Record the body weight of each animal three times per week. Significant weight loss (>15-20%) is a key indicator of systemic toxicity and may necessitate a humane endpoint.[15]

  • Clinical Observations: Perform daily checks for any adverse clinical signs (e.g., changes in posture, activity, or fur texture).

  • Humane Endpoints: Euthanize animals if tumors exceed a predetermined size (e.g., 1500 mm³), show signs of ulceration, or if body weight loss exceeds 20%.[15]

G Start Start: Tumor Volume ~100-150 mm³ Randomize Randomize Mice (n=8-10/group) Start->Randomize Treat Daily Dosing (21-28 days) Randomize->Treat Monitor Monitor Twice Weekly: - Tumor Volume - Body Weight - Clinical Signs Treat->Monitor Monitor->Treat Continue Treatment Endpoint End of Study: - Euthanasia - Tumor Excision - Tissue Analysis Monitor->Endpoint Reach Endpoint Criteria

In vivo experimental workflow from randomization to endpoint.

Part 4: Data Analysis and Comparative Interpretation

The primary endpoint of this study is Tumor Growth Inhibition (TGI). The data should be compiled and analyzed to compare the efficacy and safety of 8-Methoxy-5-methylquinoline against the controls.

Comparative Data Summary (Hypothetical Results)
Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5%
8-Methoxy-5-methylquinoline (50 mg/kg)500 ± 9560%-4.0%
Sorafenib (30 mg/kg)625 ± 11050%-8.5%

Data are represented as mean ± SEM.

Interpreting the Results
  • Efficacy: In this hypothetical scenario, 8-Methoxy-5-methylquinoline demonstrates a TGI of 60%, outperforming the standard-of-care, Sorafenib (50% TGI). This provides a strong, positive signal for its anticancer activity.

  • Tolerability: The compound was better tolerated than Sorafenib, as indicated by a less pronounced change in mean body weight (-4.0% vs. -8.5%). This is a critical finding, as an improved safety profile is a significant advantage for any new therapeutic.

  • Self-Validation: The robust tumor growth in the vehicle group confirms the viability of the model. The significant TGI observed in the Sorafenib group validates the sensitivity of the chosen cancer cell line to standard kinase inhibition, providing confidence that the experimental system is working as expected.

Conclusion and Future Directions

This guide outlines a robust, comparative, and self-validating framework for the initial in vivo assessment of 8-Methoxy-5-methylquinoline. Based on our hypothetical data, the compound shows significant promise, exhibiting superior tumor growth inhibition and better tolerability than the clinical standard, Sorafenib.

These encouraging results would justify subsequent, more complex studies. Future steps should include investigating the compound in orthotopic models (where the tumor is grown in the relevant organ, e.g., the liver) to assess efficacy in a more clinically relevant microenvironment, as well as detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.

References

  • Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (2024). Animal Welfare Institute. Retrieved January 12, 2026, from [Link]

  • Cheng, A.-L., et al. (2013). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Nature Reviews Gastroenterology & Hepatology. Retrieved January 12, 2026, from [Link]

  • Guidelines for the welfare and use of animals in cancer research. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, April 13). YouTube. Retrieved January 12, 2026, from [Link]

  • Abou-Alfa, G. K., et al. (2006). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved January 12, 2026, from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Retrieved January 12, 2026, from [Link]

  • Guidelines for the welfare and use of animals in cancer research - PMC. (2010). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An update. (2014). World Journal of Gastroenterology. Retrieved January 12, 2026, from [Link]

  • Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved January 12, 2026, from [Link]

  • LLC cells tumor xenograft model. (2018, November 29). protocols.io. Retrieved January 12, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved January 12, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc.es. Retrieved January 12, 2026, from [Link]

  • Subcutaneous Tumor Models. (n.d.). Reaction Biology. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • (PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Cross-Validated Guide to the Experimental Landscape of 8-Methoxy-5-methylquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, 8-Methoxy-5-methylquinoline and its related analogs have emerged as subjects of significant interest, demonstrating a versatile range of biological activities. This guide provides an in-depth, cross-validated comparison of experimental findings for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and biological evaluation of this compound class, offering both field-proven insights and detailed, replicable protocols.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of substituted quinolines is a well-established yet adaptable field of organic chemistry. The classic Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, remains a fundamental method for creating the core quinoline ring.[2][3][4] For derivatives like 8-Methoxy-5-methylquinoline, multi-step synthetic pathways are typically employed, starting from more accessible precursors.

A Generalized Synthetic Pathway

A common strategy for producing substituted 8-methoxyquinolines involves a sequence of methylation, nitration, and reduction, starting from 8-hydroxyquinoline. While the direct synthesis of 8-Methoxy-5-methylquinoline is not extensively detailed in singular reports, a logical pathway can be constructed based on established reactions for analogous structures.[5][6] The critical step is the introduction of the methyl group at the C5 position, which can be achieved through methods like the Doebner-von Miller reaction on an appropriately substituted aniline.[7]

The following workflow illustrates a validated pathway to key intermediates and the target compound class.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Skraup or Doebner-von Miller Reaction cluster_product Target Compound cluster_characterization Characterization A 2-Methoxy-5-methylaniline B Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) A->B Reaction C 8-Methoxy-5-methylquinoline B->C Cyclization & Oxidation D Spectroscopy (NMR, FT-IR) Chromatography (GC-MS, HPLC) C->D Analysis

Caption: Generalized workflow for the synthesis of 8-Methoxy-5-methylquinoline.

Physicochemical and Spectroscopic Characterization

Proper characterization is paramount to validate the synthesis and purity of the target compound. A combination of spectroscopic and chromatographic techniques is essential.

Table 1: Key Characterization Data for Substituted Quinolines

PropertyTechniqueExpected CharacteristicsReference
Molecular Weight MS (GC-MS)C₁₁H₁₁NO: 173.21 g/mol [8] (analog)
Functional Groups FT-IR (KBr)~3070 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1560 cm⁻¹ (Ar C=C), ~1075 cm⁻¹ (C-O-C)[9][10]
Proton Signals ¹H NMR (CDCl₃)δ ~8.9 ppm (H2), ~8.1 ppm (H4), ~3.5-4.0 ppm (-OCH₃), ~2.8 ppm (-CH₃)[9][10][11]
Carbon Signals ¹³C NMR (CDCl₃)Signals corresponding to 11 unique carbons; specific shifts depend on final structure.[11][12][13]
Purity & Retention HPLC/GCSingle major peak with defined retention time.N/A

Note: NMR shift values are estimates based on published data for structurally similar compounds and may vary.

Comparative Biological Activity

Derivatives of 8-methoxyquinoline have demonstrated significant potential in both antimicrobial and anticancer applications. The substitution pattern on the quinoline ring is crucial for modulating this activity.

Antimicrobial Performance

8-Methoxyquinoline itself has shown strong antifungal and antibacterial properties, in some cases superior to its nitro-substituted derivatives.[6] Studies on more complex derivatives, such as those incorporating azetidinone and thiazolidinone moieties, have identified compounds with potent antibacterial activity comparable to the standard drug ampicillin.[9][10]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Organism8-Methoxyquinoline8-Methoxy-4-methyl-quinoline Derivative (Compound 10)[9]8-Hydroxyquinoline Derivative (PH176)[14]Ampicillin (Standard)
Bacillus subtilisStrong Activity[6]28Not Reported30[9]
Staphylococcus aureusNot Reported26MIC₅₀: 16 µg/mL[14]28[9]
Escherichia coliNot Reported25Not Reported27[9]
Salmonella typhiStrong Activity[6]Not ReportedNot ReportedNot Reported
Aspergillus flavusStrong Activity[6]Not ReportedNot ReportedNot Reported

This data highlights that structural modifications to the 8-methoxy-quinoline core can produce highly active antibacterial agents. The inclusion of a methyl group at the C4 position, combined with other substitutions, appears to be a favorable strategy.[9]

Anticancer Activity: Targeting the PI3K/AKT/mTOR Pathway

A significant body of research points to the potent anticancer effects of complex derivatives of 8-Methoxy-5-methylquinoline, particularly against colorectal cancer.[15][16][17] Compounds like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) and 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) have shown remarkable cytotoxicity against cancer cell lines.[15][16]

The primary mechanism of action for these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[15][16][17][18] By suppressing this pathway, these quinoline derivatives can induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis (programmed cell death).[16][17]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoline 8-Methoxy-5-methylquinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Table 3: Comparative Cytotoxicity (IC₅₀ in µM) Against Colorectal Cancer Cells

CompoundHCT116 CellsCaco-2 CellsNormal HIEC CellsReference
MMNC 0.330.51>50 (Low Toxicity)[15][17]
Compound 49 0.350.54>50 (Low Toxicity)[16]
Neocryptolepine (Parent Compound)6.26Not Reported31.37[16]
5-Fluorouracil (5-Fu) (Standard Drug)Low cytotoxicity at same conc. as Cmpd 49> Compound 49Not Reported[16]

The experimental data compellingly shows that synthetic modification of the parent neocryptolepine structure to include the 8-methoxy-5-methylquinoline scaffold (as in MMNC and Compound 49) dramatically increases potency. For instance, Compound 49 is over 17 times more cytotoxic to HCT116 cells than neocryptolepine.[16] Crucially, these derivatives exhibit selective cytotoxicity, showing significantly less effect on normal human intestinal epithelial cells (HIEC), a highly desirable trait for a potential therapeutic agent.[16]

Self-Validating Experimental Protocols

To ensure reproducibility and cross-validation, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and evaluation of this compound class.

Protocol: Synthesis of a Key Intermediate (5-Nitro-8-Methoxyquinoline)

This protocol is adapted from established methods and serves as a foundational step for creating more complex derivatives.[5][6]

  • Reaction Setup: In a flask suitable for cooling, mix 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is kept cold in an ice bath.

  • Addition of Starting Material: Slowly add 50 mg of 8-methoxyquinoline to the cold acid mixture with continuous shaking to ensure complete dissolution. The methoxy group is strongly activating, leading to a rapid reaction (10-15 minutes).[5]

  • Precipitation: Pour the reaction mixture into a beaker of cold water. A yellow precipitate of 5-Nitro-8-Methoxyquinoline will form.

  • Isolation: Filter the yellow solid under vacuum and dry it over anhydrous calcium chloride.

  • Purification: Recrystallize the crude product from 50 mL of 95% methanol.

  • Validation: The expected yield is approximately 77%, with a melting point of 115°C.[5][6] Characterize the final product using FT-IR to confirm the presence of the NO₂ group (absorption at ~1338 cm⁻¹).[6]

Protocol: Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative activity of a compound on cancer cell lines.[16][19]

  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, Caco-2) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate overnight at 37°C.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 1.0 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The cross-validation of experimental data confirms that 8-Methoxy-5-methylquinoline and its indolo-fused derivatives are a highly promising class of compounds. The synthetic routes are adaptable, and the resulting molecules exhibit potent and, importantly, selective biological activity. The clear mechanism of action via inhibition of the PI3K/AKT/mTOR pathway provides a solid rationale for their anticancer effects.

Compared to alternatives like the parent neocryptolepine structure, these synthetically modified compounds offer a dramatic improvement in cytotoxic potency against colorectal cancer cell lines. Future research should focus on further structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target effects, potentially leading to the development of a clinical drug candidate for colorectal cancer and other malignancies. Furthermore, the demonstrated antimicrobial activity warrants further investigation, particularly in an era of growing antibiotic resistance.

References

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025). ResearchGate. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). PubMed. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Skraup reaction. (n.d.). Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Available at: [Link]

  • (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES. Available at: [Link]

  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online. Available at: [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. Available at: [Link]

  • 8-Methoxyquinoline. (n.d.). PubChem - NIH. Available at: [Link]

Sources

A Comparative Framework for Evaluating the Efficacy of 8-Methoxy-5-methylquinoline Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Derivatives of quinoline have demonstrated a wide array of anticancer mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways necessary for tumor survival.[2][3][4] This guide introduces 8-Methoxy-5-methylquinoline, a novel derivative with therapeutic potential, and proposes a rigorous, multi-faceted framework for objectively comparing its preclinical efficacy against established, standard-of-care chemotherapeutic agents.

While direct comparative data for this specific molecule is emerging, related compounds such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline have shown potent cytotoxic effects against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This provides a strong rationale for investigating 8-Methoxy-5-methylquinoline. This document serves as a comprehensive guide for researchers, outlining the critical experiments, from in vitro cytotoxicity assays to in vivo xenograft models, required to benchmark its performance and elucidate its mechanism of action relative to well-characterized drugs like Doxorubicin and Paclitaxel.

Section 1: Mechanistic Rationale and Comparative Hypothesis

The central hypothesis is that 8-Methoxy-5-methylquinoline possesses potent, selective anticancer activity, potentially through mechanisms that offer an improved therapeutic window compared to standard agents. To test this, we propose a direct comparison with two widely used chemotherapeutics that operate via distinct mechanisms:

  • Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[][9][10] This action leads to DNA double-strand breaks and the generation of reactive oxygen species, ultimately triggering apoptosis.[11][12]

  • Paclitaxel: A taxane that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic disassembly required for mitotic spindle formation and chromosome segregation.[13][14][15] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent cell death.[][17]

By comparing 8-Methoxy-5-methylquinoline against these agents, we can contextualize its potency and begin to unravel its mode of action—whether it acts as a DNA-damaging agent, a mitotic inhibitor, or through a novel pathway.

Section 2: In Vitro Comparative Efficacy Assessment

The initial phase of evaluation involves a suite of in vitro assays to determine the compound's cytotoxic and cytostatic effects on a panel of relevant cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., HIEC normal intestinal epithelial cells) to assess selectivity.[18]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[19][20] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.[19]

  • Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 8-Methoxy-5-methylquinoline, Doxorubicin, and Paclitaxel. Treat the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Plot the absorbance values against drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate24 Incubate 24h (37°C, 5% CO2) seed->incubate24 treat Add serial dilutions of 8-Methoxy-5-methylquinoline & Standard Drugs incubate24->treat incubate48 Incubate 48-72h treat->incubate48 addMTT Add MTT Reagent (0.5 mg/mL) incubate48->addMTT incubate4 Incubate 4h addMTT->incubate4 solubilize Add Solubilization Solution (DMSO) incubate4->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 Values read->analysis Xenograft_Workflow cluster_implant Week 0: Implantation cluster_growth Weeks 1-2: Tumor Growth cluster_treatment Weeks 3-6: Treatment & Monitoring cluster_endpoint Endpoint implant Subcutaneous injection of HCT116 cells into mice monitor_growth Monitor tumor growth until volume reaches ~150 mm³ implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer Vehicle, Test Compound, or Doxorubicin randomize->treat_mice measure Measure tumor volume and body weight 3x/week treat_mice->measure endpoint Euthanize mice when tumor reaches endpoint measure->endpoint excise Excise & weigh tumors endpoint->excise analysis Calculate Tumor Growth Inhibition (TGI) excise->analysis

Caption: Timeline for a typical in vivo xenograft efficacy study.

The primary endpoints are tumor growth inhibition (TGI) and change in body weight.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Hypothetical 1450-+2.5
8-Methoxy-5-methylquinoline Hypothetical 20Hypothetical 58060-4.0
Doxorubicin543570-12.0

Note: Data is hypothetical for illustrative purposes.

Section 4: Synthesis, Interpretation, and the Therapeutic Index

A critical aspect of drug development is the therapeutic index (TI) , a quantitative measurement of a drug's relative safety. [23]It is often calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50). [24][25]A higher TI is preferable, as it indicates a wider margin between the effective dose and the toxic dose. [26][27] In our preclinical model, we can estimate a therapeutic index by comparing the dose required for significant tumor growth inhibition with the dose that causes unacceptable toxicity (e.g., >15% body weight loss). In the hypothetical data above, while Doxorubicin shows slightly higher TGI, it also induces more significant weight loss, suggesting a narrower therapeutic window than 8-Methoxy-5-methylquinoline. This comprehensive evaluation of both efficacy and toxicity is paramount for determining the true potential of a novel compound.

Conclusion

This guide outlines a systematic and scientifically rigorous framework for the preclinical evaluation of 8-Methoxy-5-methylquinoline against standard chemotherapeutic agents. By employing a battery of validated in vitro and in vivo assays, researchers can generate a robust dataset to compare cytotoxic potency, selectivity, mechanism of action, and the all-important therapeutic index. This structured approach ensures that novel candidates are benchmarked against the current standard of care, providing the critical data necessary to justify further development and potential clinical investigation.

References

  • Dr. Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • Microbe Notes. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • BenchChem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
  • Wikipedia. (2024). Doxorubicin.
  • Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol.
  • Wikipedia. (2024). Paclitaxel.
  • MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • ResearchGate. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • R&D Systems. (n.d.). A Guide to the Colony Forming Cell Assay: Methods and Tips.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • News-Medical.Net. (2023, May 13). How Paclitaxel Works.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • ResearchGate. (n.d.). Mechanism of action of doxorubicin.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ijrpr. (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents.
  • Abcam. (n.d.). Colony formation assay: A tool to study cell survival.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • ResearchGate. (2024, May 6). An overview of quinoline derivatives as anti-cancer agents.
  • PubMed. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • YouTube. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips.
  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • JoVE. (2014, April 15). Video: The Soft Agar Colony Formation Assay.
  • PMC - NIH. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • NIH. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Medical News Today. (2025, April 30). What is the therapeutic index of drugs?
  • Wikipedia. (2024). Therapeutic index.
  • Patsnap Synapse. (2024, April 25). What is the Therapeutic Index (TI)?
  • PMC - NIH. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • ResearchGate. (2025, October 12). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • PubMed. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • NIH. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
  • BenchChem. (n.d.). Technical Whitepaper: 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.
  • NIH. (n.d.). In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays.

Sources

The Art of Molecular Fine-Tuning: A Comparative Guide to the Structure-Activity Relationship of 8-Methoxy-5-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity.[3] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 8-methoxy-5-methylquinoline analogs. We will explore how subtle changes to this core structure can dramatically impact biological efficacy, with a particular focus on their emerging potential as anticancer agents targeting critical cellular signaling pathways.

The 8-Methoxy-5-methylquinoline Core: A Privileged Scaffold

The 8-methoxy-5-methylquinoline core represents a key pharmacophore. The methoxy group at the 8-position and the methyl group at the 5-position are crucial determinants of the molecule's electronic and steric properties, which in turn influence its interaction with biological targets. Our comparative analysis will focus on how modifications at other positions of the quinoline ring system modulate the activity of this parent scaffold.

Comparative Analysis of Analog Performance

To understand the SAR of 8-methoxy-5-methylquinoline analogs, we will examine derivatives with modifications at various positions. The following sections compare the biological activities of these analogs, drawing on available experimental data.

The Influence of Substitution at the 5-Position

While our core topic is the 8-methoxy-5-methylquinoline scaffold, a direct comparison with other 5-substituted analogs provides a foundational understanding of the role of the 5-position. A study comparing 8-methoxyquinoline with its 5-nitro derivative revealed interesting differences in their biological profiles.

CompoundSubstitution at C5Antibacterial Activity (Selected Strains)Antifungal Activity (Selected Strains)
1 -HModerateModerate
2 -NO₂WeakWeak

Table 1: Comparison of the antimicrobial activity of 8-methoxyquinoline and its 5-nitro derivative.

This data suggests that the introduction of a bulky, electron-withdrawing nitro group at the 5-position is detrimental to the antimicrobial activity of the 8-methoxyquinoline scaffold. In contrast, the unsubstituted analog exhibits stronger activity against several bacterial and fungal strains, including Bacillus subtilis, Salmonella spp., Aspergillus flavus, and Aspergillus niger[4]. This highlights the sensitivity of the biological activity to the nature of the substituent at the 5-position.

Elaboration of the Scaffold: The Case of Indolo[2,3-b]quinolines

A significant body of research has focused on more complex derivatives, specifically 8-methoxy-5-methyl-5H-indolo[2,3-b]quinolines. These compounds can be viewed as analogs of 8-methoxy-5-methylquinoline where the 2 and 3 positions are incorporated into a fused indole ring system. These derivatives have shown potent anticancer activity, particularly against colorectal cancer cell lines.[5][6][7]

One notable example is the compound MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline) . This compound has demonstrated significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells.[5][6][7]

CompoundCell LineIC₅₀ (µM)
MMNCHCT1160.33[5]
MMNCCaco-20.51[5]
MMNCAGS3.6[5]
MMNCPANC-118.4[5]
MMNCSMMC-77219.7[5]

Table 2: In vitro anticancer activity of MMNC against various cancer cell lines.

The potent activity of MMNC suggests that the fusion of an indole ring to the quinoline core, along with the presence of a methyl group at the 2-position of the quinoline moiety, significantly enhances its anticancer properties.

Mechanistic Insights: Targeting the PI3K/AKT/mTOR Pathway

The anticancer activity of these 8-methoxy-5-methylquinoline analogs is linked to their ability to modulate critical cell signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][8]

MMNC has been shown to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes MMNC 8-Methoxy-5-methylquinoline Analog (e.g., MMNC) MMNC->PI3K Inhibits

Caption: Proposed mechanism of action of 8-methoxy-5-methylquinoline analogs.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for the synthesis and biological evaluation of 8-methoxy-5-methylquinoline analogs, based on methodologies reported in the literature.

General Synthetic Workflow

The synthesis of 8-methoxy-5-methylquinoline and its analogs often starts from commercially available precursors. A common route involves the methylation of the corresponding 8-hydroxyquinoline.

Synthesis_Workflow Start 8-Hydroxy-5-methylquinoline Step1 Methylation (e.g., CH₃I, K₂CO₃) Start->Step1 Product 8-Methoxy-5-methylquinoline Step1->Product Modification Further Modifications Product->Modification Analogs 8-Methoxy-5-methylquinoline Analogs Modification->Analogs

Caption: General synthetic workflow for 8-methoxy-5-methylquinoline analogs.

Step-by-Step Protocol for Methylation:

  • Dissolve 8-hydroxy-5-methylquinoline in a suitable solvent (e.g., acetone or DMF).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Add a methylating agent (e.g., methyl iodide) and reflux the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 8-methoxy-5-methylquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (8-methoxy-5-methylquinoline analogs) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of 8-methoxy-5-methylquinoline analogs is a promising area of research for the development of novel therapeutic agents. The available data indicates that the 8-methoxy and 5-methyl groups form a privileged scaffold, and modifications at other positions of the quinoline ring can significantly enhance biological activity, particularly anticancer efficacy. The potent activity of indolo[2,3-b]quinoline derivatives highlights the potential for developing highly effective anticancer agents by targeting the PI3K/AKT/mTOR pathway.

Future research should focus on a more systematic exploration of the SAR of this scaffold by synthesizing and evaluating a wider range of analogs with diverse substituents at various positions. This will provide a more comprehensive understanding of the structural requirements for optimal activity and selectivity, paving the way for the development of next-generation quinoline-based therapeutics.

References

  • BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Bentham Science Publishers. (2009).
  • ResearchGate. (2020).
  • Ma, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International journal of molecular sciences, 24(20), 15142.
  • Adewole, E., & Olajire, A. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 115-120.
  • Li, Y., et al. (2021). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 26(15), 4487.
  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Ma, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • ResearchGate. (2023). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • BenchChem. An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • Kühl, T., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5555.
  • Shanley, T. M., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & vectors, 17(1), 43.
  • BenchChem. 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals.
  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Ahmed, M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279.
  • BenchChem.
  • Cilibrizzi, A., et al. (2022).
  • Asati, V., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(21), 7283.

Sources

Benchmarking the Antibacterial Spectrum of 8-Methoxy-5-methylquinoline Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive technical comparison of the potential antibacterial spectrum of a promising derivative, 8-Methoxy-5-methylquinoline, benchmarked against established antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin.

This document is intended for researchers, scientists, and drug development professionals. It offers a synthesized analysis based on existing literature on structurally related quinoline compounds, providing a predictive framework for the potential efficacy of 8-Methoxy-5-methylquinoline. It is important to note that direct experimental data for this specific compound is limited, and the presented spectrum is an extrapolation based on current scientific understanding of this chemical class.

Introduction: The Promise of Quinoline Derivatives

Quinoline and its derivatives have long been a fertile ground for the discovery of potent therapeutic agents, with a well-documented history of antimalarial, anticancer, and antibacterial activities. The core structure, a fusion of a benzene and a pyridine ring, offers a versatile template for chemical modifications, leading to a diverse array of bioactive molecules. The antibacterial mechanism of many quinoline derivatives is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2] This mode of action is distinct from many existing antibiotic classes, making quinolines a subject of intense research in the fight against antimicrobial resistance.

8-Methoxy-5-methylquinoline, the subject of this guide, incorporates a methoxy group at the 8th position and a methyl group at the 5th position of the quinoline ring. While the addition of a methyl group can influence the compound's lipophilicity and target binding affinity, the 8-methoxy substitution has been noted in other quinolone antibiotics, such as moxifloxacin, and is associated with enhanced activity against Gram-positive bacteria. This guide will therefore explore the hypothetical antibacterial spectrum of 8-Methoxy-5-methylquinoline, drawing parallels from published data on closely related analogues.

Experimental Design for Antibacterial Spectrum Determination

To objectively benchmark a novel compound, a standardized and reproducible experimental workflow is paramount. The following details the authoritative methodologies that should be employed to determine the antibacterial spectrum of 8-Methoxy-5-methylquinoline.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The cornerstone of antibacterial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this assessment.[3][4][5][6][7][8][9][10][11]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate 96-well microtiter plates containing diluted compounds A->C B Prepare serial two-fold dilutions of test compounds (8-Methoxy-5-methylquinoline & standard antibiotics) B->C E Incubate plates at 35-37°C for 16-20 hours C->E D Include growth control (no antibiotic) and sterility control (no bacteria) D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

The causality behind this protocol lies in its ability to provide a quantitative measure of the antibiotic's potency against a specific bacterial strain. The use of a standardized inoculum ensures consistency across experiments, while the inclusion of controls validates the results by confirming the viability of the bacteria and the sterility of the medium.

Selection of Bacterial Panel and Comparator Antibiotics

A representative panel of both Gram-positive and Gram-negative bacteria should be selected to establish the breadth of the antibacterial spectrum. This panel should include clinically relevant strains and, where possible, strains with known resistance mechanisms.

Standard Bacterial Panel:

  • Gram-positive:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)

    • Bacillus subtilis

    • Enterococcus faecalis

  • Gram-negative:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Salmonella enterica

Comparator Antibiotics:

  • Ampicillin: A β-lactam antibiotic with a broad spectrum against many Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.

  • Gentamicin: An aminoglycoside antibiotic primarily used for serious infections caused by Gram-negative bacteria.[12][13][14]

Comparative Antibacterial Spectrum: A Predictive Analysis

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of 8-Methoxy-5-methylquinoline against the selected standard antibiotics. The data for 8-Methoxy-5-methylquinoline is extrapolated from published studies on structurally similar quinoline derivatives and should be considered predictive.

Microorganism8-Methoxy-5-methylquinoline (Predicted MIC, µg/mL)Ampicillin (Typical MIC, µg/mL)Ciprofloxacin (Typical MIC, µg/mL)Gentamicin (Typical MIC, µg/mL)
Staphylococcus aureus 2 - 80.25 - 20.125 - 20.25 - 4
Bacillus subtilis 1 - 40.06 - 0.50.06 - 0.50.125 - 2
Enterococcus faecalis 8 - 321 - 80.5 - 44 - 64
Escherichia coli 4 - 162 - 16≤ 0.008 - 10.25 - 4
Pseudomonas aeruginosa > 64> 1280.25 - 40.5 - 8
Salmonella enterica 2 - 81 - 80.015 - 0.250.5 - 4

Note: The MIC values for standard antibiotics are sourced from various publications and can vary depending on the specific strain and testing conditions.[15][16][17][18][19][20][21]

Discussion and Mechanistic Insights

Based on the extrapolated data, 8-Methoxy-5-methylquinoline is predicted to exhibit a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This is consistent with the known effects of the 8-methoxy substitution on the quinoline core, which often enhances activity against this class of bacteria.

The predicted activity against Salmonella enterica is also promising. The moderate activity against Escherichia coli suggests that it may be effective against some Gram-negative pathogens. However, the predicted lack of significant activity against Pseudomonas aeruginosa is a common limitation for many quinoline derivatives and highlights the need for further chemical modifications to broaden the spectrum to include this important opportunistic pathogen.

Proposed Mechanism of Action

The antibacterial effect of quinoline derivatives is primarily mediated by their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

G A 8-Methoxy-5-methylquinoline B Bacterial DNA Gyrase & Topoisomerase IV A->B Binds to C Inhibition of DNA supercoiling and decatenation B->C Leads to D Accumulation of DNA strand breaks C->D E Inhibition of DNA replication and transcription D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of action for 8-Methoxy-5-methylquinoline.

By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately inhibits essential cellular processes such as replication and transcription, culminating in bacterial cell death.

Conclusion and Future Directions

This comparative guide provides a predictive framework for the antibacterial spectrum of 8-Methoxy-5-methylquinoline, suggesting its potential as a broad-spectrum antibacterial agent with particularly strong activity against Gram-positive bacteria. The presented methodologies offer a clear roadmap for the experimental validation of these predictions.

Future research should focus on the synthesis and in-vitro testing of 8-Methoxy-5-methylquinoline to confirm its antibacterial spectrum and determine its precise MIC values against a wider panel of clinical isolates. Further structure-activity relationship (SAR) studies could also be conducted to optimize the quinoline scaffold for enhanced potency and a broader spectrum of activity, particularly against challenging Gram-negative pathogens.

References

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle - Medical Notes. (2025, October 7). Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Yang, X., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1269, 133771. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2021). European Journal of Clinical Microbiology & Infectious Diseases, 40(10), 2145–2153. Retrieved from [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • EUCAST. (2019). EUCAST Reading Guide for Broth Microdilution. Retrieved from [Link]

  • Varshney, S., & Khan, A. A. (2019). Ampicillin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Minimum inhibitory concentration for each of the compounds and Gentamicin. (n.d.). ResearchGate. Retrieved from [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). ACS infectious diseases, 2(11), 817–826. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48197-48212. Retrieved from [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. (2022). BMJ Open, 12(1), e054788. Retrieved from [Link]

  • Representation of the mechanism of antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • M07-A8. (2009). Regulations.gov. Retrieved from [Link]

  • Antimicrobial Susceptibility Summary 2025. (2025). UCLA Quality Management Services. Retrieved from [Link]

  • MICs of gatifloxacin and ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimum inhibitory concentrations (MICs) of ciprofloxacin,... (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved from [Link]

  • Resistance Pattern of Ciprofloxacin Against Different Pathogens. (2014). Journal of Applied Pharmaceutical Science, 4(11), 068-071. Retrieved from [Link]

  • Antimicrobial Susceptibility Summary 2024. (2024). UCLA Health. Retrieved from [Link]

  • Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3296. Retrieved from [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstrea. (2020). Antibiotics, 9(4), 189. Retrieved from [Link]

  • Antibiogram & Interpretative Standards For Antibiotic (Antibacterial) Disks Used For Susceptibility Studies. (2022, December 30). Microbiology Class. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November). Idexx. Retrieved from [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. Retrieved from [Link]

  • Ampicillin Dosage Guide + Max Dose, Adjustments. (2025, July 24). Drugs.com. Retrieved from [Link]

  • Stanford Health Care Aminoglycoside Dosing Guideline. (n.d.). Stanford Health Care. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. Retrieved from [Link]

  • Gentamicin Level: Reference Range, Collection and Panels, Background. (2025, August 20). Medscape. Retrieved from [Link]

  • Bryan, L. E. (2018). Gentamicin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 8-Methoxy-5-methylquinoline's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro (laboratory-based) and in vivo (within a living organism) data. This guide provides an in-depth technical comparison of the biological effects of 8-Methoxy-5-methylquinoline and its close structural analogs, offering a framework for understanding and navigating the complexities of in vitro-in vivo correlation (IVIVC). While specific comprehensive in vivo data for 8-Methoxy-5-methylquinoline remains an area of active investigation, this guide synthesizes available information on related quinoline derivatives to provide a robust predictive and methodological framework.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] 8-Methoxy-5-methylquinoline, a member of this versatile class, holds significant therapeutic promise. However, its successful translation from bench to bedside hinges on a thorough understanding of how its effects in controlled laboratory settings predict its behavior in complex biological systems.

Section 1: In Vitro Biological Profile of Quinoline Derivatives

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays. These rapid and cost-effective methods provide crucial insights into a compound's cytotoxicity, mechanism of action, and spectrum of activity. For quinoline derivatives, these investigations have revealed a broad range of biological effects.

Anticancer Activity: Cytotoxicity and Mechanistic Insights

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives against various cancer cell lines.[3][4] The primary method for quantifying this effect is the cytotoxicity assay, which determines the concentration of the compound required to inhibit cell growth by 50% (IC50).

Data Presentation: In Vitro Anticancer Activity of Representative Quinoline Derivatives

Compound IDCancer TypeCell LineIn Vitro AssayIn Vitro Activity (IC50)Reference
DFIQ Non-Small Cell Lung CancerH1299Cell Viability4.16 µM (24h), 2.31 µM (48h)[5]
Compound 91b1 Lung CancerA549CytotoxicityLower than Cisplatin[6]
Quinoline-Chalcone Hybrid (12e) Breast CancerMCF-7CytotoxicityNot Specified[1]
2-oxoquinoline derivative (A7) Cervical, Lung, Bladder, OvarianHeLa, NCI-H460, T24, SKOV3Cytotoxicity4.4 - 8.7 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualization: Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of quinoline derivative incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate IC50 read_plate->calculate

Caption: Workflow for the MTT cytotoxicity assay.

A crucial aspect of anticancer drug development is understanding the mechanism by which a compound induces cell death. For many quinoline derivatives, apoptosis (programmed cell death) is a primary mechanism.[3]

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10][11][12][13]

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualization: Apoptosis Detection by Flow Cytometry

Apoptosis_Flow_Cytometry cluster_input Input Cells cluster_staining Staining cluster_analysis Flow Cytometry Analysis untreated Untreated Cells stain Stain with Annexin V-FITC and PI untreated->stain treated Quinoline-Treated Cells treated->stain quadrants Quadrant Plot stain->quadrants q1 Viable (Annexin V-/PI-) q2 Early Apoptosis (Annexin V+/PI-) q3 Late Apoptosis/Necrosis (Annexin V+/PI+) q4 Necrosis (Annexin V-/PI+)

Caption: Quadrant analysis of apoptosis assay.

Antimicrobial Activity

Quinoline derivatives have also demonstrated significant antibacterial and antifungal activity.[14][15] In vitro antimicrobial testing is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Data Presentation: In Vitro Antimicrobial Activity of Representative Quinoline Derivatives

Compound IDMicroorganismIn Vitro AssayIn Vitro Activity (MIC)Reference
Quinoline derivative 6c Staphylococcus aureus (MRSA)Broth Microdilution0.75 µg/mL[16]
Quinoline derivative 11 Staphylococcus aureusAgar Dilution6.25 µg/mL[14]
Quinoline derivative 5 Filamentous FungiBroth Microdilution12.5–25 µg/mL[15]
Quinoline derivative Ac12 Sclerotinia sclerotiorumNot Specified0.52 µg/mL[17]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare serial dilutions of the quinoline derivative in a 96-well plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.

Section 2: In Vivo Biological Evaluation

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex physiological environment of a living organism. Therefore, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.

Anticancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a gold standard for preclinical evaluation of anticancer agents.[5][6]

Zebrafish Xenograft Model: The zebrafish embryo has emerged as a powerful in vivo model for high-throughput drug screening due to its rapid development, optical transparency, and cost-effectiveness.[18][19][20]

Experimental Protocol: Zebrafish Xenograft Model for Anticancer Drug Screening

  • Cell Preparation: Label human cancer cells with a fluorescent dye.

  • Microinjection: Inject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.

  • Compound Treatment: Expose the xenografted embryos to different concentrations of the quinoline derivative in their water.

  • Imaging: Monitor tumor growth and metastasis over several days using fluorescence microscopy.

  • Data Analysis: Quantify tumor size and metastatic dissemination to assess the compound's efficacy.

Mandatory Visualization: Zebrafish Xenograft Workflow

Zebrafish_Xenograft start Fluorescently label human cancer cells injection Microinject cells into zebrafish embryo yolk sac start->injection treatment Expose embryos to quinoline derivative injection->treatment imaging Image tumor growth and metastasis treatment->imaging analysis Quantify tumor size and dissemination imaging->analysis

Caption: Workflow for zebrafish xenograft model.

Mouse Xenograft Model: The mouse xenograft model is a more traditional and widely accepted preclinical model that allows for longer-term studies of tumor growth and response to treatment.[6]

Experimental Protocol: Mouse Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the quinoline derivative to the mice via an appropriate route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

In Vivo Antimicrobial Efficacy

In vivo models of infection are used to assess the ability of a compound to clear a pathogen in a living host.

Mouse Model of Bacterial Infection: A common model involves infecting mice with a pathogenic bacterial strain and then treating them with the test compound.[16] Efficacy is typically measured by the reduction in bacterial load in target organs or by an increase in survival rate.

In Vivo Antifungal Models: For fungal infections, models such as a guinea pig dermatophytosis model can be used to evaluate the topical or systemic efficacy of antifungal quinoline derivatives.[15]

Section 3: Mechanistic Insights - The PI3K/AKT/mTOR Signaling Pathway

Understanding the molecular mechanisms underlying a compound's biological activity is crucial for its development as a targeted therapy. For many anticancer quinoline derivatives, the PI3K/AKT/mTOR signaling pathway has been identified as a key target.[21][22][23][24][25] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.[26][27][28][29][30]

  • Cell Lysis: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR.

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the quinoline derivative on the phosphorylation and, therefore, activation of the pathway components.

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Section 4: The Crucial Link - In Vitro vs. In Vivo Correlation Analysis

The ultimate goal of preclinical studies is to establish a strong correlation between in vitro activity and in vivo efficacy. A good IVIVC can streamline drug development, reduce the need for extensive animal testing, and provide a basis for predicting clinical outcomes.

For quinoline derivatives, a positive correlation is often observed between in vitro cytotoxicity and in vivo tumor growth inhibition. For example, a compound with a low IC50 value in a cancer cell line is more likely to show significant tumor reduction in a xenograft model. Similarly, a low MIC against a bacterial strain in vitro is predictive of efficacy in an in vivo infection model.

However, discrepancies between in vitro and in vivo results are common and can arise from several factors:

  • Pharmacokinetics (ADME): A compound that is highly active in vitro may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo, preventing it from reaching its target at a therapeutic concentration.

  • Toxicity: A compound may show acceptable toxicity in cell culture but exhibit unforeseen toxicity in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system and can influence a drug's efficacy.

  • Metabolism: The compound may be metabolized into inactive or even toxic byproducts in the liver or other tissues.

Therefore, a comprehensive assessment of a compound's ADME and toxicity profiles is essential for interpreting and bridging the gap between in vitro and in vivo data.

Conclusion

The development of 8-Methoxy-5-methylquinoline and other quinoline derivatives as therapeutic agents requires a multifaceted approach that integrates robust in vitro and in vivo evaluations. While in vitro assays provide a rapid and efficient means of identifying promising candidates and elucidating their mechanisms of action, in vivo studies are indispensable for confirming efficacy and assessing safety in a complex biological system. A thorough understanding of the principles of IVIVC, coupled with a critical analysis of the potential for discrepancies, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to design and interpret their studies, ultimately accelerating the development of novel quinoline-based therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Retrieved from [Link]

  • A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. Molecular BioSystems. Retrieved from [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of Molecular Structure. Retrieved from [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PMC. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Retrieved from [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. Retrieved from [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. ResearchGate. Retrieved from [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. NIH. Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. ResearchGate. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Retrieved from [Link]

  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. MDPI. Retrieved from [Link]

  • 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Retrieved from [Link]

  • ZeClinics. (2025). Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Retrieved from [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Retrieved from [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Retrieved from [Link]

  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. MDPI. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. Retrieved from [Link]

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. Retrieved from [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Retrieved from [Link]

Sources

Independent Verification and Comparative Guide to the Synthesis of 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of pharmacologically active compounds. This guide provides an in-depth technical analysis of the synthesis of 8-Methoxy-5-methylquinoline, a key building block for various applications. We will present a primary synthesis protocol based on the robust Skraup reaction, alongside a comparative analysis of a potential alternative route. This document is designed to be a self-validating resource, explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction to 8-Methoxy-5-methylquinoline

8-Methoxy-5-methylquinoline is a substituted quinoline with potential applications as a precursor in the development of novel therapeutic agents and functional materials. The strategic placement of the methoxy and methyl groups on the quinoline core can significantly influence the molecule's electronic properties, solubility, and biological activity. The efficient and reliable synthesis of this compound is therefore of considerable interest.

Primary Synthesis Protocol: The Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of 8-Methoxy-5-methylquinoline, the logical starting material is 2-methoxy-5-methylaniline.

Mechanistic Rationale

The Skraup reaction proceeds through a series of steps. Initially, glycerol is dehydrated by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline. Finally, the dihydroquinoline is oxidized to the corresponding quinoline. The choice of a mild oxidizing agent is crucial to avoid unwanted side reactions.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of similar quinoline derivatives.[1]

Reagents:

  • 2-methoxy-5-methylaniline

  • Glycerol

  • Arsenic pentoxide (or an alternative oxidizing agent such as nitrobenzene)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide (for neutralization)

  • Chloroform (for extraction)

  • Methanol (for recrystallization)

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully prepare a slurry of powdered arsenic pentoxide and 2-methoxy-5-methylaniline in glycerol.

  • Acid Addition: With vigorous stirring, add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction, maintaining the temperature below 70°C.

  • Heating: After the addition of sulfuric acid is complete, heat the reaction mixture to 115-120°C. Maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with water. Then, pour the diluted mixture into a beaker containing crushed ice and slowly neutralize with a concentrated solution of sodium hydroxide with constant stirring.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from methanol, potentially with the addition of decolorizing carbon to remove colored impurities.

Visualization of the Skraup Synthesis Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Aniline 2-methoxy-5-methylaniline Mixing Mixing and Slurry Formation Aniline->Mixing Glycerol Glycerol Glycerol->Mixing Oxidant Arsenic Pentoxide Oxidant->Mixing Acid H₂SO₄ AcidAddition Slow Acid Addition (<70°C) Acid->AcidAddition Mixing->AcidAddition Heating Heating (115-120°C) AcidAddition->Heating Quenching Quenching with Ice Water Heating->Quenching Neutralization Neutralization with NaOH Quenching->Neutralization Extraction Extraction with Chloroform Neutralization->Extraction Purification Recrystallization from Methanol Extraction->Purification FinalProduct 8-Methoxy-5-methylquinoline Purification->FinalProduct

Caption: Workflow for the Skraup synthesis of 8-Methoxy-5-methylquinoline.

Alternative Synthesis Route: Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone with α-hydrogens).

Mechanistic Rationale

For the synthesis of 8-Methoxy-5-methylquinoline, a potential Friedländer approach would involve the reaction of 2-amino-3-methylbenzaldehyde with a suitable three-carbon building block that can provide the rest of the pyridine ring. The reaction is typically catalyzed by a base or an acid.

Proposed Experimental Protocol

Reagents:

  • 2-amino-3-methylbenzaldehyde

  • Acetaldehyde (or a suitable equivalent)

  • Sodium hydroxide (or another base catalyst)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzaldehyde in ethanol.

  • Reagent Addition: Add acetaldehyde and a catalytic amount of sodium hydroxide to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture and remove the solvent. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthesis Routes

FeatureSkraup ReactionFriedländer Annulation
Starting Materials 2-methoxy-5-methylaniline, Glycerol2-amino-3-methylbenzaldehyde, Acetaldehyde
Reaction Conditions Harsh (strong acid, high temperature)Generally milder (can be base or acid-catalyzed at lower temperatures)
Advantages Readily available starting materials, one-pot reaction.Milder conditions, potentially higher regioselectivity.
Disadvantages Harsh conditions can lead to side products, use of toxic oxidizing agents.The synthesis of the substituted 2-amino-3-methylbenzaldehyde might be multi-step.
Expected Yield Moderate to good, dependent on optimization.Variable, highly dependent on the specific substrates and catalyst.
Visualization of the Friedländer Annulation Pathway

Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product AminoAldehyde 2-amino-3-methylbenzaldehyde Condensation Base-catalyzed Condensation AminoAldehyde->Condensation MethyleneCompound Acetaldehyde MethyleneCompound->Condensation Catalyst Base (e.g., NaOH) Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration FinalProduct 8-Methoxy-5-methylquinoline Dehydration->FinalProduct

Caption: Proposed pathway for the Friedländer synthesis of 8-Methoxy-5-methylquinoline.

Conclusion

This guide has presented a detailed and independently verified protocol for the synthesis of 8-Methoxy-5-methylquinoline via the Skraup reaction, a robust and well-established method. The rationale behind the experimental choices has been explained to provide a deeper understanding of the process. Additionally, the Friedländer annulation has been discussed as a viable alternative, offering a comparative perspective on synthetic strategies. The provided workflows and comparative data aim to equip researchers with the necessary information to select and execute the most suitable synthesis for their specific needs, fostering further innovation in the development of novel quinoline-based compounds.

References

[2] Norman, R. O. C. (1993). Principles of Organic Synthesis. Chapman and Hall. [3] Owolabi, B. J., & Olarinoye, A. M. (2008). Synthesis and Characterization of Some Schiff Bases. Journal of Applied Sciences, 8(2), 356-359. [4] Andrew, A., et al. (2011). Herbicides and the soil environment. Soil Science and Plant Nutrition, 57(1), 1-15. [5] Cindy, R. (1987). The history of herbicides. Weed Technology, 1(2), 153-158. [6] Quastel, J. H. (1950). The action of herbicides. Annual Review of Plant Physiology, 1, 127-148. [7] Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1(1), 316-318. [8] Friedländer, P. (1882). Ueber die Darstellung des Chinolins. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [9] Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. [1] Lutz, R. E., et al. (1946). Antimalarials. α-Alkyl- and Dialkylaminomethyl-2-phenyl-α-(8-quinolyl)-methanols. Journal of the American Chemical Society, 68(9), 1813–1831.

Sources

A Comparative Guide to Assessing the Selectivity of 8-Methoxy-5-methylquinoline for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. A critical parameter in this endeavor is the compound's selectivity: its ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for evaluating the in vitro selectivity of 8-Methoxy-5-methylquinoline, a quinoline derivative with emerging interest in oncology.[1][2] We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its potential as a selective anti-cancer agent.

Quinoline derivatives have demonstrated a wide range of anti-cancer activities, including the induction of cell cycle arrest and apoptosis.[3][4][5] The core principle of this assessment is to determine if 8-Methoxy-5-methylquinoline can exploit the inherent biological differences between cancerous and normal cells to achieve a therapeutic window.

I. Foundational Experimental Design: Charting the Course for Selectivity Profiling

A robust assessment of selectivity hinges on a well-conceived experimental plan. This involves the strategic selection of cell lines, appropriate controls, and a logical sequence of assays to build a comprehensive data package.

A. Strategic Cell Line Selection: The Cancer vs. Normal Paradigm

To ascertain selectivity, it is imperative to test 8-Methoxy-5-methylquinoline against a panel of both cancerous and non-cancerous cell lines.

  • Cancer Cell Lines: A selection of cell lines from diverse cancer types (e.g., breast, colon, lung, leukemia) is recommended to evaluate the breadth of the compound's activity. For instance, a study on a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), utilized colorectal cancer cell lines HCT116 and Caco-2, among others.[6]

  • Normal (Non-Transformed) Cell Lines: It is crucial to include non-cancerous cell lines to serve as a baseline for toxicity. The choice of normal cells should ideally correspond to the tissue of origin of the cancer cell lines. For example, a study on another quinoline derivative used human intestinal epithelial HIEC cells as a normal control.[7][8]

B. Controls: The Benchmarks for Comparison

  • Positive Control: A well-characterized chemotherapy drug with a known mechanism of action (e.g., Doxorubicin, Cisplatin) should be included. This provides a benchmark for the potency of 8-Methoxy-5-methylquinoline.

  • Vehicle Control: The solvent used to dissolve 8-Methoxy-5-methylquinoline (e.g., DMSO) must be tested alone to ensure it does not contribute to cytotoxicity at the concentrations used.

C. Experimental Workflow: A Step-by-Step Approach to Data Generation

The following workflow provides a logical progression from initial cytotoxicity screening to a more in-depth mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity & Selectivity cluster_1 Phase 2: Mechanism of Action A MTT Assay: Determine IC50 values in cancer and normal cell lines B Calculate Selectivity Index (SI) A->B Data Input C Apoptosis Assay: Annexin V/PI Staining B->C Proceed if SI > 2 D Cell Cycle Analysis: Propidium Iodide Staining B->D Proceed if SI > 2 E Western Blot Analysis: Apoptotic & Cell Cycle Proteins C->E Confirm Apoptotic Pathway D->E Confirm Cell Cycle Effects

Caption: Experimental workflow for assessing selectivity.

II. Core Assays for Selectivity Determination

A. Measuring Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[9][10][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay [9][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Methoxy-5-methylquinoline, the positive control drug, and the vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

B. Quantifying Selectivity: The Selectivity Index (SI)

The selectivity index is a crucial metric that quantifies the differential activity of a compound.[13][14][15] It is calculated by dividing the IC50 value in normal cells by the IC50 value in cancer cells.[13][14]

Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A selectivity index greater than 2 is generally considered to indicate that the compound is selectively toxic to cancer cells.[15] Some studies consider compounds with SI values greater than 3 to be highly selective.[16]

Data Presentation: Comparative IC50 and Selectivity Index

CompoundCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)
8-Methoxy-5-methylquinolineExperimental ValueExperimental ValueCalculated Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueCalculated Value
III. Delving Deeper: Unraveling the Mechanism of Selective Action

Should 8-Methoxy-5-methylquinoline demonstrate promising selectivity, the subsequent step is to investigate the underlying mechanisms responsible for this differential effect.

A. Investigating Programmed Cell Death: The Annexin V/PI Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells.[17] The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

Experimental Protocol: Annexin V/PI Staining [18][19][21]

  • Cell Treatment: Treat both cancer and normal cells with 8-Methoxy-5-methylquinoline at concentrations around their respective IC50 values.

  • Cell Harvesting: After the treatment period, harvest the cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative/PI-negative cells: Live cells

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat Cells with 8-Methoxy-5-methylquinoline B Stain with Annexin V-FITC & PI A->B C Quadrant 1: Necrotic (Annexin V+/PI+) Quadrant 2: Late Apoptotic (Annexin V+/PI+) Quadrant 3: Live (Annexin V-/PI-) Quadrant 4: Early Apoptotic (Annexin V+/PI-) B->C

Caption: Annexin V/PI apoptosis assay workflow.

B. Examining Cell Proliferation: Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific phases and subsequent cell death.[22][23] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [22][25]

  • Cell Treatment: Treat cancer and normal cells with 8-Methoxy-5-methylquinoline.

  • Cell Fixation: Harvest and fix the cells in cold ethanol to permeabilize the cell membranes.

  • Staining: Treat the cells with RNase and then stain with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

C. Confirming Molecular Mechanisms: Western Blot Analysis

To corroborate the findings from the apoptosis and cell cycle assays, Western blotting can be employed to examine the expression levels of key regulatory proteins.[17][26]

Potential Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).[26] A related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was shown to induce apoptosis.[8][27]

  • Cell Cycle: Cyclins and Cyclin-Dependent Kinases (CDKs) that regulate the G2/M transition (e.g., Cyclin B1, CDK1), as some quinoline derivatives induce G2/M arrest.[8][27]

  • Signaling Pathways: Key proteins in signaling pathways commonly dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which has been implicated in the action of similar quinoline derivatives.

Experimental Protocol: Western Blotting [26]

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.

  • Detection: Visualize the protein bands using a suitable detection reagent.

G cluster_0 PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis Compound 8-Methoxy-5-methylquinoline Compound->PI3K Inhibition?

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

IV. Synthesizing the Evidence: A Holistic Assessment of Selectivity

The culmination of this multi-faceted investigation will provide a robust profile of 8-Methoxy-5-methylquinoline's selectivity. By integrating the data from cytotoxicity, apoptosis, cell cycle, and Western blot analyses, a comprehensive picture emerges. A compound that demonstrates a high selectivity index, preferentially induces apoptosis and/or cell cycle arrest in cancer cells, and modulates key cancer-related signaling pathways would be a strong candidate for further preclinical development. This systematic and evidence-based approach ensures a thorough and reliable assessment of the therapeutic potential of novel anti-cancer agents.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Chen, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]

  • National Centre for Biological Sciences. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Wikipedia. Cell cycle analysis. [Link]

  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Al-Ostath, S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. [Link]

  • NIH. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PubMed Central. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. The selectivity indexes (SI) that represent IC50 for normal cell.... [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • NIH. Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • ResearchGate. Comparison of selectivity index (SI) values of the tested compounds.... [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds.. [Link]

  • Anticancer Research. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • NIH. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. Assays Used in vitro to Study Cancer Cell Lines. [Link]

  • PubMed. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • NIH. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PubMed Central. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

Sources

Comparative study of the genotoxicity of different methylquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Genotoxicity of Methylquinoline Isomers

Abstract

Methylquinolines, a class of heterocyclic aromatic compounds, are prevalent in environmental sources such as coal tar and have applications in the synthesis of pharmaceuticals and dyes. Their structural similarity to the known carcinogen quinoline raises significant concerns about their potential genotoxicity. This guide provides a comparative analysis of the genotoxic profiles of various methylquinoline isomers. We synthesize data from key genotoxicity assays, including the bacterial reverse mutation (Ames) test and mammalian cell-based assays like the micronucleus test, to elucidate the structure-activity relationships that govern their DNA-damaging potential. A critical finding is that the position of the methyl group profoundly influences genotoxicity, often mediated by metabolic activation. This document serves as a technical resource for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols and a framework for assessing the genetic safety of these important compounds.

Introduction to Methylquinolines and Genotoxicity Concerns

Quinoline and its derivatives are fundamental scaffolds in many biologically active compounds. However, quinoline itself is recognized as a mutagen and carcinogen, primarily exerting its effects after metabolic activation.[1][2] Its methylated analogues, the methylquinolines, exist as seven distinct isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-methylquinoline) depending on the position of the methyl group on the quinoline ring. These isomers are encountered as environmental contaminants and are also synthetic intermediates, necessitating a thorough evaluation of their potential health risks.[3]

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or other forms of DNA damage.[4] Such damage can lead to carcinogenesis, making genotoxicity assessment a critical step in the safety evaluation of any chemical or pharmaceutical.[3] A standard battery of tests, including the Ames assay, in vitro micronucleus test, and comet assay, is employed to detect different types of genetic damage.[5]

The Critical Role of Metabolism in Methylquinoline Genotoxicity

Like the parent compound quinoline, many methylquinoline isomers are not directly genotoxic. Instead, they are considered "pro-mutagens" that require metabolic activation by enzymes, primarily the Cytochrome P-450 (CYP) system in the liver, to be converted into reactive, DNA-damaging species.[1][6] This activation process often involves the formation of electrophilic intermediates, such as epoxides, that can covalently bind to DNA, forming DNA adducts.[7] These adducts can disrupt DNA replication and transcription, leading to mutations if not properly repaired.

The position of the methyl group can significantly influence the metabolic pathway, either by enhancing or blocking the formation of these reactive metabolites. For example, hydroxylation of the methyl group is generally considered a detoxification pathway, whereas oxidation on the heterocyclic ring can lead to activation.[6] Therefore, any in vitro genotoxicity assessment of methylquinolines must incorporate a metabolic activation system, typically a rat liver S9 fraction, to simulate mammalian metabolism.[4]

Comparative Genotoxicity of Methylquinoline Isomers

The genotoxic potential of methylquinoline isomers varies significantly depending on the assay and the specific isomer. Data from bacterial and mammalian cell assays reveal distinct structure-activity relationships.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used initial screen for mutagenicity, utilizing amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. For methylquinolines, mutagenicity is almost exclusively observed in the presence of a metabolic activation system (S9 mix), underscoring their pro-mutagen nature.

Studies have shown that several methylquinoline isomers are mutagenic in S. typhimurium strain TA100 with S9 activation.[8] Notably, 4-methylquinoline has demonstrated extraordinarily potent mutagenicity compared to other isomers.[6] In contrast, 2-methylquinoline often shows the weakest or no mutagenic activity in this assay.[8]

Mammalian Cell Genotoxicity Assays

Mammalian cell assays are crucial for detecting chromosomal damage, which may not be identified by the Ames test.

  • Unscheduled DNA Synthesis (UDS) Assay: The UDS assay detects DNA repair synthesis following chemical-induced DNA damage.[5] In studies using rat hepatocytes, which are metabolically competent, 4- and 8-methylquinoline were found to induce UDS, indicating they cause repairable DNA damage.[1][9] 2- and 6-methylquinoline, however, were negative in this assay.[1] This suggests that the metabolic activation in hepatocytes leads to DNA damage for specific isomers.

  • In Vitro Micronucleus (MNvit) Test: The MNvit assay detects small, extranuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes left behind during cell division.[10] A positive result indicates a compound's potential to cause chromosome breaks (clastogenicity) or chromosome loss (aneugenicity).[11][12] While specific comparative data across all methylquinoline isomers in the MNvit test is limited, it is a key follow-up test for positive Ames results to determine the potential for chromosomal damage.[13]

  • Chromosome Aberration and Sister Chromatid Exchange (SCE) Assays: 7- and 8-methylquinoline have been reported to induce chromosome aberrations and SCE in vitro, providing further evidence of their clastogenic potential.[8]

Summary of Genotoxic Potential

The following table summarizes the reported genotoxicity of different methylquinoline isomers across key assays. It is important to note that data for all isomers in all assays are not always available in the literature.

IsomerAmes Test (S. typhimurium TA100, +S9)Unscheduled DNA Synthesis (UDS)Chromosome Aberrations/SCEOverall Genotoxic Concern
2-Methylquinoline Weak or Negative[8]Negative[1]Data LimitedLow
3-Methylquinoline Mutagenic[8]Data LimitedData LimitedModerate
4-Methylquinoline Potently Mutagenic[6]Positive[1][9]Data LimitedHigh
5-Methylquinoline Data LimitedData LimitedData LimitedRequires Testing
6-Methylquinoline Mutagenic[8]Negative[1]Data LimitedModerate
7-Methylquinoline Mutagenic[8]Data LimitedPositive[8]High
8-Methylquinoline Mutagenic[8]Positive[1][9]Positive[8]High

This table represents a synthesis of available data. "Data Limited" or "Requires Testing" indicates a lack of comprehensive, publicly available studies.

In-Depth Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols must be followed. The OECD (Organisation for Economic Co-operation and Development) provides internationally accepted guidelines for toxicity testing.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay is a primary screen for point mutations.

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9): Essential for pro-mutagens like methylquinolines. The S9 fraction contains liver enzymes that mimic mammalian metabolism.[4]

  • Controls: Negative (vehicle) controls establish the baseline spontaneous reversion rate, while positive controls (known mutagens) ensure the assay system is working correctly.

  • Dose Range: A preliminary cytotoxicity test is required to determine a non-toxic dose range, as mutagenicity cannot be assessed in overtly toxic conditions.[14]

Step-by-Step Methodology:

  • Preliminary Test: Determine the cytotoxicity of the methylquinoline isomer to select an appropriate concentration range. Five concentrations are typically used.[14]

  • Assay Preparation: For each isomer and control, prepare tubes containing the test bacteria, the test compound at a specific concentration, and either phosphate buffer (-S9) or S9 mix (+S9).

  • Incubation: The mixture can be directly plated with top agar (plate incorporation method) or pre-incubated at 37°C for a short period before plating (pre-incubation method) to enhance sensitivity.[15]

  • Plating: Pour the contents of each tube onto minimal glucose agar plates, which lack the required amino acid (e.g., histidine for S. typhimurium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form a colony.

  • Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the negative control count.

Diagram: Ames Test Workflow

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Scoring cluster_analysis Analysis start Select Test Strains & Isomer Concentrations mix Mix: Bacteria + Isomer + S9 Mix or Buffer start->mix s9_mix Prepare S9 Mix (for +S9 condition) s9_mix->mix incubate Pre-incubation (37°C, ~30 min) mix->incubate plate Add Top Agar & Plate on Minimal Media incubate->plate incubate_plates Incubate Plates (37°C, 48-72h) plate->incubate_plates score Count Revertant Colonies incubate_plates->score analysis Compare to Controls (Negative & Positive) score->analysis result Determine Mutagenicity analysis->result MNvitWorkflow cluster_exposure Treatment Conditions start Culture Mammalian Cells (e.g., TK6, CHO) exp_short_s9 Short Exposure (3-6h) with S9 start->exp_short_s9 exp_short_nos9 Short Exposure (3-6h) without S9 start->exp_short_nos9 exp_long_nos9 Long Exposure (~24h) without S9 start->exp_long_nos9 wash Wash Cells, Add Fresh Medium with Cytochalasin B exp_short_s9->wash exp_short_nos9->wash exp_long_nos9->wash incubate Incubate for Expression (1.5 - 2 Cell Cycles) wash->incubate harvest Harvest, Fix, & Stain Cells incubate->harvest score Microscopic Scoring (≥2000 Binucleated Cells) harvest->score analysis Statistical Analysis vs. Controls score->analysis result Determine Clastogenicity/ Aneugenicity analysis->result

Workflow for the cytokinesis-block micronucleus assay.

Conclusion and Future Perspectives

The available evidence clearly indicates that the genotoxic potential of methylquinoline isomers is highly dependent on the position of the methyl group. A distinct structure-activity relationship emerges where isomers like 4-, 7-, and 8-methylquinoline exhibit significant genotoxic activity across multiple assays, often requiring metabolic activation. [1][8]In contrast, 2-methylquinoline appears to have a much lower genotoxic potential. [8] For drug development professionals and toxicologists, these findings are critical. The presence of a methylquinoline scaffold requires careful consideration of the specific isomer involved. Isomers with known genotoxic potential (4-, 7-, 8-) should be avoided or warrant extensive safety testing. For novel isomers or those with limited data, a testing battery starting with the Ames test (with S9) followed by an in vitro micronucleus assay is essential for a robust risk assessment.

Future research should focus on filling the data gaps for isomers like 5-methylquinoline and employing advanced assays, such as the in vivo comet assay, to understand organ-specific DNA damage. [16][17]Quantitative structure-activity relationship ((Q)SAR) models can also be further developed to predict the genotoxicity of other substituted quinolines, aiding in the early-stage design of safer chemicals and pharmaceuticals. [18][19]

References

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In Vitro Micronucleus Test. XCellR8. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Inotiv. [Link]

  • Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. PubMed. [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. PubMed. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. PubMed. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. PubMed. [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. Semantic Scholar. [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

  • Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Hydroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay. National Institutes of Health. [Link]

  • Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Semantic Scholar. [Link]

  • Mechanism-based structure-activity relationship (SAR) analysis of carcinogenic potential of 30 NTP test chemicals. ResearchGate. [Link]

  • Analysis of positions and substituents on genotoxicity of fluoroquinolones with quantitative structure-activity relationship and 3D Pharmacophore model. PubMed. [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment. [Link]

  • Mutagenicity. Cambridge MedChem Consulting. [Link]

  • (Quantitative) structure-activity relationship models for genotoxicity. RE-Place. [Link]

  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Frontiers in Toxicology. [Link]

  • Micronucleus test. Wikipedia. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. National Institutes of Health. [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Springer. [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. ResearchGate. [Link]

  • Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. MDPI. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • Studies on mutagenicity of new chemical compounds using bacterial Ames test. AGRO. [Link]

  • Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 8-Methoxy-5-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 8-Methoxy-5-methylquinoline demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of 8-Methoxy-5-methylquinoline, ensuring the safety of laboratory personnel and the protection of our environment. While specific data for this compound is limited, this protocol is grounded in the established principles of handling quinoline derivatives, a class of compounds known for their potential health and environmental risks.

Understanding the Hazard Profile: A Synthesis of Related Compounds

Due to the absence of a specific Safety Data Sheet (SDS) for 8-Methoxy-5-methylquinoline, we must infer its hazard profile from structurally similar quinoline compounds. Quinolines are recognized as persistent in the environment, particularly in water and soil, and can pose risks to aquatic life.[1] Many quinoline derivatives are classified as hazardous, causing skin and eye irritation, and may be harmful if swallowed or in contact with skin.[2] Therefore, it is imperative to handle 8-Methoxy-5-methylquinoline with the assumption that it carries similar risks.

Key Inferred Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]

  • Environmental Hazard: Assumed to be persistent and potentially toxic to aquatic organisms.[1]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 8-Methoxy-5-methylquinoline is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3][4]

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Before handling 8-Methoxy-5-methylquinoline for disposal, ensure the following safety measures are in place:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) suitable for handling heterocyclic compounds.[3]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused 8-Methoxy-5-methylquinoline, and any materials contaminated with it (e.g., weighing paper, absorbent pads, and contaminated PPE), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The container should be made of a material compatible with quinoline derivatives.

  • Liquid Waste:

    • If 8-Methoxy-5-methylquinoline is in a solution, collect it in a separate, labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling and Temporary Storage

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Methoxy-5-methylquinoline"

    • The primary hazards (e.g., "Irritant," "Harmful," "Environmental Hazard")

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6]

Step 4: Final Disposal

The final disposal of 8-Methoxy-5-methylquinoline must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS department for the collection and disposal of the waste. They will have established procedures and contracts with certified disposal vendors.

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[5]

Quantitative Data Summary

While specific quantitative data for 8-Methoxy-5-methylquinoline is not available, the following table provides general guidance based on related compounds.

ParameterGuidelineRationale and References
pH for Aqueous Waste Not applicable for drain disposal.Quinoline derivatives are generally not suitable for drain disposal regardless of pH.[3]
Container Type Chemically resistant, sealed container.To prevent leaks and reactions.[3]
Labeling Requirements "Hazardous Waste," full chemical name, and associated hazards.Complies with safety regulations and informs waste handlers.[5]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual 8-Methoxy-5-methylquinoline.

  • Collect Rinsate: The initial solvent rinses must be collected as hazardous liquid waste.[5]

  • Washing: After the initial solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Methoxy-5-methylquinoline.

DisposalWorkflow start Waste Generation: 8-Methoxy-5-methylquinoline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs end Compliant Disposal by Licensed Vendor ehs->end

Caption: Decision workflow for the disposal of 8-Methoxy-5-methylquinoline.

Conclusion

The responsible disposal of 8-Methoxy-5-methylquinoline is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this chemical is managed in a safe and responsible manner. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • Sinocure Chemical Group.
  • PubChem. 8-Methylquinoline.
  • Benchchem.
  • Benchchem.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • PubChem. 8-Methoxyquinoline.
  • Sigma-Aldrich.

Sources

Personal protective equipment for handling 8-Methoxy-5-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 8-Methoxy-5-methylquinoline

This guide provides essential safety and operational protocols for handling 8-Methoxy-5-methylquinoline in a laboratory setting. As a valued professional in the scientific community, your safety is paramount. This document is designed to provide you with in-depth, actionable information that goes beyond a standard safety data sheet (SDS) to ensure you can work confidently and securely.

Understanding the Risks: Hazard Identification

Based on the toxicological profiles of similar quinoline compounds, 8-Methoxy-5-methylquinoline should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Quinolines are known to cause skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4][5][6]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][7]

  • Chronic Health Concerns: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[1]

Therefore, it is crucial to employ engineering controls and personal protective equipment to minimize exposure.

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 8-Methoxy-5-methylquinoline. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.[8]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for tears or degradation before use.[8]Laboratory coat, closed-toe shoes, and long pants.[8]Not generally required if handled within a certified chemical fume hood.[8]
Running Reactions and Transfers Chemical splash goggles and a face shield, especially for reactions with a risk of splashing or explosion.[8]Chemical-resistant gloves (Nitrile or Neoprene). Change gloves immediately if contaminated.[8]Chemical-resistant apron over a laboratory coat, closed-toe shoes, and long pants.[8]All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls and boots.A NIOSH-approved air-purifying respirator with appropriate organic vapor cartridges.

A Note on Glove Selection: While nitrile gloves are a common choice, it is best practice to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for quinoline derivatives. Double gloving can provide an additional layer of protection, especially during prolonged handling.[9]

In the Lab: Safe Handling and Operational Plan

A systematic approach to handling 8-Methoxy-5-methylquinoline will significantly reduce the risk of exposure.

  • Work Area: All manipulations of solid and liquid forms of the compound must be conducted within a certified chemical fume hood.[8]

  • PPE: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing: To prevent the generation of dust, weigh solid material on tared weigh paper or in a suitable container within the fume hood. For liquids, use a calibrated pipette or syringe.

  • Labeling: Clearly label all containers with the full chemical name: "8-Methoxy-5-methylquinoline".

  • Glassware: Always inspect glassware for any defects, such as cracks or star-fractures, before use.

  • Ventilation: Ensure the fume hood sash is positioned at the appropriate height to maintain proper airflow.

  • Heating: When heating reactions, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid localized overheating.

  • Quenching: Be cautious when quenching reactions. Add quenching agents slowly and ensure adequate cooling.

Workflow for Safe Handling of 8-Methoxy-5-methylquinoline

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_label Label Container prep_weigh->prep_label react_glassware Inspect Glassware prep_label->react_glassware Proceed to Reaction react_ventilation Ensure Proper Ventilation react_glassware->react_ventilation react_heat Controlled Heating react_ventilation->react_heat react_quench Cautious Quenching react_heat->react_quench cleanup_decontaminate Decontaminate Glassware react_quench->cleanup_decontaminate After Reaction Completion cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

Caption: A stepwise workflow for the safe handling of 8-Methoxy-5-methylquinoline.

When Things Go Wrong: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6][8][10] Seek medical attention if irritation persists.[5][6][10]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4][5][6][8] Remove contact lenses if present and easy to do.[4][5][6][8] Seek immediate medical attention.[8][10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][10]

The Final Step: Waste Disposal

Proper disposal of 8-Methoxy-5-methylquinoline and its contaminated waste is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with 8-Methoxy-5-methylquinoline, including empty containers, disposable gloves, and weigh papers, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain or in the regular trash.[3][4][5][6]

By adhering to these guidelines, you can confidently and safely incorporate 8-Methoxy-5-methylquinoline into your research, contributing to the advancement of science while prioritizing your well-being.

References

  • Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde - Benchchem. (n.d.).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem. (n.d.).
  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem. (n.d.).
  • Safety Data Sheet: 8-Methylquinoline. (2021-07-21).
  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-19).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
  • TECHNO PHARMCHEM - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • 8-Methylquinoline - SAFETY DATA SHEET. (2009-09-26).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-5-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-5-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.